D-Galacturonic Acid
Description
D-Galacturonate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Codonopsis pilosula, Larix decidua, and other organisms with data available.
Properties
IUPAC Name |
(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-YMDCURPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015577 | |
| Record name | D-Galactopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-12-5 | |
| Record name | D-Galactopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D-Galacturonic Acid: A Core Component of Pectin and a Molecule of Significant Biological and Industrial Interest
Abstract: D-Galacturonic acid (D-GalA) is a sugar acid derived from the oxidation of D-galactose and serves as the primary monomeric unit of pectin, a major structural heteropolysaccharide in the primary cell walls of terrestrial plants.[1][2][3] Its polymeric form, polygalacturonic acid, is crucial for cell wall integrity and intercellular adhesion.[4][5] Beyond its structural role, D-GalA and its oligomeric derivatives are implicated in plant defense signaling. This guide provides a detailed overview of the chemical structure, physicochemical properties, biological significance, and key experimental protocols related to this compound, intended for professionals in chemical, biological, and pharmaceutical research.
Chemical Structure
This compound (C₆H₁₀O₇) can exist in both an open-chain and a cyclic form.[1][4] The open-chain structure features an aldehyde group at carbon-1 (C1) and a carboxylic acid group at carbon-6 (C6).[1] However, it is more commonly found in its cyclic pyranose (six-membered ring) form. This cyclization results in the formation of two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1).[4]
Caption: Cyclic pyranose forms of this compound.
Physicochemical and Spectroscopic Properties
This compound is typically a white to light yellow crystalline solid that is hygroscopic.[4] Its properties are influenced by its anomeric form and whether it is in its anhydrous or monohydrate state.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | [6] |
| (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxo-hexanoic acid | [7] | |
| CAS Number | 685-73-4 (Anhydrous) | [1][5] |
| 91510-62-2 (Monohydrate) | [8][9] | |
| Molecular Formula | C₆H₁₀O₇ (Anhydrous) | [1] |
| C₆H₁₂O₈ or C₆H₁₀O₇ • H₂O (Monohydrate) | [8][9] | |
| Molar Mass | 194.14 g/mol (Anhydrous) | [1][4][6] |
| 212.15 g/mol (Monohydrate) | [5][9] | |
| Melting Point | 159-160 °C (α-form, decomposes) | [3] |
| 166 °C (β-form) | [3][4][10] | |
| pKa (Strongest Acidic) | 3.24 - 3.51 | [2][11] |
| Appearance | Hygroscopic white to light yellow crystals or powder | [4] |
| Optical Rotation [α]D²⁰ | α-form: +98.0° → +50.9° (in water) | [10] |
| β-form: +27° → +55.6° (in water) | [3][10] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Water | 295 g/L | [4] |
| PBS (pH 7.2) | ~5 mg/mL | [8][12] |
| DMSO | ~5 mg/mL | [8][12] |
| Ethanol | Slightly soluble (hot) | [3][10] |
| Ether | Insoluble | [3][10] |
Table 3: Spectroscopic Data (¹³C and ¹H NMR)
NMR spectral data for this compound can be complex due to the equilibrium between α and β anomers in solution. The following are representative chemical shifts (ppm) in D₂O.
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Source |
| C1 (Anomeric) | 93.12 - 98.70 | 5.285 | [13][14] |
| C2 | 68.06 - 73.52 | 3.809 | [13][14] |
| C3 | 70.88 - 74.27 | 3.903 | [13][14] |
| C4 | 71.96 - 78.22 | 4.266 | [13][14] |
| C5 | 72.03 - 75.59 | 4.396 | [13][14] |
| C6 (Carboxyl) | 173.42 - 178.73 | - | [13][14] |
Note: Specific shifts vary with pH, temperature, and anomeric form. Detailed 1D and 2D NMR spectra are available in public databases such as the Biological Magnetic Resonance Bank (BMRB) and the Human Metabolome Database (HMDB).[14][15]
Biological Role and Signaling Pathways
This compound is the fundamental constituent of pectic polysaccharides in plant cell walls.[1][5] Pectins, which are rich in D-GalA, function as an intercellular cementing material, contributing to cell wall strength and adhesion.[4][5]
During pathogen attack or mechanical damage, plant cell walls are often degraded by microbial enzymes, releasing oligosaccharide fragments known as Oligogalacturonides (OGs). These OGs, short chains of α-1,4-linked this compound, act as Damage-Associated Molecular Patterns (DAMPs). They are recognized by plant cell receptors, such as Wall-Associated Kinases (WAKs), triggering a downstream signaling cascade that activates plant defense responses, including the production of reactive oxygen species (ROS) and defense-related genes.
Caption: D-GalA oligomers as signaling molecules in plant immunity.
Experimental Protocols
Preparation of this compound from Pectin
The primary commercial source of D-GalA is the hydrolysis of pectin.[4] Enzymatic methods are preferred over harsh acid hydrolysis to prevent the degradation of the final product.[16]
Methodology: Enzymatic Hydrolysis of Pectin
-
Substrate Preparation: Suspend commercial pectin (e.g., from citrus peel) in water with stirring to create a solution or suspension (e.g., 60 g in 6 L of water).[17]
-
Enzymatic Digestion: Add a commercial pectinase enzyme preparation to the pectin suspension. Pectinase contains a mixture of enzymes, including polygalacturonase, which hydrolyzes the α-1,4 glycosidic bonds.[16][18]
-
Incubation: Allow the reaction to proceed at an optimal temperature (e.g., 37-50°C) and pH for the enzyme used, typically for 12-24 hours or until the reaction is complete, which can be monitored by measuring the increase in reducing sugars.[17][18]
-
Termination and Clarification: Terminate the reaction (e.g., by boiling). Add sulfuric acid to neutralize any base used for pH adjustment and precipitate proteins.[16] Filter the solution with the aid of diatomaceous earth to remove solids.
-
Decolorization: Treat the filtrate with activated charcoal to remove colored impurities and filter again.[16]
-
Concentration: Evaporate the clarified filtrate in vacuo to obtain a thick syrup.
-
Crystallization and Purification: Extract the syrup with boiling methanol or ethanol. The this compound will crystallize upon cooling.[16] The crystals can be washed with cold 80-90% alcohol and dried in a vacuum desiccator.[3][16]
Caption: Workflow for this compound preparation.
Quantification of this compound
Several methods exist for quantification, including colorimetric assays and chromatography-based techniques like HPLC and LC-MS. HPLC offers high precision, especially after enzymatic hydrolysis of pectin-containing samples.[18]
Methodology: Quantification by Pectinase Hydrolysis and HPLC (PH-HPLC) [18]
-
Sample Preparation:
-
Enzymatic Hydrolysis: Add a defined activity of pectinase (e.g., 2250 U/g of estimated pectin) to the sample. Incubate at 50°C for 24 hours to ensure complete hydrolysis of pectic polysaccharides to monomeric D-GalA.[18]
-
Termination and Filtration: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes). Centrifuge the sample (e.g., 8,000 x g, 10 min) and filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.[19]
-
HPLC Analysis:
-
Column: Use a column suitable for organic acid analysis (e.g., Aminex HPX-87H).
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).
-
Detection: Refractive Index (RI) detector or UV detector at ~210 nm.
-
Quantification: Calculate the concentration based on a standard curve prepared with known concentrations of pure this compound.
-
Caption: Workflow for D-GalA quantification via PH-HPLC.
Conclusion
This compound is a fundamentally important monosaccharide, both for its structural role in the plant kingdom and its function as a signaling molecule precursor. Its physicochemical properties make it a versatile building block for biomaterials and a target for analysis in food science, plant biology, and biofuel research. The protocols outlined provide a foundation for the extraction, purification, and quantification of D-GalA, enabling further research into its diverse applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Galacturonic acid (HMDB0002545) [hmdb.ca]
- 3. This compound CAS#: 685-73-4 [m.chemicalbook.com]
- 4. This compound - American Chemical Society [acs.org]
- 5. dev.usbio.net [dev.usbio.net]
- 6. This compound | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. D-Galacturonic_acid [bionity.com]
- 8. caymanchem.com [caymanchem.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. bmse000216 this compound at BMRB [bmrb.io]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002545) [hmdb.ca]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. US2338534A - Preparation of this compound and its salts - Google Patents [patents.google.com]
- 18. tandfonline.com [tandfonline.com]
- 19. cohesionbio.com.cn [cohesionbio.com.cn]
- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]
The Central Role of D-Galacturonic Acid in Pectin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of D-Galacturonic acid (GalA) in the biosynthesis of pectin, a major component of the plant cell wall. Pectin's intricate structure and its influence on cell adhesion, plant development, and defense mechanisms make its biosynthetic pathway a critical area of study for advancements in agriculture, biomaterials, and therapeutics. This document provides a detailed overview of the core biochemical reactions, enzymatic kinetics, regulatory pathways, and experimental methodologies central to understanding pectin biosynthesis.
The Pectin Polysaccharide Family
Pectin is not a single molecule but a complex family of galacturonic acid-rich polysaccharides.[1][2][3] The backbone of most pectin types is composed of α-1,4-linked this compound residues.[2] The primary domains of pectin include:
-
Homogalacturonan (HG): A linear polymer of α-1,4-linked this compound, constituting up to 65% of pectin. The GalA residues can be methyl-esterified at the C-6 carboxyl group and O-acetylated at the O-2 or O-3 positions.[2][3]
-
Rhamnogalacturonan I (RG-I): A backbone of alternating α-1,4-D-galacturonic acid and α-1,2-L-rhamnose residues. The rhamnose residues are often substituted with side chains of arabinans and galactans.
-
Rhamnogalacturonan II (RG-II): A highly complex and conserved structure with a short homogalacturonan backbone branched with complex oligosaccharide side chains.[2][3]
The amount and composition of these pectic domains vary between plant species, tissues, and developmental stages, contributing to the diverse functional properties of the cell wall.[4][5]
The Biosynthetic Pathway of UDP-D-Galacturonic Acid
The direct precursor for the incorporation of galacturonic acid into pectin is the nucleotide sugar UDP-D-galacturonic acid (UDP-GalA). Its biosynthesis is a critical control point in pectin production and proceeds through a well-defined pathway primarily located in the cytosol and Golgi apparatus.
The primary pathway for UDP-GalA synthesis involves two key enzymatic steps starting from UDP-glucose (UDP-Glc):
-
Oxidation of UDP-glucose: UDP-glucose dehydrogenase (UGD) catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to yield UDP-D-glucuronic acid (UDP-GlcA). This is an irreversible reaction under physiological conditions.[6]
-
Epimerization of UDP-D-glucuronic acid: UDP-D-glucuronic acid 4-epimerase (UGlcAE or GAE) catalyzes the reversible conversion of UDP-GlcA to UDP-GalA.[6]
An alternative pathway for UDP-GlcA synthesis involves the oxygenation of myo-inositol by myo-inositol oxygenase (MIOX), followed by a salvage pathway to produce UDP-GlcA. However, the UGD-mediated pathway is considered the dominant route for primary cell wall synthesis.[6]
Quantitative Data on Key Enzymes and Pectin Composition
The efficiency and regulation of pectin biosynthesis are governed by the kinetic properties of the involved enzymes and the resulting composition of the cell wall.
Enzyme Kinetics
The following tables summarize the kinetic parameters for key enzymes in the UDP-GalA biosynthetic pathway from various plant sources.
Table 1: Kinetic Parameters of UDP-glucose Dehydrogenase (UGD) Isoforms
| Plant Species | Isoform | Substrate | Km (µM) | Vmax (pkat/g FW) | Reference |
| Zea mays | Isoenzyme A | UDP-Glc | ~380 | 900 | [7] |
| Zea mays | Isoenzyme B | UDP-Glc | ~950 | 240 | [7] |
| Arabidopsis thaliana | UGD1 | UDP-Glc | 15 | - | [8] |
| Arabidopsis thaliana | Other isoforms | UDP-Glc | >100 | - | [8] |
Table 2: Kinetic Parameters of UDP-D-glucuronic acid 4-Epimerase (GAE) Isoforms
| Plant Species | Isoform | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Arabidopsis thaliana | AtUGlcAE1Δ1–64 | UDP-GlcA | 0.72 | 24 | 3.2 x 104 | [6] |
| Bacillus cereus | BcUGAepi | UDP-GlcA | - | 0.25 | - | [9] |
Table 3: Specific Activity of Arabidopsis Galacturonosyltransferases (GAUTs)
| Enzyme | Specific Activity (pmol/min/µg protein) |
| GAUT1:GAUT7 complex | ~110 |
| GAUT1 | ~10 |
| GAUT10 | ~5 |
| GAUT11 | ~2 |
| GAUT13 | ~15 |
| GAUT14 | ~25 |
Note: Data derived from radioactive assays measuring the incorporation of [14C]GalA from UDP-[14C]GalA into an HG acceptor.
Pectin Composition in Plant Tissues
The galacturonic acid content and the degree of methylesterification (DM) are critical parameters that define the properties of pectin.
Table 4: Galacturonic Acid Content and Degree of Methylesterification in Various Plant Sources
| Plant Source | Tissue | Galacturonic Acid (% of cell wall) | Degree of Methylesterification (%) |
| Apple | Pomace | 15-20 | 60-75 |
| Citrus | Peel | 20-30 | 50-80 |
| Sugar Beet | Pulp | 15-25 | 40-60 |
| Sunflower | Head | 20-25 | 30-50 |
| Tomato | Fruit | 10-15 | 30-70 |
Regulatory Networks Controlling Pectin Biosynthesis
Pectin biosynthesis is tightly regulated by complex signaling networks to meet the demands of cell growth, development, and defense.
Gibberellin Signaling Pathway
The phytohormone gibberellin (GA) positively regulates pectin biosynthesis. In the absence of GA, DELLA proteins, which are repressors of GA signaling, interact with and inhibit the MYB-bHLH-WD40 (MBW) transcriptional complex and TRANSPARENT TESTA GLABRA2 (TTG2).[1][10][11] The MBW complex and TTG2 are key regulators of pectin biosynthesis gene expression.[1][10][11] When GA is present, it binds to its receptor GID1, leading to the degradation of DELLA proteins. This releases the MBW complex and TTG2 to synergistically activate downstream target genes, such as GLABRA2, promoting pectin biosynthesis.[10][11]
Wall-Associated Kinase (WAK) Signaling
Wall-Associated Kinases (WAKs) are receptor-like kinases that span the plasma membrane and have an extracellular domain that binds to pectin in the cell wall.[12][13] WAKs function as sensors of cell wall integrity. Binding of pectin, particularly oligogalacturonides (OGs) released during cell expansion or pathogen attack, activates WAKs.[14][15] This activation initiates a downstream signaling cascade, including the activation of Mitogen-Activated Protein Kinases (MAPKs) such as MPK3 and MPK6.[12][14] This signaling pathway leads to changes in gene expression related to cell wall modification, defense responses, and cell expansion.[12][14]
Experimental Protocols
Extraction and Quantification of Nucleotide Sugars by HPLC-MS
This protocol describes a method for the absolute quantification of UDP-sugars from plant tissues.
Materials:
-
Liquid nitrogen
-
Chloroform/methanol (3:7, v/v), pre-chilled to -20°C
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges with porous graphitic carbon
-
Acetonitrile
-
Ammonium acetate
-
HPLC system coupled with a mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation: Freeze 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 250 µL of the pre-chilled chloroform/methanol solution to the powdered tissue. Incubate at -20°C for 2 hours, vortexing every 30 minutes. Add 400 µL of ultrapure water, vortex thoroughly, and centrifuge at 14,000 x g for 5 minutes. Collect the upper aqueous phase.
-
SPE Cleanup: Condition the porous graphitic carbon SPE cartridge according to the manufacturer's instructions. Apply the aqueous extract to the cartridge. Wash the cartridge to remove interfering compounds and elute the nucleotide sugars with an appropriate solvent mixture (e.g., acetonitrile/water with a small percentage of acid).
-
HPLC-MS Analysis:
-
Column: Porous graphitic carbon column (e.g., Hypercarb™).
-
Mobile Phase A: 20 mM ammonium acetate, pH 9.5.
-
Mobile Phase B: 100% acetonitrile.
-
Gradient: Develop a suitable gradient to separate the different UDP-sugars.
-
MS Detection: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecules of the UDP-sugars.
-
-
Quantification: Generate external calibration curves for each UDP-sugar of interest using authentic standards. An internal standard (e.g., UDP) can be used to correct for variations in extraction efficiency and instrument response.
UDP-glucose Dehydrogenase (UGD) Activity Assay
This spectrophotometric assay measures UGD activity by monitoring the production of NADH at 340 nm.
Materials:
-
Plant protein extract
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UDP-glucose solution
-
NAD+ solution
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, a saturating concentration of NAD+ (e.g., 1 mM), and the plant protein extract.
-
Initiation: Start the reaction by adding UDP-glucose to a final concentration that spans the expected Km value (e.g., 0-1 mM).
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of NADH production is directly proportional to the UGD activity.
-
Blank: Prepare a blank reaction without UDP-glucose to subtract any background absorbance changes.
-
Kinetic Analysis: To determine Km and Vmax, vary the concentration of UDP-glucose while keeping the NAD+ concentration saturating, and vice versa. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Galacturonosyltransferase (GAUT) Activity Assay
This radioactive filter assay measures the incorporation of radiolabeled galacturonic acid into a polygalacturonic acid acceptor.
Materials:
-
Purified or partially purified GAUT enzyme preparation
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.3)
-
Oligogalacturonide (OGA) acceptor (e.g., DP 7-23)
-
UDP-D-[14C]GalA (radiolabeled substrate)
-
MnCl2
-
Ethanol
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, OGA acceptor, MnCl2, and the enzyme preparation.
-
Initiation: Start the reaction by adding UDP-D-[14C]GalA. Incubate at the optimal temperature (e.g., 30°C) for a set time (e.g., 1-2 hours).
-
Termination and Precipitation: Stop the reaction by adding ethanol to precipitate the elongated polysaccharide product.
-
Filtration: Filter the reaction mixture through a glass fiber filter to capture the precipitated radioactive product. Wash the filter with ethanol to remove unincorporated UDP-D-[14C]GalA.
-
Quantification: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the GAUT activity.
Conclusion
This compound is the cornerstone of pectin structure and its biosynthesis is a highly regulated and complex process. Understanding the enzymatic machinery, kinetic parameters, and regulatory networks that govern the production of UDP-D-galacturonic acid and its polymerization into pectin is fundamental for manipulating plant cell wall properties. The experimental protocols provided in this guide offer a starting point for researchers to further investigate this critical area of plant biology, with potential applications in improving crop resilience, developing novel biomaterials, and designing targeted therapeutics.
References
- 1. Gibberellin signaling regulates pectin biosynthesis in Arabidopsis [english.sdau.edu.cn]
- 2. esalq.usp.br [esalq.usp.br]
- 3. Frontiers | Pectin Synthesis and Pollen Tube Growth in Arabidopsis Involves Three GAUT1 Golgi-Anchoring Proteins: GAUT5, GAUT6, and GAUT7 [frontiersin.org]
- 4. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UDP-glucose dehydrogenases of maize: a role in cell wall pentose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arabidopsis MAP-Kinase 3 Phosphorylates UDP-Glucose Dehydrogenase: a Key Enzyme Providing UDP-Sugar for Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gibberellin signaling regulates pectin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pectin activation of MAP kinase and gene expression is WAK2 dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wall-associated kinase - Wikipedia [en.wikipedia.org]
- 14. The state of cell wall pectin monitored by wall associated kinases: A model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The cell wall-associated kinases, WAKs, as pectin receptors [frontiersin.org]
D-Galacturonic Acid: A Versatile Precursor for Microbial Biosynthesis of High-Value Chemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-galacturonic acid, the principal monosaccharide component of pectin, represents a largely underutilized and abundant renewable resource. Pectin is a major constituent of agro-industrial residues such as citrus peels and sugar beet pulp.[1] The microbial conversion of this compound into value-added chemicals, including biofuels, bioplastics, and pharmaceutical precursors, offers a promising avenue for the development of sustainable biorefineries. This technical guide provides a comprehensive overview of the key biosynthetic pathways that utilize this compound as a precursor, detailed experimental protocols for relevant research, and quantitative data to support metabolic engineering and process optimization efforts.
Core Biosynthetic Pathways from this compound
Microorganisms, particularly fungi and bacteria, possess diverse metabolic pathways for the catabolism of this compound.[2] Through metabolic engineering, these native pathways can be repurposed and novel pathways can be introduced to facilitate the production of a range of valuable compounds.
L-Ascorbic Acid (Vitamin C) Biosynthesis
L-ascorbic acid, an essential nutrient and widely used antioxidant, can be synthesized from this compound. This bioconversion mimics a pathway found in plants.[3] The process typically involves the heterologous expression of plant-derived enzymes in a microbial host, such as Aspergillus niger, which can naturally metabolize this compound.[3][4]
The engineered pathway begins with the native fungal reduction of this compound to L-galactonic acid.[3] Subsequent steps involve the conversion of L-galactonic acid to L-galactono-1,4-lactone and its final oxidation to L-ascorbic acid, catalyzed by heterologously expressed enzymes.[3]
Engineered pathway for L-ascorbic acid biosynthesis from this compound.
Quantitative Data for L-Ascorbic Acid Production
| Host Organism | Precursor | Product Titer (mg/L) | Reference |
| Aspergillus niger | This compound | 170 | [5] |
| Aspergillus niger | Pectin-rich biomass | Up to 170 | [5] |
| Saccharomyces cerevisiae | L-Galactose | ~100 | [6] |
Mucic Acid (Galactaric Acid) Biosynthesis
Mucic acid, a dicarboxylic acid, has applications as a building block for polymers and as a chelating agent. Its production from this compound is achieved by introducing a single enzymatic step, the oxidation of this compound, catalyzed by a uronate dehydrogenase (UDH), an enzyme found in some bacteria.[7][8] To channel the metabolic flux towards mucic acid, the endogenous this compound catabolic pathway in the host organism, such as Trichoderma reesei or Aspergillus niger, must be disrupted.[7][9]
Engineered pathway for mucic acid production from this compound.
Quantitative Data for Mucic Acid Production
| Host Organism | Co-substrate | Product Titer (g/L) | Yield (g/g) | Reference |
| Trichoderma sp. (marine) | D-Xylose/Lactose | 25 | 1.0 - 1.1 | [7] |
| Trichoderma sp. D-221704 | Glucose | 53 | 0.99 | [2] |
| Trichoderma reesei D-161646 | Glucose | 31 | - | [2] |
| Coniochaeta sp. | D-Glucose | - | 0.82 | [10] |
L-Galactonic Acid Biosynthesis
L-galactonic acid is an intermediate in the fungal this compound catabolic pathway and can be a precursor for L-ascorbic acid synthesis.[11] By deleting the gene encoding L-galactonate dehydratase, the second step in the native fungal pathway, microorganisms like Aspergillus niger and Trichoderma reesei can be engineered to accumulate and secrete L-galactonic acid.[11][12]
Engineered pathway for L-galactonic acid production.
Quantitative Data for L-Galactonic Acid Production
| Host Organism | Substrate | Product Titer (g/L) | Yield (g/g substrate) | Reference |
| Trichoderma reesei Δlgd1 | This compound | - | 0.6 - 0.9 | [12] |
| Aspergillus niger ΔgaaB | This compound | - | 0.6 - 0.9 | [12] |
| Aspergillus niger | Orange Peel (pectin) | - | ~0.9 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the metabolic engineering of microorganisms for the bioconversion of this compound.
Microbial Strain Development
General workflow for fungal strain engineering.
This protocol is adapted from methodologies described for precise genome editing in A. niger.[4][7][11]
-
Guide RNA (gRNA) Design and Synthesis:
-
Design two gRNAs targeting the 5' and 3' ends of the gene of interest using a suitable online tool.
-
Synthesize the gRNAs in vitro using a commercially available kit.
-
-
Donor DNA Preparation:
-
Amplify the upstream and downstream homologous regions (typically 1-1.5 kb) of the target gene via PCR.
-
Amplify a selection marker cassette (e.g., pyrG).
-
Assemble the two homology arms and the selection marker using fusion PCR or Gibson assembly to create the donor DNA cassette.
-
-
Protoplast Preparation:
-
Grow A. niger mycelia in a suitable liquid medium (e.g., YEME) for 16-24 hours.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 1.2 M MgSO₄).
-
Resuspend the mycelia in a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer and incubate at 30°C with gentle shaking until protoplasts are formed.
-
Separate protoplasts from mycelial debris by filtration through sterile cotton wool.
-
-
Transformation:
-
Mix the prepared protoplasts (10⁷-10⁸) with the Cas9 protein, the synthesized gRNAs, and the donor DNA cassette.
-
Add a PEG-CaCl₂ solution and incubate on ice.
-
Plate the transformation mixture onto selective regeneration agar plates.
-
-
Selection and Verification:
-
Incubate the plates until transformants appear.
-
Isolate genomic DNA from putative transformants.
-
Verify the correct gene deletion/insertion by PCR using primers flanking the target locus.
-
Fermentation and Bioconversion
-
Media Preparation:
-
Prepare a defined minimal medium containing a nitrogen source (e.g., ammonium sulfate), salts, and trace elements.
-
As a carbon source, add this compound (e.g., 10-20 g/L) and a co-substrate if required (e.g., glucose or xylose, 2-5 g/L).[11] For pH-sensitive fermentations, use a buffered medium.
-
Sterilize the medium by autoclaving or filtration.
-
-
Inoculation and Cultivation:
-
Inoculate the flasks with a defined number of spores or a pre-grown mycelial culture.
-
Incubate at the optimal temperature (e.g., 28-30°C) with shaking (e.g., 200-250 rpm).
-
-
Sampling and Analysis:
-
Take samples at regular intervals.
-
Separate the biomass from the supernatant by centrifugation or filtration.
-
Analyze the supernatant for substrate consumption and product formation using HPLC.
-
For higher product titers, a fed-batch strategy is often employed.[2][10]
-
Initial Batch Phase:
-
Start with a batch culture in a bioreactor with a defined medium containing a limiting amount of the carbon source.
-
Control pH, temperature, and dissolved oxygen at optimal levels.
-
-
Feeding Phase:
-
Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start feeding a concentrated solution of this compound and any necessary co-substrate.
-
Maintain a low concentration of the co-substrate to avoid catabolite repression.
-
-
Monitoring and Control:
-
Continuously monitor and control key fermentation parameters.
-
Take samples periodically to measure biomass, substrate, and product concentrations.
-
Enzyme Expression and Purification
This protocol outlines the general steps for expressing a His-tagged enzyme.[14][15]
-
Cloning:
-
Clone the gene of interest into an appropriate expression vector containing a His-tag sequence.
-
-
Transformation and Expression:
-
Transform the expression vector into a suitable E. coli or yeast strain.
-
Grow the cells in a suitable medium and induce protein expression (e.g., with IPTG for E. coli).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing a lysozyme (for E. coli) or by mechanical disruption (for yeast), and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Column Preparation:
-
Equilibrate a Ni-NTA agarose column with a binding buffer.
-
-
Binding:
-
Load the clarified cell lysate onto the column.
-
-
Washing:
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.
-
-
Buffer Exchange:
-
If necessary, remove the imidazole by dialysis or gel filtration.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and its bioconversion products.[16][17][18]
-
Sample Preparation:
-
Centrifuge fermentation samples to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: A column suitable for organic acid analysis, such as a Rezex ROA-Organic Acid H+ (8%) column.
-
Mobile Phase: A dilute acid solution, typically 5 mM H₂SO₄.
-
Flow Rate: 0.5-0.6 mL/min.
-
Temperature: 50-60°C.
-
Detection: Refractive Index (RI) or UV (at ~210 nm).
-
-
Quantification:
-
Prepare standard curves for this compound and the expected products.
-
Quantify the concentrations in the samples by comparing their peak areas to the standard curves.
-
Conclusion
This compound, derived from abundant pectin-rich biomass, is a highly promising precursor for the sustainable production of a wide range of valuable chemicals. Through the application of metabolic engineering principles and advanced biotechnological tools, microbial cell factories can be developed to efficiently convert this C6 sugar acid into L-ascorbic acid, mucic acid, L-galactonic acid, and other compounds with significant industrial applications. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and developers with the necessary information to advance the field of pectin valorization and contribute to the growing bio-based economy.
References
- 1. benchchem.com [benchchem.com]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. researchgate.net [researchgate.net]
- 4. A new approach to Cas9-based genome editing in Aspergillus niger that is precise, efficient and selectable | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Production of l-Ascorbic Acid by Metabolically Engineered Saccharomyces cerevisiae and Zygosaccharomyces bailii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A new approach to Cas9-based genome editing in Aspergillus niger that is precise, efficient and selectable - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fungal transformations [bio-protocol.org]
- 13. A new approach to Cas9-based genome editing in Aspergillus niger that is precise, efficient and selectable | Journal Article | PNNL [pnnl.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
D-Galacturonic Acid: A Comprehensive Technical Guide on its Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Galacturonic acid, a sugar acid derived from D-galactose, is a molecule of profound significance in the realms of plant biology, microbiology, and biotechnology. As the principal constituent of pectin, it is one of the most abundant carbohydrates in the plant kingdom. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its structural importance in the plant cell wall. Furthermore, it presents a comprehensive overview of the key experimental protocols for its extraction, quantification, and analysis. The guide also elucidates the intricate metabolic pathways in microorganisms and the crucial signaling roles of its oligomeric forms in plants, visualized through detailed diagrams. This document serves as a critical resource for researchers and professionals in drug development and related scientific fields, offering a foundational understanding of this compound's biochemical landscape.
Discovery and History
The journey to understanding this compound is intrinsically linked to the study of pectin, the complex polysaccharide it forms.
-
1824: Henri Braconnot, a French chemist and botanist, first described the gelling substance from fruits and vegetables, which he named "pectin."[1] This marked the initial step towards identifying its fundamental components.
-
1917: The definitive isolation and identification of this compound were achieved by Felix Ehrlich.[1] He successfully hydrolyzed pectin to yield its primary monomeric unit, this compound, thereby establishing its role as the backbone of this ubiquitous plant polysaccharide.[1]
Since these initial discoveries, research has expanded to elucidate the complex structure of pectin, revealing that it is not a simple homopolymer but a collection of polysaccharides rich in this compound.[2][3][4]
This compound in the Plant Cell Wall
This compound is the monomeric unit of homogalacturonan, the most abundant polysaccharide in the pectin network of plant cell walls.[2][5][6] These chains of α-(1→4)-linked this compound residues are crucial for the structural integrity and physiological functions of the cell wall.[1][2][6]
The carboxyl group at the C6 position of the galacturonic acid unit can be methyl-esterified, influencing the gelling properties of pectin.[4][7] This structural feature is vital for cell adhesion, plant defense, and overall plant development.[6]
Quantitative Data
Pectin Content in Various Plant Sources
The abundance of this compound is directly related to the pectin content of the plant material. The following table summarizes the pectin content in several common sources.
| Pectin Food Source | Pectin Content ( g/100g edible weight) |
| Cornflakes | 2.5 |
| Carrot | 0.8 |
| Peach | 0.7 |
| Peas | 0.6 |
| Apple | 0.5 |
| Beans | 0.4 |
| Potato | 0.3 |
(Data sourced from DiVA portal)
Yield of this compound from Pectin Hydrolysis
The liberation of this compound from pectin is a critical step for its analysis and utilization. Different hydrolysis methods yield varying amounts of the monomer.
| Hydrolysis Method | Pectin Source | This compound Yield (mg/g) | Reference |
| Enzymatic (Crude enzyme from recombinant T. reesei) | Pomelo Peel | 151.1 | [8] |
| Enzymatic (Resting-cell catalysis with G. oxydans) | Pectin | 96.9% degradation rate | [2] |
| Acid Hydrolysis (HCl) | Commercial Citrus Pectin | ~75% (titrated acidity) | [9] |
Experimental Protocols
Enzymatic Hydrolysis of Pectin for this compound Production
This method utilizes pectinases to specifically cleave the glycosidic bonds in pectin, releasing this compound.
Objective: To hydrolyze pectin into its monomeric this compound units using enzymatic catalysis.
Materials:
-
Pectin solution (e.g., 4.0 g/L commercial pectin)
-
Pectinase (e.g., from Aspergillus aculeatus) with a specified activity (e.g., 2250 U/g pectin)
-
Buffer solution (e.g., 100 mM sodium acetate, pH 5.5)
-
Water bath or incubator set to 50°C
Procedure:
-
Prepare a pectin solution of the desired concentration in the appropriate buffer.
-
Pre-equilibrate the pectin solution and the enzyme solution to 50°C.
-
Add the pectinase to the pectin solution at the specified loading.
-
Incubate the mixture at 50°C for 24 hours with gentle agitation.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
The resulting solution containing this compound can then be used for quantification by methods such as HPLC.[10][11]
Acid Hydrolysis of Pectin for this compound Liberation
This protocol uses strong acid and heat to break down the pectin polysaccharide.
Objective: To hydrolyze pectin into its constituent monosaccharides, including this compound, using acid catalysis.
Materials:
-
Pectin sample
-
Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA) at various concentrations (e.g., 0.2 M, 1 M, 2 M)
-
Heating block or water bath capable of reaching 80°C and 100°C
Procedure:
-
Weigh a known amount of the pectin sample into a reaction vial.
-
Add a defined volume of the acid solution (e.g., 2 M TFA).
-
Seal the vial and heat at a specific temperature (e.g., 100°C) for a set duration (e.g., 1-3 hours). Note that prolonged heating can lead to the degradation of the liberated sugars.[12]
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., NaOH) to a pH of approximately 7.0.
-
The hydrolysate can then be analyzed for its this compound content.[12]
Colorimetric Determination of this compound (m-Hydroxydiphenyl Method)
This is a widely used spectrophotometric method for the quantification of uronic acids.
Objective: To quantify the concentration of this compound in a sample based on a colorimetric reaction.
Materials:
-
Sample containing this compound
-
Sulfuric acid/tetraborate solution (0.0125 M sodium tetraborate in concentrated H₂SO₄)
-
m-hydroxydiphenyl (MHDP) reagent (0.15% w/v in 0.5% NaOH)
-
This compound standard solutions for calibration curve
-
Spectrophotometer
Procedure:
-
Pipette an aliquot of the sample or standard into a glass test tube and cool in an ice bath.
-
Add the sulfuric acid/tetraborate solution and mix thoroughly.
-
Heat the mixture in a boiling water bath for a precise time (e.g., 5 minutes).
-
Cool the tubes back in an ice bath.
-
Add the m-hydroxydiphenyl reagent and vortex immediately.
-
Allow the color to develop at room temperature for a set time.
-
Measure the absorbance at 520 nm against a reagent blank.
-
The concentration of this compound in the sample is determined by comparing its absorbance to the standard curve.[13][14]
HPLC Analysis of this compound
High-Performance Liquid Chromatography provides a precise and sensitive method for the separation and quantification of this compound.
Objective: To separate and quantify this compound in a sample using HPLC.
Materials:
-
HPLC system with a suitable column (e.g., Aminex HPX-87H)
-
Mobile phase (e.g., dilute sulfuric acid, such as 5 mM)
-
Detector (e.g., Refractive Index or UV detector at 210 nm)
-
This compound standard for calibration
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 0.6 mL/min) and temperature (e.g., 65°C).
-
Prepare a series of this compound standards of known concentrations to generate a calibration curve.
-
Filter the samples and standards through a 0.22 µm syringe filter before injection.
-
Inject a fixed volume of the sample and standards into the HPLC system.
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.[11][15]
Signaling Pathways and Metabolic Workflows
Fungal Catabolic Pathway for this compound
Filamentous fungi have evolved an efficient pathway to utilize this compound as a carbon source. This pathway involves a series of enzymatic reductions and conversions.
Caption: Fungal catabolic pathway of this compound.
Bacterial Catabolic Pathway for this compound
Bacteria employ a different strategy for this compound catabolism, often involving an oxidative pathway.
Caption: Bacterial isomerase pathway for this compound catabolism.
Biosynthesis of UDP-D-Galacturonic Acid in Plants
The activated form of this compound, UDP-D-Galacturonic acid, is synthesized from UDP-D-glucuronic acid, a key step in pectin biosynthesis.
Caption: Biosynthesis pathway of UDP-D-Galacturonic acid for pectin synthesis.
Oligogalacturonide (OGA) Signaling Pathway in Plants
Fragments of pectin, known as oligogalacturonides, act as damage-associated molecular patterns (DAMPs) that trigger plant defense responses.
Caption: Oligogalacturonide signaling pathway in plant defense.
Conclusion
This compound, from its initial discovery as a component of pectin to its current status as a key molecule in plant science and biotechnology, continues to be an area of active research. Its fundamental role in the structure of the plant cell wall, its diverse metabolic fates in microorganisms, and its function as a signaling molecule in plant defense highlight its multifaceted importance. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for researchers and professionals to further explore and harness the potential of this significant biomolecule. The continued study of this compound holds promise for advancements in areas ranging from sustainable biomaterials and biofuels to novel strategies for enhancing crop resilience and developing new therapeutic agents.
References
- 1. Engineering Filamentous Fungi for Conversion of this compound to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of UDP-glucuronic Acid Biosynthesis Leads to Swollen Plant Cell Walls and Severe Developmental Defects Associated with Changes in Pectic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 9. US2338534A - Preparation of this compound and its salts - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agritrop.cirad.fr [agritrop.cirad.fr]
- 14. researchgate.net [researchgate.net]
- 15. pectinworld.com [pectinworld.com]
The Uronic Acid Pathway and D-Galacturonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The uronic acid pathway is a crucial metabolic route for the synthesis of glucuronic acid, pentoses, and, in many animals, ascorbic acid. This pathway plays a significant role in detoxification processes through glucuronidation, the synthesis of essential glycosaminoglycans, and the metabolism of various xenobiotics. D-Galacturonic acid, the primary component of pectin, is a key uronic acid that can be metabolized through related pathways, particularly in microorganisms. This technical guide provides an in-depth exploration of the core biochemical reactions of the uronic acid pathway and this compound metabolism, presents quantitative data, details relevant experimental protocols, and visualizes these complex systems to support research and development in related fields.
The Uronic Acid Pathway: Core Metabolism and Regulation
The uronic acid pathway, also known as the glucuronic acid pathway, is an alternative route for glucose metabolism that does not generate ATP.[1] Its primary functions are biosynthetic and detoxifying. The pathway is predominantly active in the cytoplasm of liver cells.[2]
The initial steps of the pathway involve the conversion of glucose-6-phosphate to UDP-glucuronate, the activated form of glucuronic acid.[3] UDP-glucuronate is a central molecule that serves as a precursor for several critical biological processes.[3][4]
Key functions of the uronic acid pathway include:
-
Detoxification: UDP-glucuronate is the donor of glucuronic acid in conjugation reactions catalyzed by UDP-glucuronosyltransferases. This process, known as glucuronidation, increases the water solubility of various compounds, including bilirubin, steroids, and numerous drugs, facilitating their excretion.[1][3][5]
-
Glycosaminoglycan (GAG) Synthesis: UDP-glucuronate is a precursor for the synthesis of GAGs such as hyaluronic acid, chondroitin sulfate, and heparin.[3][4][6]
-
Ascorbic Acid (Vitamin C) Synthesis: In many animals, the uronic acid pathway is the source of L-ascorbic acid.[3][4] However, humans and other primates lack the enzyme L-gulonolactone oxidase, which is required for the final step of vitamin C synthesis, making it an essential dietary nutrient.[2][3]
-
Pentose Metabolism: The pathway can produce L-xylulose, which can be further metabolized into the pentose phosphate pathway.[1][7]
Signaling Pathway of Uronic Acid Metabolism
The following diagram illustrates the core steps of the uronic acid pathway, starting from glucose-6-phosphate.
Figure 1: The Uronic Acid Pathway.
Regulation of the Uronic Acid Pathway
The uronic acid pathway is tightly regulated to meet the metabolic needs of the organism.[4] Key regulatory points include:
-
Substrate Availability: The concentration of glucose-6-phosphate influences the overall flux through the pathway.
-
Enzyme Activity: The activity of key enzymes, such as UDP-glucose dehydrogenase, is a critical control point.[4]
-
Hormonal Signals: Hormonal signals can modulate the expression of genes encoding the pathway's enzymes.[4]
-
Drug Induction: Certain drugs, such as barbital and chlorobutanol, can induce the synthesis of enzymes in the uronic acid pathway, leading to increased production of glucuronic acid for their detoxification.[3][8][9]
This compound: Properties and Metabolism
This compound is a sugar acid and the primary component of pectin, a complex polysaccharide found in the cell walls of plants. It is structurally similar to D-galactose, with a carboxylic acid group at the C-6 position.[10]
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₇ | [11] |
| Molecular Weight | 194.14 g/mol | [11] |
| CAS Number | 685-73-4 | |
| Melting Point (α-form, monohydrate) | 159 °C | |
| Melting Point (β-form) | 166 °C | |
| Optical Rotation (α-form, in water) | [α]D²⁰ +98.0° → +50.9° | |
| Solubility | Soluble in water, slightly soluble in hot alcohol, practically insoluble in ether. |
This compound Catabolism
Microorganisms, particularly those that degrade plant biomass, have evolved pathways to catabolize this compound.[12][13] In fungi, a common pathway involves the reduction of this compound to L-galactonic acid.[14] In bacteria, two main pathways have been identified: an oxidative pathway and an isomerase pathway.[13][15]
The diagram below outlines a generalized microbial pathway for this compound catabolism.
Figure 2: Microbial this compound Catabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the uronic acid pathway and this compound analysis.
Quantification of this compound using HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of this compound, often after enzymatic or acid hydrolysis of pectin-containing samples.[16][17]
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
HPLC system with a UV or Refractive Index (RI) detector
-
Reverse-phase C18 column (e.g., Newcrom R1)[18]
-
Mobile phase: Acetonitrile, water, and phosphoric acid (for UV detection) or formic acid (for MS-compatible applications).[18]
-
This compound standard
-
Pectinase (for enzymatic hydrolysis)
-
Sulfuric acid (for acid hydrolysis)
-
Sample containing pectin or this compound
Workflow Diagram:
Figure 3: HPLC Analysis Workflow.
Procedure:
-
Sample Preparation and Hydrolysis:
-
Enzymatic Hydrolysis: Incubate the sample with pectinase (e.g., 2250 U/g pectin) at an optimal temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours) to release this compound monomers.[16]
-
Acid Hydrolysis: Treat the sample with a strong acid (e.g., sulfuric acid) and heat to break down the polysaccharide chains. Note that this method can lead to degradation of the released monosaccharides.[16]
-
-
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 column.[18]
-
Mobile Phase: A suitable mixture of acetonitrile, water, and an acidifier like phosphoric or formic acid. The exact composition should be optimized for the specific column and separation requirements.[18]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Inject the hydrolyzed sample into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Enzyme Kinetics of UDP-Glucose Dehydrogenase
Determining the kinetic parameters of key enzymes like UDP-glucose dehydrogenase is essential for understanding the regulation of the uronic acid pathway.
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for UDP-glucose dehydrogenase.
Materials:
-
Spectrophotometer
-
UDP-glucose dehydrogenase
-
UDP-glucose (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
Procedure:
-
Assay Principle: The activity of UDP-glucose dehydrogenase is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Reaction Setup:
-
Prepare a series of reaction mixtures in cuvettes, each containing the reaction buffer, a fixed concentration of NAD+, and varying concentrations of UDP-glucose.
-
Initiate the reaction by adding a fixed amount of UDP-glucose dehydrogenase to each cuvette.
-
-
Data Collection:
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time.
-
Determine the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]) to determine Km and Vmax.
-
Conclusion
The uronic acid pathway and the metabolism of this compound are integral to various biological processes, from detoxification and structural biosynthesis in mammals to carbon source utilization in microorganisms. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is crucial for advancing research in areas such as drug metabolism, biofuel production, and the development of novel therapeutics. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals working in these dynamic fields.
References
- 1. koracademy.com [koracademy.com]
- 2. youtube.com [youtube.com]
- 3. 103.47.12.35 [103.47.12.35]
- 4. microbenotes.com [microbenotes.com]
- 5. Uronic Acid Pathway : Steps and Significance | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Class 10 uronic acid pathway | PPTX [slideshare.net]
- 9. Uronic acid pathway | PPSX [slideshare.net]
- 10. Genomewide and Enzymatic Analysis Reveals Efficient this compound Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound catabolism in microorganisms and its biotechnological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An evolutionary conserved this compound metabolic pathway operates across filamentous fungi capable of pectin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway [frontiersin.org]
- 16. tandfonline.com [tandfonline.com]
- 17. shodexhplc.com [shodexhplc.com]
- 18. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for the Quantification of D-Galacturonic Acid in Fruit Peels
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Galacturonic acid is the principal monosaccharide unit of pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants.[1][2][3] The quantification of this compound is crucial for determining the purity and composition of pectin extracts from various sources, including fruit peels. This information is vital for the food, pharmaceutical, and cosmetic industries where pectin is utilized as a gelling agent, stabilizer, and functional ingredient.[1][3] Fruit peels, often considered agricultural waste, are a rich and sustainable source of pectin.[4][5] This document provides detailed application notes and protocols for the accurate quantification of this compound in fruit peel samples.
Data Presentation: this compound Content in Various Fruit Peels
The following table summarizes the quantitative data for this compound (often reported as anhydrouronic acid or galacturonic acid content) found in the peels of various fruits, as determined by different analytical methods.
| Fruit Peel | This compound Content (%) | Analytical Method | Reference |
| Banana (Musa sapientum L.) | 90.07 | Titrimetric | [6] |
| Banana (Musa sapientum cv. Kluai Nam Wa) | 66.67 | Not Specified | [6] |
| Banana and Papaya Mix | 64.50 - 67.18 | Not Specified | [7] |
| Kepok Banana | 79.96 | Titrimetric | [8] |
| Mango (Mangifera indica) | 83.10 - 89.01 | Not Specified | [9] |
| Mango (Mangifera indica) | 63.4 | Not Specified | [10] |
| Citrus Fruits (General) | 24.1 - 29.8 | Not Specified | [11] |
| Citrus limon | 83.16 | Not Specified | [12] |
| Citrus limetta | 72.68 | Not Specified | [12] |
| Citrus maxima | 93.28 | Not Specified | [12] |
| Citrus sinensis | 75.68 | Not Specified | [12] |
| Citrus jambhiri | 73.92 | Not Specified | [12] |
| Citrus sudachi | 93.28 | Not Specified | [12] |
| Citrus hystrix | 91.52 | Not Specified | [12] |
| Pomelo | 78 | HPAEC-Fluorescence | [13] |
Experimental Protocols
This section details the methodologies for three common techniques used to quantify this compound in fruit peel extracts: Enzymatic Assay, Spectrophotometric (m-hydroxydiphenyl) Method, and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Enzymatic Assay for this compound Quantification
This method utilizes the enzyme uronate dehydrogenase to specifically oxidize this compound, leading to the formation of NADH, which can be measured spectrophotometrically at 340 nm.[14]
Materials and Reagents:
-
Uronate dehydrogenase
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound standard solution
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer
-
Cuvettes
-
Micropipettes
-
Fruit peel extract (prepared by hot water or acid extraction and appropriately diluted)
Procedure:
-
Sample Preparation:
-
Mill dried fruit peel to pass through a 0.5 mm screen.
-
Extract a known weight of the milled peel (e.g., 1 g) with hot water (e.g., 80-90°C) for a specified time.[14]
-
Quantitatively transfer the extract to a volumetric flask, make up to a known volume with distilled water, and filter.
-
Dilute the clear filtrate as necessary to fall within the linear range of the assay.
-
-
Assay Setup:
-
Prepare a reaction mixture in a cuvette containing the buffer solution, NAD+, and the fruit peel extract sample.
-
Prepare a blank cuvette containing the buffer solution and NAD+ but no sample.
-
Prepare a standard cuvette with a known concentration of this compound standard solution.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding uronate dehydrogenase to the sample and standard cuvettes.
-
Incubate the cuvettes at a controlled temperature (e.g., 37°C) for a specific time to allow the reaction to go to completion.
-
-
Measurement:
-
Measure the absorbance of the sample and standard at 340 nm against the blank.[14]
-
The increase in absorbance is directly proportional to the amount of NADH formed, and thus to the concentration of this compound.
-
-
Calculation:
-
Calculate the concentration of this compound in the sample by comparing its absorbance to the absorbance of the known standard.
-
Workflow Diagram:
Protocol 2: Spectrophotometric Quantification using the m-Hydroxydiphenyl Method
This colorimetric method is based on the reaction of uronic acids with m-hydroxydiphenyl in a sulfuric acid/tetraborate solution to produce a colored complex that can be measured at 520 nm.[15]
Materials and Reagents:
-
Sulfuric acid (concentrated)
-
Sodium tetraborate
-
m-hydroxydiphenyl reagent
-
This compound standard solution
-
Spectrophotometer
-
Vortex mixer
-
Ice bath
-
Water bath
-
Fruit peel extract (hydrolyzed)
Procedure:
-
Sample Hydrolysis:
-
Pectin in the fruit peel extract must first be hydrolyzed to release this compound. This is typically achieved by acid hydrolysis (e.g., with sulfuric acid).[15]
-
-
Reaction Setup:
-
Pipette a small volume of the hydrolyzed sample or standard into a test tube.
-
Place the tubes in an ice bath.
-
Carefully add concentrated sulfuric acid containing sodium tetraborate and mix well using a vortex mixer.
-
-
Color Development:
-
Heat the tubes in a boiling water bath for a specific time (e.g., 5 minutes).
-
Cool the tubes back down in an ice bath.
-
Add the m-hydroxydiphenyl reagent and mix immediately.
-
Allow the color to develop at room temperature for a set period.
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 520 nm against a reagent blank.[15]
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample from the standard curve.
-
Logical Relationship Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. De-Oiled Citrus Peels as Feedstock for the Production of Pectin Oligosaccharides and Its Effect on Lactobacillus fermentum, Probiotic Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tropentag.de [tropentag.de]
- 5. Physicochemical characterization of pectin and mango peel (Mangifera indica L.) from Mexican cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Optimization and characterization of pectin extracted from banana and papaya mixed peels using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.sdiarticle5.com [files.sdiarticle5.com]
- 11. researchgate.net [researchgate.net]
- 12. A Comparative Analysis of the Physico-Chemical Properties of Pectin Isolated from the Peels of Seven Different Citrus Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 14. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 15. agritrop.cirad.fr [agritrop.cirad.fr]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for D-Galacturonic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid is the primary constituent of pectin, a complex heteropolysaccharide found in the cell walls of plants.[1][2] Accurate quantification of this compound is crucial in various fields, including the food industry for quality control of pectin-containing products, and in pharmaceutical research for the analysis of drug formulations and metabolism studies. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the analysis of this compound.[3][4] This document provides detailed protocols for the analysis of this compound using HPLC, including sample preparation, chromatographic conditions, and data analysis.
Principle
The HPLC methods described herein are based on the separation of this compound from a sample matrix followed by its detection and quantification. The choice of method depends on the sample complexity, required sensitivity, and available instrumentation. Common approaches include direct analysis using reverse-phase or ion-exchange chromatography, and methods involving pre-column derivatization to enhance detection by UV-Visible spectrophotometry.[5][6][7]
I. Experimental Protocols
A. Sample Preparation: Enzymatic Hydrolysis of Pectin
For samples where this compound is present as a component of pectin, enzymatic hydrolysis is the preferred method for its release to avoid degradation that can occur with acid hydrolysis.[1][2][4]
Materials:
-
Pectin-containing sample
-
Pectinase enzyme solution (e.g., from Aspergillus niger)
-
Sodium acetate buffer (pH 4.8)
-
Deionized water
-
0.45 µm syringe filters
Protocol:
-
Accurately weigh a known amount of the pectin-containing sample.
-
Dissolve the sample in a known volume of sodium acetate buffer (pH 4.8).
-
Add the pectinase enzyme solution to the sample. A recommended loading is 2250 U/g of pectin.[1][2]
-
Incubate the mixture at 50°C for 24 hours to ensure complete hydrolysis.[1][2]
-
After incubation, cool the reaction mixture to room temperature.
-
Filter the hydrolyzed sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
B. HPLC Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the direct analysis of this compound in relatively clean samples.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | 0.01 N Phosphoric acid in water[3] |
| Flow Rate | 0.70 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | Ambient |
| Detection | UV at 210 nm[3] |
Standard Preparation:
-
Prepare a stock solution of this compound monohydrate in deionized water.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Filter the standard solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the standard solutions and the prepared samples into the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
C. HPLC Method 2: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection
For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization with p-aminobenzoic acid (p-ABA) is recommended.[7]
Derivatization Protocol:
-
To 100 µL of the hydrolyzed sample or standard, add 100 µL of 0.35 M p-ABA in a DMSO/acetic acid solution (70:30 v/v).[7]
-
Incubate the mixture at a suitable temperature and time to ensure complete derivatization.
-
The derivatized sample is then ready for HPLC analysis.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV-Vis or Diode Array Detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with (A) Water with 0.1% Formic Acid and 20 mmol/L Ammonium Formate and (B) Methanol[7] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Room Temperature[7] |
| Detection | UV at 304 nm[7] |
Data Analysis:
Follow the same data analysis procedure as described in HPLC Method 1, using the derivatized standards and samples.
II. Quantitative Data Summary
The following tables summarize typical quantitative data for the HPLC analysis of this compound.
Table 1: Chromatographic and Performance Data for HPLC Methods
| Parameter | HPLC Method 1 (Direct UV) | HPLC Method 2 (p-ABA Derivatization) |
| Retention Time (min) | ~8.56[3] | Varies with gradient |
| Limit of Detection (LOD) | 0.04 mg/mL[8] | 1.2 mg/L[7] |
| Limit of Quantification (LOQ) | - | 3.9 mg/L[7] |
| Linearity Range | - | 7.1 - 155.0 mg/L[7] |
| Correlation Coefficient (r²) | >0.99[3] | >0.99 |
Note: The values presented are indicative and may vary depending on the specific instrumentation and experimental conditions.
III. Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
IV. Conclusion
The HPLC methods detailed in this application note provide reliable and accurate means for the quantification of this compound. The choice between direct analysis and a method involving derivatization will depend on the specific requirements of the analysis, such as the sample matrix and the need for high sensitivity. Proper sample preparation, particularly the use of enzymatic hydrolysis for pectin-containing samples, is critical for obtaining accurate results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pectinworld.com [pectinworld.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Enzymatic Determination of D-Galacturonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Galacturonic acid is a primary component of pectin, a complex polysaccharide found in the cell walls of plants.[1][2] Its quantification is crucial in various fields, including food science, biofuel research, and drug development, particularly in studies involving carbohydrate metabolism and polysaccharide degradation. This application note describes a reliable and specific enzymatic method for the determination of this compound.
The assay is based on the oxidation of this compound by the enzyme uronate dehydrogenase (UDH), which also acts on D-Glucuronic acid.[1][2][3] In the presence of nicotinamide adenine dinucleotide (NAD+), uronate dehydrogenase catalyzes the oxidation of this compound to D-galactarate.[2] This reaction stoichiometrically produces reduced nicotinamide adenine dinucleotide (NADH), which can be quantified by measuring the increase in absorbance at 340 nm.[2][4]
Principle of the Assay
The enzymatic reaction underlying the determination of this compound is as follows:
This compound + NAD⁺ + H₂O ---(Uronate Dehydrogenase)--> D-galactarate + NADH + H⁺
The amount of NADH formed is directly proportional to the amount of this compound in the sample.[2] By measuring the absorbance of NADH at 340 nm, the concentration of this compound can be accurately determined.[2]
Assay Performance and Characteristics
The following tables summarize the quantitative data for the enzymatic determination of this compound, based on validation studies of commercially available kits such as the Megazyme K-URONIC assay.[5][6][7][8]
Table 1: Assay Specifications
| Parameter | Value |
| Wavelength | 340 nm |
| Temperature | ~25°C or 37°C |
| Assay Time | 5-10 minutes |
| Principle | Spectrophotometric (Absorbance) |
Table 2: Performance Characteristics
| Parameter | Value | Notes |
| Linearity Range | 5 to 150 µg per assay | Corresponds to a sample concentration of approximately 0.05 to 1.5 g/L.[2] |
| Limit of Detection (LOD) | ~15.5 mg/L | Based on an absorbance difference of 0.020 with a 0.1 mL sample volume.[2] The instrument LOD can be as low as 0.777 mg/L with a 2.00 mL sample volume. |
| Limit of Quantification (LOQ) | ~7.9 mg/L (Smallest Differentiating Absorbance) | Corresponds to an absorbance difference of 0.010 with a 0.1 mL sample volume.[2] |
| Specificity | This compound and D-Glucuronic acid | The assay does not differentiate between these two uronic acids. |
| Interference | Can be checked by adding a known amount of this compound to the sample after the reaction is complete. A significant increase in absorbance should be observed if no interference is present.[2] |
Experimental Protocols
The following protocols are provided for manual and microplate-based assays.
1. Reagent Preparation
-
Buffer Solution (pH 8.0): Prepare a buffer solution (e.g., Tris-HCl) at pH 8.0. Commercially available kits provide a pre-made buffer solution.[3]
-
NAD⁺ Solution: Prepare a solution of NAD⁺ in distilled water. For long-term storage, it is recommended to store aliquots at -20°C.[3]
-
Uronate Dehydrogenase (UDH) Suspension: The enzyme is typically provided as a suspension in ammonium sulphate. Swirl gently before use.[3]
-
This compound Standard Solution: Prepare a standard solution of this compound (e.g., 0.5 mg/mL) in distilled water. This is used for calibration and as a control.[3]
2. Sample Preparation
-
Liquid Samples: Clear and colorless liquid samples can often be used directly. If necessary, dilute the sample to bring the this compound concentration within the linear range of the assay (0.05 to 1.5 g/L).[2]
-
Solid Samples (e.g., plant materials):
-
Mill the sample to pass through a 0.5 mm screen.
-
Extract a known weight of the sample (e.g., 1.0 g) with a known volume of hot water (e.g., 90 mL at 80°C).
-
Quantitatively transfer to a volumetric flask and dilute to the mark with distilled water.
-
Mix thoroughly and filter or centrifuge to obtain a clear solution for the assay.[2]
-
-
Samples containing enzymes: Heat the sample solution (e.g., at 90-95°C for 10 minutes) to inactivate endogenous enzyme activity.[2]
-
Colored or Turbid Samples: Treat with clarification reagents (e.g., Carrez I and II solutions) followed by filtration.[2]
3. Manual Assay Protocol (per cuvette)
-
Pipette the following into a 1 cm light path cuvette:
-
2.10 mL Distilled Water
-
0.20 mL Buffer Solution
-
0.10 mL NAD⁺ Solution
-
0.10 mL Sample Solution
-
-
Mix the contents thoroughly and read the initial absorbance (A₁) at 340 nm against a water or air blank.
-
Start the reaction by adding 0.02 mL of Uronate Dehydrogenase suspension.
-
Mix and incubate at 25°C for approximately 10 minutes or at 37°C for 5 minutes.
-
Read the final absorbance (A₂) at 340 nm.[2] If the absorbance increases constantly, continue to read at 2-minute intervals until the reaction is complete.[2]
4. Microplate Assay Protocol (per well)
-
Pipette the following into a 96-well microplate:
-
210 µL Distilled Water
-
20 µL Buffer Solution
-
10 µL NAD⁺ Solution
-
10 µL Sample Solution
-
-
Mix and read the initial absorbance (A₁) at 340 nm using a microplate reader.
-
Add 2 µL of Uronate Dehydrogenase suspension to each well to start the reaction.
-
Mix and incubate at the desired temperature (25°C or 37°C).
-
Read the final absorbance (A₂) at 340 nm after the appropriate incubation time.
5. Calculation of Results
The concentration of this compound can be calculated using the following formula:
Concentration (g/L) = (ΔA × V_f × MW) / (ε × d × V_s × 1000)
Where:
-
ΔA = (A₂ - A₁) of the sample - (A₂ - A₁) of the blank
-
V_f = Final volume in the cuvette/well (e.g., 2.52 mL for manual assay)
-
MW = Molecular weight of this compound (194.14 g/mol )
-
ε = Molar extinction coefficient of NADH at 340 nm (6300 L·mol⁻¹·cm⁻¹)
-
d = Light path (1 cm for standard cuvettes)
-
V_s = Sample volume (e.g., 0.1 mL for manual assay)
Any dilution of the original sample must be taken into account in the final calculation.[2]
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic oxidation of this compound.
Experimental Workflow
Caption: General workflow for this compound determination.
References
- 1. Enzyme Activity Measurement of Uronate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. D-Glucuronic acid and this compound Assay Kit - Creative BioMart [creativebiomart.net]
- 4. researchgate.net [researchgate.net]
- 5. thermalindo.com [thermalindo.com]
- 6. D-Glucuronic D-Galacturonic Assay Kit - D-Hexuronic Acid | Megazyme [megazyme.com]
- 7. D-Glucuronic/D-Galacturonic Acid Assay Kit [neogen.com]
- 8. a-matrix.ng [a-matrix.ng]
Application Notes and Protocols for the Extraction of D-Galacturonic Acid from Citrus Pectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid, the primary structural component of pectin, is a valuable monosaccharide with significant applications in the food, pharmaceutical, and biomedical industries.[1][2][3] In the context of drug development, this compound and its derivatives are utilized for their biocompatibility and biodegradability in creating drug delivery systems. This document provides detailed application notes and protocols for the extraction of this compound from citrus pectin, a readily available and abundant source.[3] The protocols cover two primary methodologies: acid hydrolysis and enzymatic hydrolysis, followed by purification and quantitative analysis.
Data Presentation
The following tables summarize quantitative data from various studies on the extraction of this compound from citrus pectin, providing a comparative overview of different methods and their efficiencies.
Table 1: Yield of Pectin from Citrus Peel using Different Extraction Methods
| Acid Type | Temperature (°C) | Extraction Time (min) | Pectin Yield (%) | Reference |
| Sulphuric Acid | 80 | 90 | 28.3 | (MDPI) |
| Hydrochloric Acid | 80 | 90 | 19.0 | (MDPI) |
| Citric Acid | Not Specified | Not Specified | 6.5 - 9.0 | (PubMed Central) |
| Acetic Acid | Not Specified | Not Specified | 6.2 - 8.2 | (PubMed Central) |
Table 2: this compound Content and Degree of Esterification (DE) of Pectin Extracted with Different Acids
| Acid Type | This compound Content (%) | Degree of Esterification (%) | Reference |
| Hydrochloric Acid | Not Specified | 36.4 | (MDPI) |
| Sulphuric Acid | Not Specified | 30.5 | (MDPI) |
| Acetic Acid | Not Specified | 26.4 | (MDPI) |
| Citric Acid | 76.5 - 85.0 | 51.6 - 62.7 | (PubMed Central) |
Experimental Protocols
Acid Hydrolysis for this compound Extraction
Acid hydrolysis is a conventional method for breaking down the glycosidic bonds in pectin to release this compound. Mineral acids like hydrochloric acid and sulfuric acid are commonly used.
Materials:
-
Citrus Pectin
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) for neutralization
-
Ethanol
-
Distilled Water
-
Heating mantle or water bath
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Beakers and flasks
Protocol:
-
Preparation of Pectin Solution: Suspend a known amount of citrus pectin (e.g., 10 g) in distilled water (e.g., 200 mL) in a flask.
-
Acidification: Slowly add concentrated HCl or H₂SO₄ to the pectin suspension to achieve the desired pH (typically between 1.5 and 2.5).
-
Hydrolysis: Heat the acidic pectin solution to a specific temperature (e.g., 80-100°C) using a heating mantle or water bath.[4] Maintain this temperature for a defined period (e.g., 1-3 hours) with constant stirring.
-
Cooling and Neutralization: After hydrolysis, cool the solution to room temperature. Neutralize the hydrolysate by gradually adding a NaOH solution until the pH reaches approximately 4.5-5.0.
-
Filtration: Filter the neutralized solution to remove any insoluble residues.
-
Precipitation of this compound: Add ethanol to the filtrate (typically in a 1:2 or 1:3 filtrate to ethanol ratio) to precipitate the this compound.
-
Purification: Collect the precipitate by filtration and wash it with ethanol to remove impurities.
-
Drying: Dry the purified this compound in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
Enzymatic Hydrolysis for this compound Extraction
Enzymatic hydrolysis offers a milder and more specific method for this compound extraction, utilizing pectinolytic enzymes such as polygalacturonase.[5] This method can result in a higher purity product with less degradation.
Materials:
-
Citrus Pectin
-
Pectinase enzyme (e.g., from Aspergillus niger)
-
Citrate buffer (0.1 M, pH 4.0)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Ethanol
-
Incubator or water bath
-
pH meter
-
Filtration apparatus
-
Beakers and flasks
Protocol:
-
Preparation of Pectin Substrate: Dissolve citrus pectin in 0.1 M citrate buffer (pH 4.0) to a final concentration of, for example, 10 g/L.[5]
-
Enzyme Addition: Add a specified amount of pectinase solution to the pectin substrate. The enzyme concentration should be optimized based on the enzyme activity (e.g., 2250 U/g of pectin).[6]
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specific duration (e.g., 2-24 hours).[6][7] Monitor the hydrolysis process by measuring the release of reducing sugars.
-
Enzyme Inactivation: After the desired degree of hydrolysis is achieved, inactivate the enzyme by heating the solution (e.g., to 100°C for 10 minutes).
-
Purification: Follow steps 5-8 from the acid hydrolysis protocol to precipitate, purify, and dry the this compound.
Quantitative Analysis of this compound
The m-hydroxybiphenyl method is a widely used colorimetric assay for the quantification of uronic acids.
Materials:
-
Sample containing this compound
-
Sulfuric acid (concentrated)
-
m-hydroxybiphenyl reagent
-
This compound standard solutions
-
Spectrophotometer
Protocol:
-
Sample Preparation: Prepare a dilute solution of the extracted this compound in distilled water.
-
Reaction: Add a precise volume of the sample or standard solution to a test tube. Carefully add concentrated sulfuric acid and mix. Heat the mixture in a boiling water bath for a specific time.
-
Color Development: Cool the tubes and add the m-hydroxybiphenyl reagent. Allow the color to develop.
-
Measurement: Measure the absorbance of the samples and standards at a specific wavelength (typically around 520 nm) using a spectrophotometer.
-
Calculation: Construct a standard curve using the absorbance values of the this compound standards. Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve.
Visualizations
Experimental Workflows
Caption: Workflow for Acid Hydrolysis of Citrus Pectin.
References
- 1. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - American Chemical Society [acs.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 6. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DE10057976B4 - Process for the preparation of pectin hydrolysis products - Google Patents [patents.google.com]
Application Notes and Protocols for D-Galacturonic Acid Fermentation in Yeast
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Galacturonic acid (D-GalUA), the primary constituent of pectin, represents a largely underutilized carbon source abundant in agricultural and industrial waste streams such as citrus peels and sugar beet pulp.[1][2][3][4] The valorization of these feedstocks through microbial fermentation is a key objective in the development of sustainable biorefineries. While the conventional workhorse of industrial fermentation, Saccharomyces cerevisiae, is unable to naturally metabolize D-GalUA, significant progress has been made in engineering this and other yeasts for its efficient conversion into biofuels and other valuable chemicals.[3][5][6][7] This document provides detailed application notes and protocols for the utilization of D-GalUA as a carbon source for yeast fermentation, with a focus on both naturally competent and engineered yeast strains.
Yeast Species for this compound Fermentation
Several yeast species have been identified and engineered for the metabolism of D-GalUA. These can be broadly categorized as:
-
Naturally Competent Yeasts: Certain non-conventional yeasts, such as the basidiomycete Rhodosporidium toruloides, have been shown to efficiently metabolize D-GalUA, with consumption rates comparable to those of glucose and xylose.[1][8] Other species like Cryptococcus diffluens and Papiliotrema laurentii also possess the ability to assimilate D-GalUA.[9][10]
-
Engineered Saccharomyces cerevisiae: As the dominant organism in industrial ethanol production, S. cerevisiae has been extensively engineered to utilize D-GalUA.[3][4][7] This typically involves the heterologous expression of the fungal reductive pathway for D-GalUA catabolism.[3][11]
Metabolic Pathways for this compound Catabolism
The primary pathway for D-GalUA catabolism in fungi is the reductive pathway. This pathway has been successfully expressed in S. cerevisiae to enable D-GalUA fermentation. The key enzymatic steps are outlined below.
Fungal Reductive Pathway for this compound Catabolism
-
Transport: D-GalUA is transported into the yeast cell. In engineered S. cerevisiae, this is often facilitated by heterologous transporters such as GatA from Aspergillus niger or Gat1 from Neurospora crassa.[3][7][12]
-
Reduction to L-Galactonate: D-GalUA is reduced to L-galactonate by a D-galacturonate reductase, utilizing either NADH or NADPH as a cofactor.[1][3]
-
Dehydration of L-Galactonate: L-galactonate is dehydrated to 2-keto-3-deoxy-L-galactonate.[3][9]
-
Aldol Cleavage: 2-keto-3-deoxy-L-galactonate is cleaved by an aldolase into pyruvate and L-glyceraldehyde.[11]
-
Conversion to Glycerol: L-glyceraldehyde is further reduced to glycerol.[1][11]
Figure 1: Fungal reductive pathway for this compound catabolism.
Data Presentation
Table 1: Fermentation Performance of Yeast Strains on this compound
| Yeast Strain | Genotype/Background | Carbon Source(s) | D-GalUA Consumption Rate (g/gCDW/h) | Product(s) | Product Yield/Titer | Reference |
| Rhodosporidium toruloides IFO0880 | Wild Type | D-GalUA (2%) | Not explicitly stated, but complete consumption in ~70h | Lipids, Terpenes | Not specified | [1] |
| S. cerevisiae Gly/GalUA | Engineered with fungal D-GalUA pathway and NAD-dependent glycerol pathway | D-GalUA and Glycerol | 0.23 | Ethanol | Proof of concept | [2][13] |
| S. cerevisiae H4535 | Engineered with fungal D-GalUA pathway and transporter | D-GalUA (5 g/L) and D-Fructose (80 g/L) | ~0.04 (estimated over 24h) | Ethanol, Glycerol | 20% D-GalUA consumed | [3][14] |
| S. cerevisiae YE9 | Engineered for D-xylose, L-arabinose, and D-GalUA metabolism | D-GalUA (20 g/L) | 0.03 | Ethanol | 0.32 g/g | [15] |
| S. cerevisiae yRJP064 | Engineered for D-GalUA and D-glucose co-utilization | D-GalUA (14.1 g/L) and D-glucose | Consumption coincides with glucose depletion | meso-galactaric acid | 8 g/L | [4] |
Experimental Protocols
Protocol 1: Construction of a this compound Fermenting S. cerevisiae Strain
This protocol outlines the general steps for engineering S. cerevisiae to utilize D-GalUA by integrating the fungal reductive pathway.
Figure 2: Workflow for engineering S. cerevisiae for this compound utilization.
1. Gene Selection and Synthesis:
-
Select genes for the D-GalUA reductive pathway from fungal sources. Commonly used genes include gaaA (D-galacturonate reductase), gaaC (2-keto-3-deoxy-L-galactonate aldolase), and gaaD (L-glyceraldehyde reductase) from Aspergillus niger, and lgd1 (L-galactonate dehydratase) from Trichoderma reesei.[3]
-
For efficient transport, include a D-GalUA transporter gene such as gat1 from Neurospora crassa.[3]
-
Codon-optimize the selected genes for expression in S. cerevisiae.
2. Plasmid Construction and Yeast Transformation:
-
Clone the synthesized genes into yeast expression vectors under the control of strong constitutive promoters (e.g., TEF1, GPD1).
-
Assemble the expression cassettes for integration into the yeast genome. CRISPR/Cas9-based methods are highly efficient for targeted integration.[15]
-
Transform the host S. cerevisiae strain with the integration cassettes and the Cas9/gRNA plasmid.
3. Selection and Verification of Transformants:
-
Select for successful transformants on appropriate selection media.
-
Verify the correct integration of the expression cassettes by colony PCR.
-
Confirm the expression of the heterologous genes using RT-qPCR and/or enzyme activity assays.
Protocol 2: Batch Fermentation of this compound
This protocol describes a typical batch fermentation experiment to evaluate the performance of a yeast strain on D-GalUA.
1. Media Preparation:
-
Prepare a defined fermentation medium. A common base is Yeast Nitrogen Base (YNB) without amino acids.
-
Supplement the medium with D-GalUA as the primary carbon source. Concentrations can range from 5 g/L to 20 g/L.[3][15]
-
A co-substrate such as glucose, fructose, or glycerol may be required, especially for engineered S. cerevisiae strains, to provide necessary reducing equivalents or to initiate growth.[2][3][13]
-
Adjust the pH of the medium. A lower pH (e.g., 3.5-5.0) can be beneficial for D-GalUA uptake but may also lead to inhibition by the undissociated form of the acid.[5][16]
2. Inoculum Preparation:
-
Grow a pre-culture of the yeast strain in a suitable medium (e.g., YPD or a medium containing a preferred carbon source) to mid-exponential phase.
-
Harvest the cells by centrifugation, wash with sterile water, and resuspend in the fermentation medium to a desired starting optical density (OD600) or cell dry weight (CDW).
3. Fermentation Conditions:
-
Perform the fermentation in a bioreactor with controlled temperature, pH, and agitation. For screening purposes, shake flask cultures can be used.
-
Typical fermentation conditions for S. cerevisiae are 30°C with agitation (e.g., 130-250 rpm).[2][15]
-
Maintain anaerobic or oxygen-limited conditions for ethanol production. For aerobic processes, ensure adequate aeration.
4. Sampling and Analysis:
-
Take samples at regular intervals throughout the fermentation.
-
Monitor cell growth by measuring the OD600 or determining the CDW.
-
Analyze the supernatant for substrate consumption (D-GalUA, co-substrate) and product formation (e.g., ethanol, glycerol) using High-Performance Liquid Chromatography (HPLC).[15][17]
Protocol 3: Analytical Methods
1. Quantification of this compound:
-
HPLC Analysis: Use an HPLC system equipped with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) detector. A dilute acid solution (e.g., 5 mM H₂SO₄) is a common mobile phase.[17]
-
Colorimetric Assays: The m-hydroxydiphenyl method can be used for the colorimetric quantification of uronic acids.[18] Commercial assay kits are also available.[19]
2. Quantification of Fermentation Products:
-
HPLC Analysis: Ethanol, glycerol, and organic acids can be quantified using the same HPLC method as for D-GalUA.
Challenges and Future Perspectives
A key challenge in the fermentation of D-GalUA is the redox imbalance that can occur, particularly in engineered S. cerevisiae. The initial reduction of D-GalUA consumes NAD(P)H, and the regeneration of these cofactors is crucial for efficient fermentation.[12] Co-fermentation with a reduced substrate like glycerol can help to alleviate this issue.[2][13]
Furthermore, D-GalUA can inhibit the fermentation of other sugars, especially at low pH.[5][16][20] This inhibitory effect needs to be considered when designing fermentation processes using mixed sugar streams from biomass hydrolysates.
Future research will likely focus on:
-
Improving the efficiency of D-GalUA transport and metabolism through protein engineering and promoter optimization.
-
Developing robust yeast strains with enhanced tolerance to inhibitors present in biomass hydrolysates.
-
Optimizing co-fermentation strategies for the complete utilization of all sugars present in pectin-rich feedstocks.
By addressing these challenges, this compound can be established as a viable and sustainable carbon source for the production of a wide range of bio-based chemicals and fuels.
References
- 1. Genomewide and Enzymatic Analysis Reveals Efficient this compound Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The introduction of the fungal d-galacturonate pathway enables the consumption of this compound by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Galacturonic acid inhibits the growth of Saccharomyces cerevisiae on galactose, xylose, and arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering Saccharomyces cerevisiae for co-utilization of this compound and d-glucose from citrus peel waste (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.vtt.fi [cris.vtt.fi]
- 14. researchgate.net [researchgate.net]
- 15. Data for simultaneous fermentation of galacturonic acid and five-carbon sugars by engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. agritrop.cirad.fr [agritrop.cirad.fr]
- 19. cohesionbio.com.cn [cohesionbio.com.cn]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Engineering of E. coli for D-Galacturonic Acid Utilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Galacturonic acid (D-GalA) is the primary constituent of pectin, an abundant polysaccharide in plant biomass.[1][2] The efficient utilization of D-GalA by engineered microorganisms like Escherichia coli presents a significant opportunity for the sustainable production of biofuels and valuable chemicals from renewable resources.[2] This document provides detailed application notes and protocols for the metabolic engineering of E. coli to utilize D-GalA, covering native catabolic pathways, genetic engineering strategies, and experimental procedures.
Native this compound Catabolism in E. coli
E. coli possesses an indigenous pathway for D-GalA catabolism, known as the Ashwell pathway or the isomerase pathway.[3] This pathway converts D-GalA into intermediates of the central metabolism. The key enzymatic steps are outlined below.
The catabolism of D-GalA in E. coli is primarily regulated by the transcriptional regulator ExuR, which belongs to the GntR family.[3] ExuR represses the expression of the genes involved in the Ashwell pathway in the absence of D-GalA. When D-GalA is present, it acts as an inducer, leading to the expression of the catabolic genes.[3]
Metabolic Engineering Strategies for this compound Utilization
The goal of metabolically engineering E. coli for D-GalA utilization is often to redirect the carbon flux from catabolism towards the production of a specific target molecule. This typically involves blocking the native catabolic pathway and introducing new enzymatic activities.
Blocking the Native D-GalA Catabolic Pathway
To prevent the consumption of D-GalA as a carbon source, key genes in the Ashwell pathway are knocked out. The most common target for gene deletion is uxaC, which encodes the first enzyme in the pathway, uronate isomerase.[3][4] Deletion of uxaC is generally sufficient to block the entire downstream pathway.[4]
Introducing Novel Pathways
With the native pathway blocked, heterologous genes can be introduced to convert D-GalA into a desired product.
-
Production of L-Galactonic Acid: The fungal reductive pathway can be partially reconstructed in E. coli. Expressing a D-galacturonate reductase converts D-GalA to L-galactonic acid.[1] This enzyme is not naturally present in E. coli.
-
Production of meso-Galactaric Acid (Mucic Acid): The expression of a bacterial uronate dehydrogenase (UDH) can oxidize D-GalA to meso-galactaric acid.[5]
Experimental Protocols
Protocol for Gene Knockout in E. coli using CRISPR-Cas9
CRISPR-Cas9 is a powerful tool for precise and efficient gene editing in E. coli.[6][7] This protocol outlines the general steps for deleting a target gene, such as uxaC.
Materials:
-
E. coli strain (e.g., BL21)
-
Plasmids for Cas9 and sgRNA expression
-
Homology repair template DNA
-
LB medium and agar plates
-
Appropriate antibiotics
-
Electroporator and cuvettes
-
PCR reagents and primers for verification
Procedure:
-
Design sgRNA: Design a specific sgRNA targeting the uxaC gene.
-
Construct sgRNA Expression Plasmid: Clone the designed sgRNA sequence into a suitable expression vector.
-
Prepare Homology Repair Template: Synthesize or PCR-amplify a DNA fragment containing regions homologous to the upstream and downstream sequences of uxaC.
-
Prepare Competent Cells: Make electrocompetent E. coli cells carrying the Cas9 expression plasmid.
-
Transformation: Co-transform the electrocompetent cells with the sgRNA expression plasmid and the homology repair template.
-
Selection and Screening: Plate the transformed cells on selective agar plates containing the appropriate antibiotics.
-
Verification: Pick colonies and verify the gene knockout by colony PCR and Sanger sequencing.
Protocol for Heterologous Gene Expression
Materials:
-
Engineered E. coli strain (e.g., ΔuxaC)
-
Expression plasmid containing the gene of interest (e.g., D-galacturonate reductase) under an inducible promoter (e.g., PBAD or PT7).
-
LB medium
-
Appropriate antibiotics
-
Inducer (e.g., L-arabinose or IPTG)
Procedure:
-
Transformation: Transform the engineered E. coli strain with the expression plasmid.
-
Cultivation: Grow the transformed cells in LB medium with the appropriate antibiotic to an OD600 of 0.4-0.6.
-
Induction: Add the inducer to the culture to induce the expression of the heterologous gene.
-
Incubation: Continue to incubate the culture under optimal conditions (temperature, shaking) for protein expression.
-
Verification of Expression: Analyze protein expression by SDS-PAGE and/or measure enzymatic activity in cell lysates.
Protocol for this compound Utilization Assay
Materials:
-
Engineered E. coli strain
-
Minimal medium (e.g., M9) supplemented with this compound as the sole carbon source.
-
Shake flasks or bioreactor
-
Spectrophotometer
-
HPLC or colorimetric assay kit for D-GalA quantification.
Procedure:
-
Pre-culture: Grow a pre-culture of the engineered strain overnight in LB medium.
-
Inoculation: Inoculate the minimal medium containing D-GalA with the pre-culture to a starting OD600 of ~0.1.
-
Cultivation: Incubate the culture at the optimal temperature with shaking.
-
Sampling: Take samples at regular intervals to measure cell growth (OD600) and the concentration of D-GalA and the desired product in the supernatant.
-
Analysis: Quantify D-GalA and product concentrations using appropriate analytical methods.
Analytical Method: Colorimetric Assay for this compound
This method provides a rapid way to quantify D-GalA concentration.
Materials:
-
This compound Colorimetric Microplate Assay Kit (or individual reagents: sulfuric acid, tetraborate, m-hydroxydiphenyl).
-
Microplate reader (525 nm).
-
Samples and standards.
Procedure:
-
Sample Preparation: Centrifuge culture samples to pellet the cells and collect the supernatant. Dilute the supernatant if necessary.
-
Standard Curve: Prepare a standard curve with known concentrations of D-GalA.
-
Assay: Follow the manufacturer's instructions for the colorimetric assay kit. Typically, this involves adding the reagents to the samples and standards in a microplate, heating, and then measuring the absorbance at 525 nm.
-
Quantification: Calculate the D-GalA concentration in the samples based on the standard curve.
Data Presentation
Quantitative data from metabolic engineering experiments should be summarized in tables for clear comparison of different engineered strains.
Table 1: Comparison of Engineered E. coli Strains for this compound Utilization
| Strain ID | Genotype | D-GalA Consumed (g/L) | Product Titer (g/L) | Product Yield (g/g D-GalA) |
| WT | Wild-Type | 2.0 | 0 | 0 |
| ENG-01 | ΔuxaC | 0.1 | 0 | 0 |
| ENG-02 | ΔuxaC + pBAD-d-gar | 1.8 | 1.5 (L-Galactonate) | 0.83 |
| ENG-03 | ΔuxaC + pT7-udh | 1.9 | 1.7 (Mucic Acid) | 0.89 |
Data are hypothetical and for illustrative purposes only.
Table 2: Key Enzymes in Engineered this compound Pathways
| Enzyme | Gene (Example Source) | EC Number | Reaction | Cofactor |
| Uronate Isomerase | uxaC (E. coli) | 5.3.1.12 | D-Galacturonate <=> D-Tagaturonate | - |
| D-Tagaturonate Reductase | uxaB (E. coli) | 1.1.1.58 | D-Tagaturonate + NAD(P)H <=> D-Altronate + NAD(P)+ | NAD(P)H |
| D-Altronate Dehydratase | uxaA (E. coli) | 4.2.1.7 | D-Altronate <=> 2-keto-3-deoxy-D-gluconate + H2O | - |
| D-Galacturonate Reductase | gaaA (Aspergillus niger) | 1.1.1.365 | D-Galacturonate + NAD(P)H <=> L-Galactonate + NAD(P)+ | NAD(P)H |
| Uronate Dehydrogenase | udh (Agrobacterium tumefaciens) | 1.2.1.- | D-Galacturonate + NAD+ <=> meso-Galactarate + NADH | NAD+ |
EC numbers and cofactor preferences may vary depending on the source organism of the enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound catabolism in microorganisms and its biotechnological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diet-derived galacturonic-acid regulates virulence and intestinal colonization in enterohemorrhagic E. coli and Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biosynsis.com [biosynsis.com]
- 7. Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of D-Galacturonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantitative analysis of D-Galacturonic acid (GalA) and its derivatives using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methods described are applicable to various sample matrices, including plant-derived dietary fibers and fruit juices.
Introduction
This compound is the primary component of pectin, a complex polysaccharide found in the cell walls of plants.[1][2][3] The accurate quantification of GalA is crucial for understanding the structural and functional properties of pectin-containing materials in the food and pharmaceutical industries.[1][3] Traditional colorimetric assays for GalA often lack reproducibility and sensitivity.[1] LC-MS/MS offers a robust alternative with enhanced sensitivity and precision for the analysis of GalA and its derivatives.[1] This document outlines two established protocols: one involving derivatization with p-aminobenzoic acid (p-ABA) and another based on the degradation of GalA to 5-formyl-2-furancarboxylic acid (5FFA).
Experimental Protocols
Protocol 1: Analysis of this compound via Derivatization with p-Aminobenzoic Acid (p-ABA)
This method is suitable for the analysis of GalA in fruit juices and other liquid samples.[4][5] Derivatization with p-ABA enhances the chromatographic properties of the analyte for reversed-phase separation.[4]
1. Sample Preparation: Enzymatic Hydrolysis
-
To analyze pectin-bound GalA, enzymatic hydrolysis is required to release the monosaccharide.
-
A solution of pectinase is used for the enzymatic hydrolysis of α(1,2)-L-rhamno-α(1,4)-D-galactopyranosyluronane Acorus calamus L. to yield galacturonic acid.[5]
-
After enzymatic cleavage of polygalacturonic acid, filter the samples through a 0.45 µm nylon membrane.[4]
2. Derivatization Procedure
-
The derivatization of GalA with p-ABA is performed through reductive amination.[4]
-
The reaction is carried out in a dimethyl sulfoxide (DMSO)/acetic acid solution containing 0.35 M p-ABA.[4] This reaction product is a secondary amine, hereafter referred to as the GA derivative.[4]
3. LC-MS/MS Analysis
-
Chromatography:
-
Mass Spectrometry:
Protocol 2: Stable Isotope Dilution LC-MS Analysis via Degradation to 5-Formyl-2-Furancarboxylic Acid (5FFA)
This method is highly sensitive and precise for determining total GalA content in both soluble and insoluble dietary fiber fractions.[1] It utilizes a stable isotope-labeled internal standard to correct for variability.[1]
1. Sample Preparation and Degradation
-
Degrade GalA in the sample to 5-formyl-2-furancarboxylic acid (5FFA) using concentrated sulfuric acid under optimized conditions.[1]
-
To account for degradation and extraction variability, use ¹³C₆-galacturonic acid as an internal standard.[1]
2. Extraction
-
Extract the resulting 5FFA degradation product.[1]
3. UHPLC-ESI-MS Analysis
-
Quantification: Quantify the extracted 5FFA using UHPLC-ESI-MS.[1]
-
Monitoring: Use single ion monitoring (SIM) to track 5FFA and its corresponding ¹³C-labeled degradation product from the internal standard.[1]
Quantitative Data Summary
The following table summarizes quantitative data from the analysis of this compound in various samples.
| Sample Type | Analyte | Method | Concentration Range | LOD | LOQ | Reference |
| Commercial Fruit Juices | Galacturonic Acid | HPLC with p-ABA derivatization and UV detection | 12.9 ± 0.5 to 49.4 ± 0.5 mg/L | 1.2 mg/L | 3.9 mg/L | [4][5] |
| Pectin-Containing Samples | Galacturonic Acid | LC-MS with degradation to 5FFA and stable isotope dilution | Not specified | Not specified | Not specified | [1] |
| Dietary Fibers | Polygalacturonic Acid | HPLC | Linear range over 1.7 ÷ 50.0 x 10⁻² %g/ml | Not specified | Not specified | [6] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound with p-ABA derivatization.
Caption: Workflow for LC-MS analysis of this compound via degradation to 5FFA.
References
- 1. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS detection of oligogalacturonic acids obtained from tragacanth degradation by pectinase producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pectinworld.com [pectinworld.com]
Application Note and Protocol for Colorimetric Quantification of Uronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uronic acids are a class of sugar acids that are key components of many polysaccharides, such as pectin and glycosaminoglycans (GAGs). The quantification of uronic acids is crucial in various fields, including food science, biochemistry, and drug development, for the characterization of these complex carbohydrates. Colorimetric assays provide a simple and rapid method for this quantification. This application note details a robust protocol for the colorimetric quantification of uronic acids using the sulfamate/m-hydroxydiphenyl method, which is favored for its specificity and reduced interference from neutral sugars.
Principle of the Method
The sulfamate/m-hydroxydiphenyl method is based on the dehydration of uronic acids in concentrated sulfuric acid at an elevated temperature to form furfural derivatives. These derivatives then react with m-hydroxydiphenyl to produce a colored chromophore, which can be quantified spectrophotometrically at 525 nm. The addition of sulfamate is critical as it suppresses the browning reaction caused by neutral sugars, which can interfere with the assay.[1] Sodium tetraborate is also included in the sulfuric acid reagent to enhance the color development for certain uronic acids, such as D-glucuronic acid.[1]
Experimental Protocols
Materials and Reagents
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Tetraborate (Na₂B₄O₇·10H₂O)
-
Sulfamic Acid (H₂NSO₃H)
-
Potassium Hydroxide (KOH)
-
m-Hydroxydiphenyl
-
Sodium Hydroxide (NaOH)
-
D-Galacturonic Acid (or D-Glucuronic Acid) as a standard
-
Samples containing uronic acids
-
Glass test tubes
-
Ice bath
-
Boiling water bath
-
Spectrophotometer
Reagent Preparation
-
Sulfuric Acid/Tetraborate Reagent (75 mM Sodium Tetraborate in H₂SO₄): Carefully add 2.84 g of sodium tetraborate decahydrate to 100 mL of concentrated sulfuric acid. Mix gently until dissolved. Prepare this reagent in a fume hood with appropriate personal protective equipment.
-
Sulfamate Reagent (4 M Sulfamic Acid/Potassium Sulfamate, pH 1.6): Dissolve 38.84 g of sulfamic acid in approximately 50 mL of deionized water by stirring vigorously. Add concentrated KOH dropwise until the sulfamic acid just dissolves. Allow the solution to cool to room temperature and adjust the pH to 1.6 with additional KOH. Bring the final volume to 100 mL with deionized water.[2]
-
m-Hydroxydiphenyl Reagent (0.15% w/v in 0.5% NaOH): Dissolve 150 mg of m-hydroxydiphenyl in 100 mL of 0.5% (w/v) NaOH. This reagent should be prepared fresh daily and stored in a dark bottle.[2]
-
Uronic Acid Standard Stock Solution (e.g., 1 mg/mL): Dissolve a known amount of this compound (or D-glucuronic acid) in deionized water to prepare a stock solution.
Experimental Workflow
The following diagram illustrates the key steps in the colorimetric quantification of uronic acids.
Caption: Workflow for the sulfamate/m-hydroxydiphenyl assay.
Step-by-Step Protocol
-
Preparation of Standards and Samples:
-
Prepare a series of uronic acid standards by diluting the stock solution to concentrations ranging from approximately 5 to 100 µg/mL.
-
Prepare your samples to have an estimated uronic acid concentration within the range of the standard curve. If the sample is a solid, it may require prior hydrolysis to release the uronic acids.[3][4]
-
-
Assay Procedure:
-
Pipette 200 µL of each standard and sample into separate glass test tubes. Include a blank containing 200 µL of deionized water.
-
Add 20 µL of the 4 M sulfamate reagent to each tube and mix thoroughly.[5]
-
Carefully add 1.2 mL of the ice-cold sulfuric acid/tetraborate reagent to each tube. Caution: This step is highly exothermic. Perform this in an ice bath and add the acid slowly while mixing.
-
Heat the tubes in a boiling water bath for 20 minutes.[5]
-
Cool the tubes in an ice bath until they reach room temperature.[5]
-
Add 40 µL of the 0.15% m-hydroxydiphenyl reagent to each tube and mix immediately.[5]
-
Allow the color to develop at room temperature for 10-20 minutes.[5]
-
-
Measurement:
-
Measure the absorbance of each sample and standard at 525 nm using a spectrophotometer.
-
Use the blank to zero the spectrophotometer.
-
Data Presentation
Standard Curve
Construct a standard curve by plotting the absorbance at 525 nm versus the concentration of the uronic acid standards. The concentration of uronic acid in the unknown samples can then be determined from the linear regression of the standard curve.
| This compound (µg/mL) | Absorbance at 525 nm (AU) |
| 0 | 0.000 |
| 10 | 0.152 |
| 25 | 0.378 |
| 50 | 0.755 |
| 75 | 1.130 |
| 100 | 1.510 |
Note: The absorbance values in the table are representative and should be generated from your own experimental data.
Logical Relationship of Assay Components
The following diagram illustrates the role of each key reagent in the assay.
Caption: Roles of reagents in the colorimetric assay.
Troubleshooting
-
High background absorbance: This may be due to contamination of reagents or glassware. Prepare fresh reagents and ensure all glassware is clean.
-
Low sensitivity: Ensure the m-hydroxydiphenyl reagent is fresh, as it is unstable. Also, verify the accuracy of your standard dilutions.
-
Precipitate formation: This can occur if the sulfamate concentration is too high or if the solution is not properly mixed.[1] Ensure all reagents are added in the correct order and mixed thoroughly.
The sulfamate/m-hydroxydiphenyl method provides a reliable and sensitive assay for the quantification of uronic acids. By following this detailed protocol, researchers can obtain accurate and reproducible results, even in the presence of interfering neutral sugars. This method is a valuable tool for the analysis of complex carbohydrates in a variety of scientific and industrial applications.
References
Application Notes: Derivatization of D-Galacturonic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid is a primary constituent of pectin, a complex polysaccharide abundant in plant cell walls.[1][2][3][4] Its quantification is crucial in various fields, including food science, biofuel research, and drug development, particularly for studies involving plant-derived materials or metabolism of polysaccharides. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of monosaccharides like this compound due to its high resolution and sensitivity.[5] However, the low volatility and thermal lability of sugar acids necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[6]
This application note provides detailed protocols for the derivatization of this compound for GC-MS analysis, focusing on the widely used two-step methoximation and silylation method. This approach effectively reduces the complexity of chromatograms by preventing the formation of multiple tautomeric forms and yields derivatives with excellent chromatographic properties.[6]
Principle of the Method
The derivatization process involves two key steps:
-
Methoximation: The carbonyl group (aldehyde or ketone) of this compound reacts with a methoximating agent, typically methoxyamine hydrochloride (MOX), to form a methoxime derivative.[6] This step is crucial for "locking" the sugar in its open-chain form, which prevents the formation of multiple anomeric isomers in solution that would otherwise lead to multiple peaks for a single analyte in the chromatogram.[6]
-
Silylation: The active hydrogens of the hydroxyl and carboxyl groups are replaced with trimethylsilyl (TMS) groups.[6] This is achieved using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[7][8][9] The resulting TMS derivatives are significantly more volatile and thermally stable, allowing for their separation and detection by GC-MS.[6]
Experimental Workflow
The overall experimental workflow for the derivatization of this compound for GC-MS analysis is depicted below.
Figure 1: General workflow for this compound derivatization and GC-MS analysis.
Experimental Protocols
Here, we provide two detailed protocols for the derivatization of this compound. Protocol 1 is a widely used method involving methoximation followed by silylation. Protocol 2 presents a slight variation in reagents and incubation conditions.
Protocol 1: Two-Step Derivatization using MOX and MSTFA
This protocol is adapted from established methods for the analysis of monosaccharides in plant-derived samples.[2]
Materials:
-
This compound standard
-
Anhydrous Pyridine
-
Methoxyamine hydrochloride (MOX)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Internal Standard (e.g., allo-inositol or myo-inositol)
-
Nitrogen gas supply
-
Heating block or incubator
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation:
-
For polysaccharide samples (e.g., pectin), perform acid hydrolysis (e.g., with 2M trifluoroacetic acid at 121°C for 1 hour) to release the monosaccharides.[2] After hydrolysis, evaporate the acid under a stream of nitrogen.[2]
-
For pure monosaccharide samples or dried hydrolysates, proceed directly to the derivatization steps.
-
Place an appropriate amount of the dried sample (typically in the microgram range) into a GC-MS vial.
-
-
Methoximation:
-
Silylation:
-
After the methoximation step, add 15 µL of MSTFA to the reaction mixture.
-
Seal the vial and incubate at 37°C for 30 minutes.[6]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized sample.
-
Protocol 2: Two-Step Derivatization using MOX and BSTFA with TMCS
This protocol is a common alternative, particularly in metabolomics studies, and utilizes a different silylating agent.[7][9]
Materials:
-
This compound standard
-
Anhydrous Pyridine
-
Methoxyamine hydrochloride (MOX)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., sorbitol)
-
Nitrogen gas supply
-
Heating block or incubator
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1.
-
-
Methoximation:
-
Silylation:
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection.
-
Inject 1 µL of the derivatized sample.
-
Derivatization Reaction
The chemical transformation of this compound during the two-step derivatization process is illustrated below.
Figure 2: Reaction scheme for the derivatization of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative parameters that can be achieved with the described derivatization protocols for GC-MS analysis of this compound. The exact values can vary depending on the specific instrumentation, sample matrix, and calibration.
| Parameter | Protocol 1 (MOX/MSTFA) | Protocol 2 (MOX/BSTFA+TMCS) | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | [8] |
| Limit of Detection (LOD) | Low ppm to ppb range | Low ppm to ppb range | [10] |
| Limit of Quantification (LOQ) | Low ppm to ppb range | Low ppm to ppb range | [10] |
| Reproducibility (%RSD) | < 15% | < 15% | [8] |
| Recovery | 85-115% | 85-115% | [8] |
Note: The provided values are indicative and should be established for each specific analytical method and laboratory.
GC-MS Parameters
While the optimal GC-MS parameters will depend on the specific instrument, a typical starting point is provided below.
| Parameter | Setting |
| GC Column | DB-5ms, HP-5ms, or similar non-polar column |
| Injection Mode | Split or Splitless |
| Injector Temperature | 250 - 280°C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial temp: 150°C for 2 min, ramp to 250°C at 5°C/min, then ramp to 320°C at 15°C/min, hold for 3 min.[2] |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-500 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Multiple peaks for this compound | Incomplete methoximation, presence of water | Ensure fresh MOX reagent, use anhydrous pyridine, and ensure the sample is completely dry before derivatization. |
| Low peak intensity or no peak | Incomplete derivatization, sample degradation, injector discrimination | Optimize derivatization time and temperature, ensure proper sample handling, check injector temperature and liner. |
| Peak tailing | Active sites in the GC system, column degradation | Use a deactivated liner, check for column contamination, and consider column replacement. |
| Baseline noise | Column bleed, contaminated carrier gas, septum bleed | Condition the column, use high-purity gas with purifiers, and use high-quality septa. |
Conclusion
The two-step methoximation and silylation derivatization is a robust and reliable method for the quantitative analysis of this compound by GC-MS. The detailed protocols provided in this application note offer a solid foundation for researchers to implement this technique in their laboratories. Proper sample preparation, use of fresh reagents, and optimization of GC-MS parameters are key to achieving accurate and reproducible results.
References
- 1. Analysis of Pectin-derived Monosaccharides from Arabidopsis Using GC–MS - UNT Digital Library [digital.library.unt.edu]
- 2. Analysis of Pectin-derived Monosaccharides from Arabidopsis Using GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Pectin-derived Monosaccharides from Arabidopsis Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Galacturonic Acid in Biofuel and Biochemical Production Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Galacturonic acid, the primary constituent of pectin, represents a valuable and abundant C6 sugar acid feedstock for the production of biofuels and biochemicals. Pectin is a major component of various agro-industrial residues, including citrus peels and sugar beet pulp.[1][2] The bioconversion of these pectin-rich materials into value-added products is a key strategy in the development of sustainable biorefineries. This document provides detailed application notes and experimental protocols for researchers working on the utilization of this compound in biofuel and biochemical production. It covers enzymatic hydrolysis of pectin, microbial fermentation of this compound, and quantitative data from various research efforts.
Data Presentation: Quantitative Data on Biofuel and Biochemical Production from this compound
The following tables summarize quantitative data from various studies on the microbial conversion of this compound to different products.
Table 1: Production of L-Galactonate from this compound
| Microorganism | Co-substrate | Product Titer (g/L) | Yield (g/g or mol/mol) | Production Rate | Reference |
| Saccharomyces cerevisiae SiHY001 (engineered) | 4% (w/v) Sorbitol | 9.9 | 99% (selectivity) | Not specified | [3] |
| S. cerevisiae SiHY001 (engineered) | Sorbitol | 3.6 | 0.49 mol/mol sorbitol | Not specified | [3] |
| Aspergillus niger ΔgaaB | D-xylose | 5.4 | 0.9 g/g | 0.04 g/L/h | [1] |
| Trichoderma reesei Δlgd1 | D-xylose | Not specified | 0.6 - 0.9 g/g | Not specified | [1] |
Table 2: Production of Ethanol from this compound
| Microorganism | Co-substrate | Product Titer (g/L) | Yield | Production Rate | Reference |
| Erwinia chrysanthemi EC16 (engineered) | None | ~1.4 | Not specified | Not specified | [4] |
| Saccharomyces cerevisiae (engineered) | Fructose (80 g/L) | Not specified | Low conversion | Consumed 1 g/L D-GalA in 24h | [3] |
Table 3: Production of other Biochemicals from this compound
| Product | Microorganism | Product Titer (g/L) | Yield | Notes | Reference |
| meso-Galactaric acid | Gluconobacter oxydans | Not specified | 20.7% higher than untreated hydrolysate | Resting-cell catalysis | [5] |
| meso-Galactaric acid | PQQ-GDH (enzymatic) | Not specified | 93% | In an enzymatic biofuel cell | [6] |
| Succinate | Actinobacillus succinogenes DSM 22,257 | Not specified | 93 to >98% conversion | From hydrolyzates of P. fendleri press cake | [7] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Pectin-Rich Biomass to this compound
This protocol describes the enzymatic release of this compound from pectin-rich feedstocks like pomelo peel.[8]
Materials:
-
Pectin-rich biomass (e.g., pomelo peel, sugar beet pulp)
-
Crude enzyme extract from recombinant Trichoderma reesei expressing exopolygalacturonase (exoPG)[8]
-
Citrate buffer (pH 6.0)
-
Deionized water
-
Shaking incubator or water bath
Procedure:
-
Substrate Preparation: Dry the pectin-rich biomass at 60°C until a constant weight is achieved. Mill the dried biomass to a fine powder.
-
Enzyme Preparation: Prepare a crude enzyme solution from the culture supernatant of recombinant T. reesei. The protein concentration can be determined using a Bradford assay.
-
Hydrolysis Reaction:
-
Prepare a suspension of the dried biomass powder in citrate buffer (pH 6.0) at a desired concentration (e.g., 10% w/v).
-
Add the crude enzyme extract to the biomass suspension. An enzyme loading of 10 mg protein per gram of dry substrate can be used.[8]
-
Incubate the reaction mixture at 60°C for 48 hours with constant agitation.[8]
-
-
Sample Analysis:
-
After hydrolysis, centrifuge the mixture to separate the solid residue from the liquid hydrolysate.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of this compound in the hydrolysate using High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., Aminex HPX-87H) and a refractive index detector.
-
Protocol 2: Microbial Fermentation of this compound to L-Galactonate using Engineered Saccharomyces cerevisiae**
This protocol is based on the production of L-Galactonate from this compound using an engineered yeast strain.[3]
Materials:
-
Engineered Saccharomyces cerevisiae strain capable of this compound conversion (e.g., expressing NAD(P)H-dependent oxidoreductases).[3]
-
Synthetic complete (SC) medium.
-
This compound.
-
Sorbitol (as a co-substrate).
-
Bioreactor with pH, temperature, and dissolved oxygen control.
-
Sterile water.
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into a flask containing SC medium with a suitable carbon source (e.g., glucose) and incubate at 30°C with shaking until the culture reaches the exponential growth phase.
-
Bioreactor Setup:
-
Prepare the fermentation medium (e.g., 10-fold concentrated SC medium) containing this compound (e.g., 10 g/L) and sorbitol (e.g., 40 g/L).[3]
-
Sterilize the bioreactor and the medium.
-
-
Inoculation and Fermentation:
-
Inoculate the bioreactor with the pre-culture to a starting optical density (OD600) of approximately 0.1.
-
Set the fermentation parameters:
-
Temperature: 30°C
-
pH: 5.0 (controlled with NaOH and HCl)
-
Dissolved Oxygen (DO): > 30% air saturation
-
Agitation: As required to maintain DO and mixing.
-
-
-
Monitoring and Sampling:
-
Monitor cell growth (OD600), substrate consumption (this compound, sorbitol), and product formation (L-Galactonate) by taking samples at regular intervals.
-
Analyze samples using HPLC as described in Protocol 1.
-
-
Harvesting: Once the substrate is consumed and product concentration plateaus, harvest the fermentation broth for downstream processing.
Visualizations
Fungal Metabolic Pathway for this compound Catabolism
This diagram illustrates the reductive pathway for this compound catabolism found in filamentous fungi like Aspergillus niger.
Caption: Fungal pathway for this compound catabolism.
Experimental Workflow for Biofuel Production from Pectin-Rich Biomass
This diagram outlines the general experimental workflow from pectin-rich biomass to biofuel/biochemical production.
Caption: General workflow for biofuel production from pectin.
Engineered Pathway in S. cerevisiae for Ethanol Production
This diagram illustrates the introduction of the fungal this compound catabolic pathway into Saccharomyces cerevisiae for ethanol production.
Caption: Engineered pathway in S. cerevisiae for ethanol production.
References
- 1. Engineering Filamentous Fungi for Conversion of this compound to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 3. This compound reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biorefinery of galacturonic acid using a biofuel cell as a reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. life.sjtu.edu.cn [life.sjtu.edu.cn]
Synthesis of Oligosaccharides from D-Galacturonic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of well-defined oligosaccharides from D-Galacturonic acid is a critical step in understanding their biological functions and developing novel therapeutics. This compound is the primary constituent of pectin, a major component of the plant cell wall, and its oligomeric forms, known as oligogalacturonides, are involved in various biological processes, including plant defense and immune modulation.
This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of oligosaccharides derived from this compound.
Application Notes
The synthesis of oligosaccharides containing this compound presents unique challenges due to the presence of the carboxylic acid group, which can influence the reactivity of the sugar molecule. Two primary strategies have been developed for the chemical synthesis of these complex molecules: the direct glycosylation approach using activated this compound donors and the late-stage oxidation approach , where a precursor galactose-containing oligosaccharide is oxidized to its corresponding uronic acid form.
The choice of strategy depends on the target oligosaccharide's complexity and the desired protecting group scheme. Protecting groups play a crucial role in directing the stereochemical outcome of glycosylation reactions and enabling regioselective modifications. Common protecting groups for the hydroxyl functions include benzyl ethers and acyl esters, while the carboxylic acid is typically protected as a methyl or benzyl ester.
Enzymatic synthesis offers a powerful alternative to chemical methods, providing high regio- and stereoselectivity under mild reaction conditions. Enzymes such as polygalacturonases can be employed to hydrolyze polygalacturonic acid into smaller oligosaccharides of varying lengths.
Chemical Synthesis Strategies
Direct Glycosylation with this compound Derivatives
In this strategy, a this compound derivative, appropriately protected and activated at the anomeric center (the glycosyl donor), is coupled with a suitable glycosyl acceptor. The reactivity of uronic acid donors can be lower than their neutral sugar counterparts, necessitating careful optimization of reaction conditions.
Late-Stage Oxidation of Galactose Residues
This approach involves the synthesis of a galactose-containing oligosaccharide, followed by the selective oxidation of the primary hydroxyl group (C-6) of the galactose units to carboxylic acids. This strategy can be advantageous as it utilizes more reactive galactose-based building blocks in the glycosylation steps.
Experimental Protocols
Protocol 1: Chemical Synthesis of a Rhamnogalacturonan-I Disaccharide Donor (Late-Stage Oxidation Approach)
This protocol describes the synthesis of a key disaccharide building block for the assembly of rhamnogalacturonan-I backbone fragments.
Materials:
-
Phenyl 2,3,4-tri-O-benzoyl-1-thio-α-L-rhamnopyranoside (Rhamnoside Donor)
-
n-Pentenyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside (Galactoside Acceptor)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM)
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the rhamnoside donor (1.2 equiv.) and galactoside acceptor (1.0 equiv.) in dry DCM under an argon atmosphere.
-
Add molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40°C.
-
Add NIS (1.5 equiv.) and a catalytic amount of TfOH to the mixture.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding aqueous sodium thiosulfate.
-
Dilute the mixture with DCM and wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected disaccharide.
-
The primary alcohol at C-6 of the galactose residue can then be selectively deprotected and oxidized to the carboxylic acid using appropriate methods (e.g., TEMPO-mediated oxidation) to yield the galacturonic acid-containing disaccharide donor.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time | Yield (%) |
| Glycosylation | Rhamnoside Donor, Galactoside Acceptor | NIS, TfOH, DCM | -40 to RT | 2-4 h | 70-85 |
Protocol 2: Enzymatic Synthesis of Oligogalacturonides
This protocol outlines the production of pectic oligosaccharides from polygalacturonic acid using a commercial polygalacturonase enzyme preparation.
Materials:
-
Polygalacturonic acid (sodium salt)
-
Polygalacturonase (e.g., from Aspergillus niger)
-
Sodium acetate buffer (pH 4.5)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Prepare a solution of polygalacturonic acid (1% w/v) in sodium acetate buffer.
-
Adjust the pH of the substrate solution to the optimal pH for the enzyme using NaOH or HCl.
-
Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 40-50°C).
-
Add the polygalacturonase solution to the substrate solution to initiate the hydrolysis. The enzyme-to-substrate ratio should be optimized for the desired degree of polymerization of the final product.
-
Incubate the reaction mixture with stirring for a defined period (e.g., 1-24 hours). The reaction time will influence the size distribution of the resulting oligosaccharides.
-
Inactivate the enzyme by heating the reaction mixture (e.g., at 100°C for 10 minutes).
-
Centrifuge the mixture to remove any insoluble material.
-
The resulting supernatant containing the oligogalacturonides can be further purified and fractionated by size-exclusion chromatography or other chromatographic techniques. The oligosaccharides are often precipitated by adding ethanol.
| Enzyme | Substrate Concentration (% w/v) | pH | Temperature (°C) | Incubation Time (h) | Major Products (DP) |
| Polygalacturonase | 1.0 | 4.5 | 45 | 2 | 2-5 |
| Polygalacturonase | 1.0 | 4.5 | 45 | 24 | 1-3 |
Visualizing the Synthesis
Chemical Synthesis Workflow
Application Note and Protocols: Enzymatic Production of D-Galacturonic Acid from Pectin
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Galacturonic acid (GalA) is the primary structural component of pectin, a complex heteropolysaccharide found in the cell walls of terrestrial plants.[1][2] As a versatile building block, GalA is a valuable starting material for the synthesis of biochemicals and derivatives used in the cosmetic, pharmaceutical, and food industries.[3][4][5] Traditional methods for pectin hydrolysis often rely on harsh acid treatments, which can lead to the degradation of the target molecule and the generation of toxic waste.[6] Enzymatic hydrolysis presents a greener and more specific alternative, utilizing pectinolytic enzymes to depolymerize pectin under mild conditions, resulting in higher yields and purity of this compound.[3][4] This document provides detailed protocols for the enzymatic hydrolysis of pectin and the subsequent quantification of the this compound product.
Principle of the Method
The enzymatic hydrolysis of pectin into this compound is primarily achieved by the action of pectinases, a group of enzymes that catalyze the degradation of pectic substances.[7] Among these, polygalacturonases (PGs) are key enzymes that cleave the α-(1–4) glycosidic bonds linking the galacturonic acid residues in the pectin backbone.[3][5] Specifically, exopolygalacturonases (exo-PG) hydrolyze these bonds from the non-reducing end of the polysaccharide chain, releasing monomeric this compound.[3][5] This targeted enzymatic action allows for the efficient conversion of pectin-rich biomass into a high-value chemical precursor.
Caption: Enzymatic conversion of pectin to this compound.
Data Summary
The efficiency of enzymatic hydrolysis is influenced by the pectin source, the type of enzyme used, and various process parameters.
Table 1: Pectin Sources and Galacturonic Acid Content
| Pectin Source | Typical Galacturonic Acid Content (%) | Reference(s) |
|---|---|---|
| Citrus Peels (Orange, Lemon) | High | [1][8] |
| Apple Pomace | High | [2][8] |
| Sunflower Heads | High | [1][9] |
| Cocoa Pod Husks | 42.77 - 60.97 | [10] |
| Rapeseed Cake | ~64.50 |[11] |
Table 2: Optimized Conditions for Enzymatic Hydrolysis of Pectin
| Pectin Source | Enzyme | Enzyme Conc. | Temp. (°C) | pH | Time (h) | Yield / Concentration | Reference(s) |
|---|---|---|---|---|---|---|---|
| Pomelo Peel | Recombinant T. reesei exoPG | Not specified | 60 | 6.0 | 48 | 151.1 mg/g | [3] |
| Citrus Pectin | Pectinex Ultra SP-L | 4 µL/mL | 50 | 4.8 | 3 | ~8 g/L | [12] |
| Orange Pectin | S. fumigatiscleroticus Pectinase | Not specified | 35 | 6.0 | 48 | N/A (Activity: 98.65 U/mL) | [13] |
| Cocoa Pod Husks | Celluclast® 1.5 L | 40 µL/g | 50 | 4.6 | 18.5 | 5.31 g GalA / 100g feedstock | [10] |
| Commercial Pectin | Pectinase | 2250 U/g pectin | 50 | Not specified | 24 | Near complete hydrolysis | [6] |
| Pectin | A. niger Polygalacturonase | 0.2 g/L | 50 | 4.1 | >3 | ~1.5 g/L |[14] |
Experimental Protocols
The following section details the protocols for the enzymatic hydrolysis of pectin and the quantification of the resulting this compound.
Caption: General workflow for enzymatic hydrolysis and quantification.
Protocol 1: Enzymatic Hydrolysis of Pectin
This protocol provides a general procedure for the hydrolysis of a pectin solution. Optimal conditions (see Table 2) should be adapted based on the specific enzyme and substrate used.
1. Materials and Reagents
-
Pectin (e.g., from citrus peel)
-
Pectinase enzyme (e.g., Pectinex Ultra SP-L, Polygalacturonase from Aspergillus niger)[12][14]
-
Citrate buffer (50 mM, pH 4.8) or other appropriate buffer
-
Deionized water
-
Incubator shaker
-
pH meter
-
Boiling water bath
2. Procedure
-
Substrate Preparation: Prepare a pectin solution of the desired concentration (e.g., 3-10 g/L) by dissolving pectin powder in 50 mM citrate buffer (pH 4.8).[12] Stir vigorously until fully dissolved. Heating may be required for some pectin types.
-
Reaction Setup: Transfer the pectin solution to an Erlenmeyer flask. Place the flask in an incubator shaker and allow it to equilibrate to the optimal temperature (e.g., 50°C).[12][14]
-
Enzyme Addition: Once the solution has reached the target temperature, add the pectinase enzyme at the predetermined optimal concentration (e.g., 4 µL/mL of Pectinex Ultra SP-L).[12]
-
Incubation: Incubate the reaction mixture at the optimal temperature with constant agitation (e.g., 150 rpm) for the desired duration (e.g., 3 to 48 hours).[3][12]
-
Reaction Termination: To stop the enzymatic reaction, place the flask in a boiling water bath for 10-15 minutes to denature the enzyme.[12]
-
Sample Collection: After cooling to room temperature, collect the hydrolysate. Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.45 µm filter. The clarified hydrolysate is now ready for this compound quantification.[12]
Protocol 2: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound in the hydrolysate.[6]
1. Materials and Reagents
-
Pectin hydrolysate (prepared as in Protocol 1)
-
This compound standard
-
HPLC system with a Refractive Index (RI) or UV detector
-
Aminex HPX-87H column (or similar ion-exchange column)
-
Sulfuric acid (H₂SO₄), 5 mM (Mobile Phase)
-
Deionized water
-
0.45 µm syringe filters
2. Procedure
-
Standard Curve Preparation: Prepare a series of this compound standards in deionized water with concentrations ranging from approximately 0.05 to 1.5 g/L.[15] Filter each standard through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate column (e.g., Aminex HPX-87H).
-
Use 5 mM H₂SO₄ as the mobile phase at a flow rate of approximately 0.6 mL/min.
-
Set the column temperature to 50-60°C.
-
Inject the prepared standards and the filtered pectin hydrolysate samples.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the hydrolysate samples by interpolating their peak areas from the standard curve.
-
Protocol 3: Colorimetric Quantification of this compound
This protocol is based on the method described by Blumenkrantz and Asboe-Hansen, which is a common colorimetric assay for uronic acids.[16]
1. Materials and Reagents
-
Pectin hydrolysate (prepared as in Protocol 1)
-
This compound standard
-
Sulfuric acid (concentrated, 96-98%) containing 0.0125 M sodium tetraborate
-
m-hydroxydiphenyl (MHDP) reagent (0.15% w/v in 0.5% NaOH)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm
2. Procedure
-
Standard Curve Preparation: Prepare this compound standards in deionized water (e.g., 10 to 200 µg/mL).
-
Sample Preparation: Dilute the pectin hydrolysate samples with deionized water to ensure the concentration falls within the range of the standard curve.[16]
-
Colorimetric Reaction:
-
Pipette a specific volume (e.g., 200 µL) of each standard and diluted sample into glass test tubes.
-
Place the tubes in an ice bath.
-
Carefully add a larger volume (e.g., 1.2 mL) of the ice-cold sulfuric acid-tetraborate reagent to each tube and vortex immediately.
-
Heat the tubes in a boiling water bath for exactly 5 minutes.
-
Cool the tubes rapidly in an ice bath.
-
Add a small volume (e.g., 20 µL) of the MHDP reagent to each tube and vortex immediately.
-
Measure the absorbance at 520 nm after a short incubation at room temperature.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Calculate the this compound concentration in the samples using the standard curve, accounting for the dilution factor. A blank containing water instead of the sample should be run to subtract the background color generated by neutral sugars.[16]
-
References
- 1. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 4. scielo.br [scielo.br]
- 5. Pectinolytic enzymes-solid state fermentation, assay methods and applications in fruit juice industries: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. WO2016146941A1 - Method for producing this compound derivatives and compositions directly from pectins - Google Patents [patents.google.com]
- 8. Recent Advances in the Extraction of Pectin from Various Sources and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic Extraction and Characterization of Pectin from Cocoa Pod Husks (Theobroma cacao L.) Using Celluclast® 1.5 L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Characterisation of pectin and optimization of pectinase enzyme from novel Streptomyces fumigatiscleroticus VIT-SP4 for drug delivery and concrete crack-healing applications: An eco-friendly approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 16. agritrop.cirad.fr [agritrop.cirad.fr]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Galacturonic Acid Yield from Biomass
Welcome to the technical support center for optimizing D-Galacturonic acid (D-GalA) yield from biomass. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is this compound and why is it important?
A1: this compound is a sugar acid and the primary structural component of pectin, a polysaccharide found in the cell walls of many plants. It serves as a valuable platform chemical for the synthesis of various biochemicals, biopolymers, and active pharmaceutical ingredients.[1]
Q2: What are the most common biomass sources for this compound production?
A2: The most common and commercially viable sources are pectin-rich agricultural residues. These include citrus peels (orange, lemon, grapefruit), apple pomace, and sugar beet pulp, which contain high percentages of pectin (18-30% on a dry mass basis).[2][3][4] Other potential sources that have been explored include pomelo peel, pineapple waste, cocoa pod husks, and sunflower heads.[5][4][6]
Q3: What is the general workflow for obtaining this compound from biomass?
A3: The typical process involves two main stages: first, the extraction of pectin from the raw biomass, and second, the hydrolysis of the extracted pectin to release this compound monomers. This is followed by purification steps to isolate the D-GalA.
Caption: General workflow for this compound production from biomass.
Pectin Extraction
Q4: What are the primary methods for extracting pectin from biomass?
A4: The most common methods are hot acid extraction and enzyme-assisted extraction (EAE).[7] Hot acid extraction uses mineral acids like hydrochloric, sulfuric, or nitric acid at elevated temperatures.[3][7] EAE utilizes enzymes, such as cellulases and pectinases, to break down the plant cell wall and release pectin under milder conditions.[5][7] Advanced techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can enhance extraction efficiency.[4][6]
Q5: Which type of acid is best for pectin extraction?
A5: The choice of acid affects pectin yield and quality. Strong mineral acids (HCl, H₂SO₄) are effective but can cause some degradation of the pectin structure.[8] Weaker organic acids, like citric acid, are considered a greener alternative and can yield pectin with higher methoxyl content, which may be desirable for certain applications, although yields might be slightly lower.[4][8]
Hydrolysis
Q6: What is the difference between acid hydrolysis and enzymatic hydrolysis for D-GalA production?
A6: Acid hydrolysis uses strong acids (e.g., H₂SO₄, TFA) at high temperatures to break the glycosidic bonds in the pectin backbone.[9] While effective, this method can be harsh, leading to the degradation of the released D-GalA and the formation of inhibitory byproducts.[9][10] Enzymatic hydrolysis uses specific enzymes called pectinases (e.g., polygalacturonases) to cleave the pectin chain. This method is highly specific, operates under mild conditions (pH 4.5-6.0, 30-60°C), and minimizes degradation, often resulting in higher recovery of intact D-GalA.[11][12]
Q7: Can I perform a one-step process directly from biomass to D-GalA?
A7: Yes, a one-step enzymatic hydrolysis process is possible and can be more efficient by reducing the use of chemicals and high temperatures.[5] This approach uses a cocktail of enzymes, including cellulases to break down the plant cell wall and pectinases to release D-GalA directly from the biomass.[5]
Troubleshooting Guides
Low Pectin Yield During Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of precipitated pectin | Incomplete extraction from biomass | • Acid Extraction: Ensure pH is sufficiently low (1.5-2.5) and temperature is optimal (80-95°C). Increase extraction time if necessary.[4] • Enzyme-Assisted Extraction: Verify the activity of your enzyme cocktail. Ensure optimal pH, temperature, and incubation time for the specific enzymes used. Consider a pretreatment step to improve enzyme accessibility. |
| Inefficient precipitation | • Ensure the correct ratio of alcohol (e.g., ethanol, isopropanol) to extract volume. A common ratio is 2:1 or 3:1 alcohol to extract. • Cool the mixture (e.g., 4°C) for several hours or overnight to maximize precipitation. • Adjust the pH of the extract to around 3.5 before adding alcohol to enhance precipitation. | |
| Losses during filtration/centrifugation | • Use a finer filter paper or increase centrifugation speed and time to recover fine pectin particles. |
Low this compound Yield After Hydrolysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low D-GalA concentration in hydrolysate | Incomplete hydrolysis of pectin | • Acid Hydrolysis: Drastic acid hydrolysis conditions (e.g., high temperature >100°C) can be insufficient for complete depolymerization.[9] Consider increasing acid concentration (e.g., up to 2M H₂SO₄) or hydrolysis time, but monitor for degradation.[9] • Enzymatic Hydrolysis: Increase enzyme dosage (e.g., up to 2250 U/g pectin).[12] Ensure optimal pH and temperature for the specific pectinase used. Verify that the degree of esterification of your pectin is suitable for the chosen enzyme (e.g., pectate lyases prefer low-esterified pectin). |
| Low D-GalA yield despite complete hydrolysis | Degradation of D-GalA | • Acid Hydrolysis: This is a common issue. Strongly acidic conditions, especially at high temperatures for extended periods, degrade the free D-GalA.[10] Reduce temperature or hydrolysis time. Consider using trifluoroacetic acid (TFA), which can cause less sugar degradation than H₂SO₄ or HCl.[9] • Switch to Enzymatic Hydrolysis: This is the most effective way to prevent degradation as it occurs under mild conditions. |
| Presence of oligomers instead of monomers | Insufficient hydrolysis time or enzyme activity | • Extend the hydrolysis duration. • For enzymatic hydrolysis, check the enzyme's specific activity and consider adding a fresh aliquot of the enzyme. A combination of endo- and exo-polygalacturonases can be more effective. |
digraph "Troubleshooting_Low_DGalA_Yield" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Low D-GalA Yield Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Hydrolysis [label="Is Hydrolysis Complete?\n(Check for remaining pectin/oligomers)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete_Hydrolysis [label="Incomplete Hydrolysis", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Product Degradation", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
Action_Increase_Severity [label="Increase Hydrolysis Severity:\n- Increase Time/Temp/Acid Conc.\n- Increase Enzyme Dosage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Decrease_Severity [label="Reduce Hydrolysis Severity:\n- Decrease Time/Temp\n- Switch to Enzymatic Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Re-evaluate [label="Re-evaluate Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Hydrolysis; Check_Hydrolysis -> Incomplete_Hydrolysis [label="No"]; Check_Hydrolysis -> Degradation [label="Yes"]; Incomplete_Hydrolysis -> Action_Increase_Severity; Degradation -> Action_Decrease_Severity; Action_Increase_Severity -> Re-evaluate; Action_Decrease_Severity -> Re-evaluate; }
Caption: Troubleshooting logic for low this compound yield.
Purification Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Dark-colored or impure final product | Presence of neutral sugars and other impurities from biomass | • Treat the hydrolysate with activated charcoal to remove colored compounds.[10] • Perform multiple recrystallization steps using solvents like methanol or ethanol. D-GalA is more soluble in hot methanol, which can help separate it from salts and other impurities upon cooling.[10] |
| Caramelization/degradation products from acid hydrolysis | • Optimize hydrolysis conditions to be less harsh (see above). • Consider purification via ion-exchange chromatography to separate the acidic D-GalA from neutral sugars and other non-ionic impurities. | |
| Difficulty in crystallizing D-GalA | Low concentration of D-GalA in the hydrolysate | • Concentrate the hydrolysate solution by evaporation under vacuum to create a thick syrup before adding the crystallization solvent (e.g., methanol).[10] |
| Presence of inhibitory impurities (e.g., other sugars, salts) | • Purify the hydrolysate using activated charcoal or chromatography before attempting crystallization. • An alternative method is to precipitate D-GalA as a double salt (e.g., sodium calcium d-galacturonate), which has low water solubility and can be easily isolated from a crude hydrolyzate.[13] |
Data Presentation: Comparative Yields and Conditions
Table 1: Pectin Yield from Various Biomass Sources
| Biomass Source | Extraction Method | Key Conditions | Pectin Yield (% w/w) | Reference |
| Citrus Fruit | Acid Extraction (Citric Acid) | 94.13 °C, pH 1.45, 114.7 min | 23.64% | [7] |
| Apple Pomace | Acid Extraction (Citric Acid, 5% w/v) | 100 °C, 80 min | 16.8% | [4] |
| Cocoa Husks | Acid Extraction (Citric Acid) | 95 °C, 3.0 h, pH 2.5 | 7.62% | [4] |
| Passion Fruit Peel | Not specified | Not specified | 15.2% | [3] |
| Pineapple Peel | MAE (20% Citric Acid) | Not specified | 0.66 g (w/w) | [6] |
Table 2: this compound Yield from Pectin Hydrolysis
| Pectin Source | Hydrolysis Method | Key Conditions | D-GalA Yield | Reference |
| Sugar Beet Pulp | Enzymatic (Commercial Mix) | 48 h | 11.8 g/L (79% hydrolysis yield) | |
| Pomelo Peel | Enzymatic (Recombinant T. reesei) | 60 °C, pH 6.0, 48 h | 151.1 mg/g | |
| Commercial Pectin | Enzymatic (Pectinase) | 50 °C, 24 h, 2250 U/g pectin | Near-complete hydrolysis | [12] |
| Pectin (Generic) | Combined Chemical & Enzymatic | 0.2M TFA at 80°C for 72h, then enzyme | High recovery | [9] |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Pectin
Objective: To hydrolyze pectin to this compound using sulfuric acid.
Materials:
-
Extracted Pectin
-
Sulfuric Acid (H₂SO₄), 1M or 2M solution
-
Deionized Water
-
Heating plate or water bath
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Calcium Carbonate (CaCO₃) or Barium Carbonate (BaCO₃) for neutralization
-
pH meter or pH strips
Procedure:
-
Prepare a pectin solution (e.g., 1-5% w/v) in deionized water.
-
Add sulfuric acid to the solution to a final concentration of 1M. Caution: Add acid slowly to water.
-
Heat the mixture to 100°C under constant stirring for 2-4 hours. Note: Longer times may increase yield but risk degradation.[9]
-
After hydrolysis, cool the solution to room temperature.
-
Neutralize the solution by slowly adding calcium carbonate or barium carbonate until the pH reaches ~7.0. This will precipitate the sulfate as CaSO₄ or BaSO₄.
-
Filter the mixture to remove the precipitate. The filtrate is the crude D-GalA hydrolysate.
-
Proceed with purification steps (e.g., activated charcoal treatment, crystallization).
Protocol 2: Enzymatic Hydrolysis of Pectin
Objective: To hydrolyze pectin to this compound using pectinase.
Materials:
-
Extracted Pectin
-
Pectinase enzyme (e.g., from Aspergillus niger)
-
Buffer solution (e.g., 50 mM Sodium Citrate, pH 4.5)
-
Incubator shaker or temperature-controlled water bath
-
Reaction vessel
Procedure:
-
Prepare a pectin solution (e.g., 4.0 g/L) in the appropriate buffer (e.g., pH 4.5).[11][12]
-
Pre-heat the pectin solution to the optimal temperature for the enzyme (e.g., 50°C).[12]
-
Add the pectinase enzyme to the solution. The required dosage will depend on the enzyme's activity, but a starting point could be around 2000 U/g of pectin.[12]
-
Incubate the mixture for 24-48 hours with gentle agitation.[11][12]
-
After incubation, terminate the enzymatic reaction by boiling the solution for 10 minutes to denature the enzyme.
-
Centrifuge or filter the solution to remove any insoluble material. The supernatant is the crude D-GalA hydrolysate.
-
Proceed with purification steps.
References
- 1. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Engineering Filamentous Fungi for Conversion of this compound to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Extraction of Pectin from Various Sources and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advancements in Pectin: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. This compound reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. US2338534A - Preparation of this compound and its salts - Google Patents [patents.google.com]
Technical Support Center: Optimizing Enzymatic Pectin Degradation
Welcome to the technical support center for enzymatic pectin degradation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic pectin degradation in a question-and-answer format.
Q1: Why is the pectin degradation rate slower than expected?
A1: Several factors can contribute to a reduced degradation rate. Consider the following:
-
Sub-optimal Reaction Conditions: The efficiency of pectinase is highly dependent on pH and temperature. Most commercially available pectinases, often derived from fungi like Aspergillus niger, exhibit optimal activity in a pH range of 3.0-5.0 and a temperature range of 40-60°C.[1] Operating outside these ranges can significantly decrease enzyme activity.
-
Improper Substrate Concentration: While a higher substrate (pectin) concentration might seem to favor a faster reaction, excessively high concentrations can increase the viscosity of the medium, hindering enzyme-substrate interaction.[2][3] Conversely, a very low substrate concentration can also limit the reaction rate.
-
Enzyme Inactivation: Pectinases can be irreversibly inactivated at temperatures above 70°C.[1] The presence of certain metal ions, such as Fe³⁺, Cu²⁺, and Pb²⁺, can also inhibit enzyme activity.[1]
-
Substrate Accessibility: The pectin within plant material may not be readily accessible to the enzyme. Pre-treatment methods like crushing or heating can help expose more of the pectin structure.[1]
Q2: The final product yield is low. What are the possible causes?
A2: Low product yield can be a result of several factors, many of which overlap with a slow degradation rate:
-
Incomplete Degradation: This is often the primary cause and can be addressed by optimizing reaction time, enzyme concentration, pH, and temperature.
-
Enzyme Inhibition: Besides metal ions, other substances present in the reaction mixture could be inhibiting the enzyme. It is crucial to use purified substrates and buffers whenever possible.
-
Product Inhibition: In some cases, the products of pectin degradation can inhibit the activity of the enzyme.[4] This can sometimes be mitigated by removing the products from the reaction as they are formed, for example, by using a membrane bioreactor.
Q3: Why is there high batch-to-batch variability in my results?
A3: Inconsistent results can be frustrating. Here are some potential sources of variability:
-
Inconsistent Substrate: The source and preparation of pectin can significantly impact its structure and susceptibility to enzymatic degradation. Using a consistent source and preparation method for your pectin substrate is crucial.
-
Enzyme Stock Instability: Improper storage of the pectinase enzyme can lead to a loss of activity over time. Always store enzymes according to the manufacturer's instructions, typically at low temperatures.
-
Inaccurate Pipetting or Measurement: Seemingly small errors in measuring enzyme or substrate concentrations can lead to significant variations in results. Ensure your pipettes are calibrated and your measurements are precise.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of enzymatic pectin degradation?
A1: The enzymatic degradation of pectin is a multi-step process involving several types of enzymes. The main steps are:
-
De-esterification: Pectin methylesterases (PME) remove the methyl groups from the pectin backbone, creating pectic acid.[5][6]
-
Depolymerization: Polygalacturonases (PG) and pectin lyases (PL) then break down the main pectic acid chain into smaller oligosaccharides. PGs cleave the α-1,4-glycosidic linkages through hydrolysis, while PLs act through a β-elimination mechanism.[5][7][8]
Q2: How do I choose the right pectinase for my application?
A2: The choice of pectinase depends on several factors:
-
Source: Pectinases are derived from various sources, including bacteria, fungi, and plants. Fungal pectinases, particularly from Aspergillus niger, are widely used in industrial applications and generally have an acidic pH optimum.[1][5] Bacterial pectinases often exhibit optimal activity at neutral or alkaline pH.[5]
-
Enzyme Composition: Commercial pectinase preparations are often a mixture of different enzymes (PME, PG, PL). The specific composition will determine its effectiveness on different types of pectin.
-
Application: For applications like juice clarification, a mixture of enzymes that can break down both the pectin backbone and side chains is often desirable.
Q3: What are the key parameters to optimize for efficient pectin degradation?
A3: The primary parameters to optimize are:
-
pH: The optimal pH varies depending on the enzyme source. For most fungal pectinases, the optimal pH is in the acidic range (3.0-5.0).[1]
-
Temperature: The optimal temperature for most commercial pectinases is between 40°C and 60°C.[1]
-
Enzyme Concentration: Increasing the enzyme concentration will generally increase the reaction rate, up to a certain point.
-
Substrate Concentration: The effect of substrate concentration should be determined empirically for your specific system.
-
Incubation Time: The reaction should be allowed to proceed long enough to achieve the desired level of degradation.
Data Presentation
Table 1: Optimal Conditions for Pectinases from Different Microbial Sources
| Microbial Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger | 3.0 - 5.0 | 40 - 60 | [1] |
| Aspergillus niger | 4.5 | 40 | [9] |
| Aspergillus fumigatus | 5.0 | 60 | [10] |
| Streptomyces fumigatiscleroticus | 6.0 | 35 | [11] |
| Bacillus sp. | 6.0 | 37 | [12] |
| Paenibacillus lactis | 7.0 | 40 | [13] |
Table 2: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Pectinases
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (U/mg or µM/min) | Reference |
| Aspergillus niger | Polygalacturonic Acid | 2.43 | 5.78 (µmol/ml/min) | [9] |
| Aspergillus niger | Pectin | 3.89 | 1701 (U/mg) | [14] |
| Aspergillus fumigatus | Polygalacturonic Acid | 3.08 | 1.61 (U/ml) | [10] |
| Bacillus sp. | Pectin | 1.181 | 471.69 (µM/min) | [12] |
| Paenibacillus lactis | Citrus Pectin | 0.772 | 7.936 (U/mL) | [13] |
Experimental Protocols
Protocol 1: Determination of Pectinase Activity using the Dinitrosalicylic Acid (DNS) Method
This method measures the amount of reducing sugars released from pectin by the action of pectinase.
Materials:
-
1% (w/v) Pectin solution in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.5)
-
Pectinase enzyme solution
-
Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt solution (40% potassium sodium tartrate)
-
Galacturonic acid standard solutions
-
Spectrophotometer
Procedure:
-
Enzyme Reaction: a. Pipette 0.9 mL of the 1% pectin solution into a test tube. b. Pre-incubate the tube at the optimal temperature for the enzyme for 5 minutes. c. Add 0.1 mL of the enzyme solution to the test tube and mix. d. Incubate the reaction mixture at the optimal temperature for a specific time (e.g., 10 minutes).
-
Stopping the Reaction and Color Development: a. After incubation, add 1.5 mL of DNS reagent to stop the reaction. b. Boil the mixture for 10 minutes in a water bath. c. Cool the tubes to room temperature. d. Add 0.5 mL of Rochelle salt solution to stabilize the color.
-
Measurement: a. Measure the absorbance of the solution at 540 nm using a spectrophotometer. b. Prepare a standard curve using known concentrations of galacturonic acid. c. Determine the amount of reducing sugar released in your sample by comparing its absorbance to the standard curve.
One unit of pectinase activity is typically defined as the amount of enzyme that releases one micromole of galacturonic acid per minute under the specified assay conditions. [15]
Visualizations
References
- 1. healthdreambio.com [healthdreambio.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of solid loading on the behaviour of pectin-degrading enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. Biological Function (S) and Application (S) of Pectin and Pectin Degrading Enzymes – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. mdpi.com [mdpi.com]
- 8. Structural Biology of Pectin Degradation by Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. jabonline.in [jabonline.in]
- 11. Characterisation of pectin and optimization of pectinase enzyme from novel Streptomyces fumigatiscleroticus VIT-SP4 for drug delivery and concrete crack-healing applications: An eco-friendly approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciensage.info [sciensage.info]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic Assay of Pectinase [sigmaaldrich.com]
troubleshooting interference in D-Galacturonic acid assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during D-Galacturonic acid assays.
Frequently Asked Questions (FAQs)
Q1: My sample contains high concentrations of neutral sugars (e.g., glucose, galactose). How can I accurately measure this compound?
A1: Interference from neutral sugars is a common issue in colorimetric this compound assays. To mitigate this, we recommend the following approaches:
-
Use of the m-hydroxydiphenyl method: This method is inherently less susceptible to interference from neutral sugars compared to the traditional carbazole method.[1] The m-hydroxydiphenyl assay's color development step occurs at room temperature, which minimizes the browning reaction of neutral sugars that is exacerbated by the heating step in the carbazole assay.[1]
-
Incorporate sulfamate in the m-hydroxydiphenyl assay: The addition of sulfamate to the reaction mixture before the initial heating step can virtually eliminate the browning caused by neutral sugars in concentrated sulfuric acid.[1][2] This modified sulfamate/m-hydroxydiphenyl assay is a robust method for quantifying uronic acids in samples with a high background of neutral sugars.[1][2]
-
Sample purification: If interference persists, consider purifying your sample to remove neutral sugars prior to the assay. Techniques like dialysis or chromatography can be effective.[1]
Q2: I am observing a high background signal in my blank wells. What could be the cause?
A2: A high background signal can stem from several sources:
-
Contaminated Reagents: Ensure that all your reagents, particularly sulfuric acid and the colorimetric reagent (m-hydroxydiphenyl or carbazole), are of high purity and have not been contaminated. Always prepare fresh reagent solutions.
-
Interfering Substances in the Sample Matrix: Your sample matrix itself, even without this compound, may contain substances that react with the assay reagents. To account for this, prepare a "matrix blank" that includes all the components of your sample except for this compound.
-
Browning of Reagents: Improper storage of sulfuric acid solutions, such as prolonged exposure to light and heat, can cause them to brown and contribute to high background absorbance.
Q3: My results are inconsistent and not reproducible. What are the likely causes?
A3: Inconsistent results are often due to variations in the experimental procedure. Pay close attention to the following:
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated, especially when dispensing small volumes of viscous reagents like concentrated sulfuric acid.
-
Temperature and Incubation Times: Maintain consistent heating and cooling times for all samples and standards. Use a water bath with a stable temperature.
-
Mixing: Thoroughly mix the sample with the sulfuric acid and colorimetric reagents. Inadequate mixing can lead to incomplete reactions and variable results.
Q4: The color development in my assay is weak or fades quickly. How can I improve this?
A4: Weak or unstable color can be due to several factors:
-
Inactive Reagents: Prepare fresh colorimetric reagents. The m-hydroxydiphenyl reagent, in particular, should be made fresh daily.[1]
-
Insufficient Heating: Ensure the initial heating step is performed at the correct temperature and for the specified duration to allow for complete hydrolysis of any polymers and formation of the necessary intermediates for the color reaction.
-
Presence of Inhibitory Substances: High concentrations of certain compounds, such as reducing agents (e.g., ascorbic acid, DTT), can interfere with the color development.[1] Sample purification may be necessary to remove these inhibitors.
-
Reading Time: The color produced in the m-hydroxydiphenyl assay can be unstable. It is crucial to read the absorbance within the recommended timeframe after the addition of the reagent.
Troubleshooting Guides
Issue 1: Inaccurate Readings Due to Interfering Substances
This guide will help you identify and mitigate the effects of common interfering substances in your this compound assay.
Symptoms:
-
Overestimation or underestimation of this compound concentration.
-
High background absorbance.
-
Poor linearity of the standard curve.
Potential Causes and Solutions:
| Interfering Substance Category | Examples | Potential Effect on Assay | Recommended Mitigation Strategy |
| Neutral Sugars | Glucose, Galactose, Xylose, Rhamnose | Positive interference (overestimation) due to non-specific color formation in strong acid.[1] | - Use the modified sulfamate/m-hydroxydiphenyl assay.[1][2]- Perform a blank correction with a sample containing the interfering sugars.- Purify the sample using dialysis or chromatography.[1] |
| Proteins | BSA, proteins from biological samples | Positive interference (overestimation) by reacting with the colorimetric reagents. | - Precipitate proteins using trichloroacetic acid (TCA) or acetone prior to the assay. |
| Alcohols | Methanol, Ethanol | Can interfere with color development. | - Remove alcohols by evaporation or dialysis prior to the assay. |
| Aldehydes | Formaldehyde, Glutaraldehyde | Positive interference (overestimation) by reacting with the colorimetric reagents. | - Avoid using aldehyde-containing solutions during sample preparation.- Purify the sample using dialysis or size-exclusion chromatography. |
| Reducing Agents | Ascorbic Acid, Dithiothreitol (DTT) | Negative interference (underestimation) by interfering with the redox reactions of color development. | - Remove reducing agents prior to the assay using dialysis or size-exclusion chromatography. |
Quantitative Interference of Neutral Sugars
The following table summarizes the relative interference of various neutral sugars in the carbazole and the modified sulfamate/m-hydroxydiphenyl assays. The values represent the absorbance produced by the neutral sugar relative to that of D-glucuronic acid under the same conditions.
| Neutral Sugar | Relative Interference in Carbazole Assay (%) | Relative Interference in Modified Sulfamate/m-hydroxydiphenyl Assay (%) |
| Galactose | ~10-20 | < 2 |
| Glucose | ~5-15 | < 2 |
| Xylose | ~2-5 | < 1 |
| Rhamnose | ~1-3 | < 1 |
Note: The exact level of interference can vary depending on the specific experimental conditions.[1]
Experimental Protocols
Protocol 1: Modified Sulfamate/m-hydroxydiphenyl Assay for this compound
This protocol is designed to minimize interference from neutral sugars.[1]
Reagents:
-
Sulfuric Acid/Tetraborate Reagent: 75 mM sodium tetraborate in concentrated sulfuric acid.
-
Sulfamate Reagent: 4 M sulfamic acid/potassium sulfamate, pH 1.6.
-
m-Hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH. Prepare fresh daily.
-
This compound Standards: Prepare a series of standards ranging from 0 to 100 µg/mL in water.
Procedure:
-
Pipette 200 µL of your sample or standard into a glass test tube.
-
Add 20 µL of the sulfamate reagent and mix thoroughly.
-
Carefully add 1.2 mL of the ice-cold sulfuric acid/tetraborate reagent and mix well.
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes in an ice bath to room temperature.
-
Add 40 µL of the m-hydroxydiphenyl reagent and mix immediately.
-
Allow the color to develop at room temperature for 10-20 minutes.
-
Measure the absorbance at 525 nm.
-
Construct a standard curve using the this compound standards to determine the concentration in your samples.[1]
Protocol 2: Protein Precipitation using Trichloroacetic Acid (TCA)
This protocol is for removing protein interference from your samples.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
To your sample in a microcentrifuge tube, add an equal volume of cold 20% TCA.
-
Vortex briefly to mix.
-
Incubate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound, without disturbing the protein pellet.
-
The supernatant can now be used in your this compound assay. Remember to account for the dilution factor in your final calculations.
Protocol 3: Dialysis for Sample Clean-up
This is a general protocol for removing small molecule interfering substances (e.g., salts, reducing agents, neutral sugars) from your sample. The choice of dialysis membrane molecular weight cut-off (MWCO) is critical.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1 kDa)
-
Dialysis buffer (e.g., deionized water or a buffer compatible with your assay)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load your sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Place the sealed dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (typically 100-1000 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for several hours to overnight, with at least one change of the dialysis buffer. The duration and number of buffer changes will depend on the concentration of the interfering substances and the required level of purity.
-
After dialysis, carefully remove the sample from the tubing/cassette. The sample is now ready for the this compound assay.
Visualizations
Caption: Troubleshooting workflow for common interferences in this compound assays.
Caption: Workflow for the modified sulfamate/m-hydroxydiphenyl assay.
References
Technical Support Center: Enhancing Microbial Tolerance to D-Galacturonic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when engineering microbes for improved tolerance and utilization of D-Galacturonic acid (D-GalUA).
Frequently Asked Questions (FAQs)
Q1: My engineered Saccharomyces cerevisiae strain is not growing on this compound as the sole carbon source. What are the primary reasons for this?
A1: Failure to grow on D-GalUA typically points to issues with the introduced metabolic pathway or substrate transport. Key areas to investigate are:
-
Incomplete Pathway: S. cerevisiae does not naturally metabolize D-GalUA. Successful engineering requires the introduction of a complete, functional heterologous pathway, such as the fungal reductive pathway.[1][2] Ensure all required enzymes—D-galacturonate reductase (e.g., gaaA), L-galactonate dehydratase (e.g., gaaB/lgd1), 2-keto-3-deoxy-L-galactonate aldolase (e.g., gaaC), and L-glyceraldehyde reductase (e.g., gaaD)—are correctly expressed and active.[2][3]
-
Transport Limitation: While S. cerevisiae can import D-GalUA at acidic pH, this process may be inefficient.[2] The introduction of a dedicated D-GalUA transporter, such as GatA from Aspergillus niger, can significantly improve uptake and is often necessary for robust growth.[4][5]
-
Cofactor Imbalance: The first enzyme in the fungal pathway, D-galacturonate reductase, is typically NADPH-dependent.[6] A high flux through this pathway can deplete the cell's NADPH pool, leading to a redox imbalance that stalls growth.
Q2: My strain grows on D-GalUA, but consumption is very slow and ceases when glucose is present. How can I achieve co-utilization?
A2: This is a classic case of carbon catabolite repression and competitive transport inhibition.
-
Competitive Inhibition of Transporters: In S. cerevisiae, D-GalUA uptake is often mediated by native hexose transporters, which have a much higher affinity for glucose.[4][5] When glucose is present, it outcompetes D-GalUA for transport into the cell.
-
Solution: To enable co-utilization, express a heterologous transporter that is specific for D-GalUA and not inhibited by glucose. The GatA transporter from Aspergillus niger has been successfully used for this purpose, allowing for the simultaneous consumption of both sugars.[4][5]
Q3: My culture experiences growth inhibition at low pH when this compound is the primary carbon source. What causes this toxicity?
A3: this compound can inhibit microbial growth, particularly under acidic conditions. At a low pH (e.g., 3.5), which is below the pKa of D-GalUA (3.51), the acid is in its protonated form.[7] This uncharged form can diffuse across the cell membrane and dissociate inside the cytosol, releasing a proton and acidifying the cytoplasm. This intracellular acidification disrupts cellular processes and inhibits growth. In S. cerevisiae, this effect has been shown to completely inhibit growth on galactose and significantly reduce consumption rates.[7]
Q4: I have engineered a fungal strain to produce an intermediate of the D-GalUA pathway (e.g., L-Galactonic acid), but the yield is low and I observe intracellular accumulation. What is the bottleneck?
A4: Low yields of secreted intermediates are often caused by an incomplete block of the downstream pathway or limitations in product export.
-
Metabolic Bottlenecks: Ensure the gene for the subsequent enzyme in the pathway (e.g., L-galactonic acid dehydratase) is fully deleted or knocked out to prevent consumption of your target product.[8][9]
-
Export Limitation: Significant intracellular accumulation of the product (e.g., 40 to 70 mg of L-galactonate per gram of biomass) strongly suggests that product export is a rate-limiting step.[8][9] Fungi may lack efficient native transporters for the desired organic acid. Strategies to overcome this could include overexpressing putative transporters or using adaptive laboratory evolution to select for strains with improved export capabilities.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common experimental issues.
| Observed Problem | Potential Cause | Recommended Action |
| No growth on D-GalUA minimal media. | 1. One or more pathway enzymes are not expressed or are inactive.2. D-GalUA transporter is missing or non-functional. | 1. Verify mRNA expression of all pathway genes via RT-qPCR. Confirm protein expression via Western blot or proteomics. Perform in vitro enzyme assays with cell lysates.[10]2. If a heterologous transporter was used, confirm its expression and localization to the plasma membrane (e.g., via GFP-tagging).[2] |
| Slow growth or stalling after initial D-GalUA consumption. | 1. Toxicity: D-GalUA is causing intracellular stress, especially at low pH.[7]2. Cofactor Imbalance: Depletion of NADPH due to high reductase activity.[1] | 1. Increase the pH of the culture medium to be above the pKa of D-GalUA (>4.0). Perform a pH optimization experiment.[11]2. Engineer the D-galacturonate reductase to use NADH or identify a native NADH-dependent enzyme.[6] Consider co-utilizing a substrate like glycerol that generates excess NADH.[1][12] |
| D-GalUA is not consumed in the presence of glucose. | Competitive Transport Inhibition: Native hexose transporters prefer glucose.[4] | Engineer the strain to express a D-GalUA-specific transporter not affected by glucose, such as A. niger GatA. |
| Low yield of a target intermediate; high intracellular concentration. | 1. Leaky Pathway: Incomplete knockout of the downstream metabolic pathway.2. Poor Export: Lack of an efficient transporter for the product.[8] | 1. Confirm the complete deletion of the relevant downstream gene (e.g., lgd1 for L-galactonate accumulation) via PCR and sequencing.2. Attempt to identify and overexpress native or heterologous organic acid transporters. Employ Adaptive Laboratory Evolution (ALE) to select for mutants with enhanced export. |
Quantitative Data Summary
The following tables summarize key performance metrics from published studies on engineering microbial D-GalUA utilization.
Table 1: Production of L-Galactonic Acid from this compound in Engineered Fungi
| Strain | Host Organism | Genetic Modification | Cosubstrate | Titer (g/L) | Yield (g/g) | Reference |
| Δlgd1 | Trichoderma reesei | Deletion of L-galactonate dehydratase | D-xylose (11 g/L) | 7.2 | 0.60 - 0.85 | [8][11] |
| ΔgaaB | Aspergillus niger | Deletion of L-galactonate dehydratase | D-xylose (5 g/L) | ~6.0 | 0.60 - 0.90 | [8][11] |
Table 2: Kinetic Properties of this compound Reductase (GAR) Homolog from Rhodosporidium toruloides
| Enzyme | Substrate | Km (mM) | Vmax (nkat/mg) | Reference |
| RTO4_11882 | This compound | ~7 | 553 | [10] |
Experimental Protocols
Protocol: Adaptive Laboratory Evolution (ALE) for Enhanced D-GalUA Tolerance
Adaptive Laboratory Evolution is a powerful method for improving microbial tolerance to inhibitory compounds like D-GalUA without rational engineering.[13][14] The process involves subjecting a microbial population to sustained selective pressure to enrich for beneficial mutations.[15][16]
Objective: To generate a microbial strain with increased tolerance to high concentrations of this compound.
Materials:
-
Parental microbial strain (e.g., engineered E. coli or S. cerevisiae).
-
Minimal medium with D-GalUA as the sole carbon source.
-
Shake flasks or an automated culture system.
-
Spectrophotometer for measuring optical density (OD).
-
Glycerol for cryopreservation.
Methodology:
-
Determine Initial Inhibitory Concentration:
-
Cultivate the parental strain in minimal medium with varying concentrations of D-GalUA (e.g., 5 g/L, 10 g/L, 20 g/L, 40 g/L).
-
Identify the concentration that causes a significant reduction in growth rate (e.g., 50% reduction) but does not completely inhibit growth. This will be the starting concentration for ALE.
-
-
Serial Passaging:
-
Inoculate multiple parallel cultures (at least three replicates are recommended) in shake flasks with the starting concentration of D-GalUA.
-
Incubate under appropriate conditions (e.g., 30°C, 250 rpm for S. cerevisiae).
-
Monitor the growth of the cultures by measuring OD600.
-
When the cultures reach the late exponential or early stationary phase, dilute them into fresh medium with the same D-GalUA concentration. The dilution factor should be chosen to allow for a reasonable number of generations per passage (e.g., 1:100 dilution for ~6.6 generations).
-
At each passage, archive a sample of the population by mixing with glycerol and storing at -80°C. This creates a frozen record of the evolutionary trajectory.
-
-
Increasing Selective Pressure:
-
Once the growth rate of the evolving populations in the current D-GalUA concentration has stabilized and is consistently faster than the initial parental strain, increase the concentration of D-GalUA in the medium (e.g., by 25-50%).
-
Continue the serial passaging at this new, higher concentration.
-
Repeat this process of adaptation followed by an increase in selective pressure until the desired level of tolerance is achieved.[15]
-
-
Isolation and Characterization of Evolved Strains:
-
After a sufficient number of generations (e.g., 500-1000), streak samples from the evolved populations onto agar plates to isolate single colonies.
-
Characterize the phenotypes of several isolates from each population by comparing their growth rates to the parental strain in both standard and high D-GalUA conditions.
-
Select the best-performing isolates for whole-genome resequencing to identify the mutations responsible for the improved tolerance.[17]
-
Visualizations: Pathways and Workflows
Fungal this compound Catabolic Pathway
The diagram below illustrates the reductive pathway used by fungi to catabolize this compound into central metabolites pyruvate and glycerol. This pathway is commonly engineered into hosts like S. cerevisiae.[2][11]
Caption: Fungal pathway for this compound catabolism.
Experimental Workflow for Strain Engineering
This workflow outlines the logical steps from identifying a metabolic pathway to validating the performance of an engineered microbial strain.
Caption: A logical workflow for engineering microbial strains.
Adaptive Laboratory Evolution (ALE) Troubleshooting Logic
This diagram provides a decision-making framework for troubleshooting a stalled or underperforming ALE experiment.
Caption: Troubleshooting logic for Adaptive Laboratory Evolution.
References
- 1. researchgate.net [researchgate.net]
- 2. The introduction of the fungal d-galacturonate pathway enables the consumption of this compound by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering Saccharomyces cerevisiae for co-utilization of this compound and D-glucose from citrus peel waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a D-galacturonate reductase efficiently using NADH as a cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galacturonic Acid Inhibits the Growth of Saccharomyces cerevisiae on Galactose, Xylose, and Arabinose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Filamentous Fungi for Conversion of this compound to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genomewide and Enzymatic Analysis Reveals Efficient this compound Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. Recent progress in adaptive laboratory evolution of industrial microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. Adaptive Laboratory Evolution of Microorganisms: Methodology and Application for Bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: Optimization of Pectin Extraction from Citrus Peel
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of pectin extraction from citrus peel.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the pectin extraction process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Pectin Yield | Inappropriate Extraction pH: The pH of the extraction solvent is a critical factor. Pectin yield generally decreases as the pH increases.[1][2] | - Ensure the pH is within the optimal acidic range, typically between 1.5 and 3.5.[3][4] - Verify the calibration of your pH meter. - Stronger mineral acids (e.g., sulfuric, hydrochloric) tend to produce higher yields than weaker organic acids (e.g., citric, acetic).[5] |
| Suboptimal Extraction Temperature: Low temperatures can result in incomplete extraction, while excessively high temperatures can lead to pectin degradation.[1] | - Optimize the extraction temperature. Studies show optimal temperatures ranging from 65°C to 100°C.[3][6] - Increasing the temperature can enhance the solubility and diffusivity of the solvent into the plant tissue, thereby increasing the yield.[4] | |
| Insufficient Extraction Time: The duration of the extraction process directly impacts the yield. | - Increase the extraction time. Optimal times often range from 60 to 90 minutes.[3][4] However, prolonged extraction at high temperatures can cause thermal degradation of the pectin.[1] | |
| Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to fully extract the pectin. | - Increase the solid-to-liquid ratio. A ratio of 1:30 (w/v) has been shown to improve yield by increasing the surface area for extraction.[4] | |
| Poor Pectin Quality (e.g., dark color, low gelling power) | Pectin Degradation: Harsh extraction conditions, such as very low pH and high temperatures, can degrade the pectin structure.[5] | - Use milder extraction conditions. While strong mineral acids can increase yield, they may also lead to a darker color, reduced solubility, and a lower degree of esterification.[5] - Consider using organic acids like citric acid for higher quality pectin, although this may result in a lower yield.[5] |
| Low Degree of Esterification (DE): The type of acid and extraction conditions affect the DE. | - Adjust extraction parameters. Increased pH and decreased time and temperature have been shown to increase the DE.[4] Hydrochloric acid has been observed to yield a higher DE compared to sulfuric, acetic, and citric acids under certain conditions.[5] | |
| Precipitation Issues | Incorrect Ethanol Concentration or Volume: Pectin precipitation is sensitive to the concentration and volume of ethanol. | - Use absolute or 95% ethanol for effective precipitation.[3][7] While 70% ethanol can be used, a larger volume will be required to achieve the same precipitation efficiency.[8] - A common ratio for precipitation is 1:2 (v/v) of filtrate to ethanol.[5] |
| Incomplete Precipitation: The presence of other soluble compounds can interfere with pectin precipitation. | - Ensure the filtrate is clear before adding ethanol. - Pre-soaking the citrus peel in water can help remove some water-soluble impurities before extraction.[7] | |
| Pectin Clumping During Precipitation: Rapid addition of ethanol can cause the pectin to form large, difficult-to-handle clumps. | - Add the ethanol slowly while continuously stirring the filtrate to ensure uniform precipitation. | |
| Difficulty Filtering the Extract | Clogging of the Filter: The viscous nature of the pectin extract can clog filters. | - Use a coarse filter (like a muslin cloth) for the initial filtration to remove larger particles.[2] - Consider centrifugation as an alternative to filtration for separating the extract from the solid residue. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting pectin yield?
A1: The pH of the extraction solvent is considered one of the most crucial parameters influencing pectin yield.[1][2] A lower pH generally leads to a higher yield due to the increased hydrolysis of protopectin, the insoluble precursor of pectin in the plant cell wall.[2]
Q2: How does the choice of acid affect the extraction process?
A2: The type of acid used impacts both the yield and the quality of the extracted pectin. Strong mineral acids like sulfuric and hydrochloric acid typically result in higher yields compared to weaker organic acids such as citric and acetic acid.[5] However, the use of strong acids can lead to significant degradation of the pectin, resulting in a darker color, lower solubility, and a lower degree of esterification.[5] Mild organic acids tend to preserve the pectin's structural integrity.[5]
Q3: What is the optimal temperature and time for pectin extraction?
A3: The optimal temperature and time are interdependent and can vary depending on the specific citrus peel and the desired pectin characteristics. Generally, increasing the temperature and time will increase the pectin yield up to a certain point.[4] However, prolonged exposure to high temperatures can cause thermal degradation.[1] Published optimal conditions vary, with temperatures ranging from 65°C to 100°C and times from 30 to 90 minutes.[3][4][6]
Q4: How can I improve the purity of my extracted pectin?
A4: The purity of the pectin, often indicated by the anhydrouronic acid (AUA) content, can be improved by optimizing extraction conditions and purification steps. The Food Chemical Codex suggests that the AUA content should not be less than 65%.[9] Pre-washing the citrus peel can remove soluble impurities.[7] Additionally, washing the precipitated pectin with ethanol helps to remove co-precipitated substances.[10]
Q5: What is the difference between high-methoxyl (HM) and low-methoxyl (LM) pectin, and how can I control which type I extract?
A5: The difference lies in the degree of esterification (DE), which is the percentage of carboxyl groups esterified with methanol. Pectin with a DE above 50% is classified as high-methoxyl (HM), while a DE below 50% is considered low-methoxyl (LM).[4] The DE can be influenced by extraction conditions. Generally, milder conditions (higher pH, lower temperature, and shorter time) favor a higher DE.[4]
Q6: My pectin won't form a gel. What could be the problem?
A6: Gel formation depends on several factors, including the pectin's degree of esterification, the presence of sugars (for HM pectin) or calcium ions (for LM pectin), and the pH of the final solution.[11] For HM pectin, a high concentration of soluble solids (typically sucrose) and a pH within a narrow range (e.g., 2.9-3.2) are required for gelling.[11] If your pectin has been degraded during extraction (i.e., the polymer chains are too short), its gelling ability will be compromised.
Experimental Protocols
Acidic Extraction and Ethanol Precipitation of Pectin
This protocol is a generalized procedure based on common laboratory practices for pectin extraction from citrus peel.
Materials:
-
Dried citrus peel powder
-
Acid solution (e.g., citric acid, hydrochloric acid)
-
Distilled water
-
95% Ethanol
-
Beakers
-
Magnetic stirrer with hot plate
-
pH meter
-
Muslin cloth or filter paper
-
Centrifuge (optional)
-
Drying oven
Procedure:
-
Preparation of Peel: Wash fresh citrus peels and dry them in an oven at a moderate temperature (e.g., 50-60°C) until they are brittle. Grind the dried peels into a fine powder.
-
Acidic Extraction:
-
Prepare the acidic extraction solvent by dissolving the chosen acid in distilled water to the desired pH (typically between 1.5 and 3.5).[3][4]
-
Add the dried citrus peel powder to the acid solution at a specific solid-to-liquid ratio (e.g., 1:20 to 1:50 w/v).[4][5]
-
Heat the mixture to the desired temperature (e.g., 65-95°C) while stirring continuously for the specified extraction time (e.g., 60-90 minutes).[3][4]
-
-
Filtration/Separation:
-
After extraction, cool the mixture.
-
Separate the liquid extract from the solid peel residue by filtering through a muslin cloth or by centrifugation.
-
-
Pectin Precipitation:
-
Slowly add 95% ethanol to the liquid extract, typically in a 2:1 ethanol-to-extract volume ratio, while stirring continuously.[5]
-
Pectin will precipitate out of the solution as a gelatinous mass. Allow the precipitate to settle for at least one hour, or overnight for complete precipitation.
-
-
Washing and Drying:
-
Separate the precipitated pectin from the ethanol solution by filtration or decantation.
-
Wash the pectin with 95% ethanol to remove any remaining impurities.
-
Dry the purified pectin in a drying oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Yield Calculation:
-
Calculate the pectin yield as a percentage of the initial amount of dried peel powder used.[3]
-
Visualizations
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ripublication.com [ripublication.com]
- 3. scispace.com [scispace.com]
- 4. Pectin extraction from citron peel: optimization by Box–Behnken response surface design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Can I use 70% ethanol rather than 95% ethanol in citrus pectin extraction? - Quora [quora.com]
- 9. ijert.org [ijert.org]
- 10. Effect of extraction conditions on the yield and purity of apple pomace pectin precipitated but not washed by alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
reducing byproduct formation in D-Galacturonic acid conversion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the conversion of D-Galacturonic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the microbial conversion of this compound to L-galactonic acid or mucic acid (meso-galactaric acid).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of this compound | 1. Inactive or insufficient biocatalyst (microorganism): The engineered fungal or yeast strain may have low viability or enzymatic activity. | 1a. Verify strain viability: Check cell density and morphology. 1b. Confirm genetic modification: Ensure the correct genes have been deleted or inserted. 1c. Optimize inoculum: Use a fresh and healthy inoculum for the main culture. |
| 2. Suboptimal reaction conditions: pH, temperature, or aeration may not be ideal for the specific microbial strain. | 2a. pH optimization: For Aspergillus niger converting to L-galactonic acid, a lower pH may be necessary, while Trichoderma reesei can produce it at pH 5.5.[1][2] For mucic acid production with T. reesei, a pH of 4 and a temperature of 35°C have been found to be optimal.[3] 2b. Temperature control: Maintain the optimal temperature for your specific strain throughout the experiment. 2c. Aeration: Ensure adequate oxygen supply, especially for aerobic microorganisms. | |
| 3. Insufficient co-substrate: A co-substrate is often required for microbial growth and cofactor regeneration. | 3. Provide a suitable co-substrate: The addition of a co-substrate like D-xylose or lactose has been shown to improve the production rate and titer of both L-galactonic acid and mucic acid.[1][2][4] | |
| 4. Product export limitation: The desired product may accumulate inside the cells, limiting further production. | 4. Investigate product transporters: Intracellular accumulation of L-galactonate (40 to 70 mg g biomass-1) has been observed, suggesting that export may be a limiting factor.[1][2] Overexpression of putative transporters could be a potential solution. | |
| Formation of unwanted byproducts | 1. Incomplete disruption of native metabolic pathways: The engineered strain may still be able to metabolize the desired product. | 1a. Verify gene deletion: Confirm the complete deletion of genes responsible for the downstream metabolism of the target product (e.g., lgd1 in T. reesei or gaaB in A. niger for L-galactonic acid production).[1][2] 1b. Pathway analysis: Analyze the metabolic pathways of the host organism to identify and eliminate any alternative routes for product degradation. |
| 2. Over-oxidation in chemical synthesis: In the chemical synthesis of galactonic acid from galactose, over-oxidation can lead to the formation of galactaric acid. | 2. Catalyst selection and reaction control: While not a direct byproduct of this compound conversion, this is a relevant issue in the broader context. | |
| Low product yield | 1. Low product solubility: The product may precipitate out of the solution, especially at high concentrations. | 1. Optimize pH and temperature for solubility: Galactaric acid is most soluble at around pH 4.7, and its solubility increases with temperature.[3] 2. Fed-batch strategy: Employ a fed-batch feeding strategy to maintain the substrate and product concentrations within a soluble range. A fed-batch approach with lactose as a co-substrate has been used to produce up to 20 g/L of galactaric acid.[3] |
| 2. Inhibition by byproducts from biomass hydrolysis: If using pectin-rich biomass as a starting material, inhibitory compounds may be released during hydrolysis. | 2. Detoxification of hydrolysate: Pre-treat the biomass hydrolysate to remove inhibitory compounds like furfural or hydroxymethylfurfural (HMF) before the microbial conversion step.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for converting this compound?
A1: The primary methods are biological conversion using genetically engineered microorganisms and chemical conversion. Biological methods are often preferred for their specificity and milder reaction conditions.
Q2: Which microorganisms are commonly used for the bioconversion of this compound?
A2: Genetically engineered filamentous fungi such as Aspergillus niger and Trichoderma reesei, as well as the yeast Saccharomyces cerevisiae, are commonly used.[1][5]
Q3: What are the main products of this compound bioconversion?
A3: The main products are L-galactonic acid and meso-galactaric acid (mucic acid).[1][6]
Q4: How can byproduct formation be minimized in bioconversion processes?
A4: Byproduct formation is primarily minimized through metabolic engineering. This involves deleting specific genes in the host microorganism's DNA to block metabolic pathways that would otherwise consume the desired product. For example, to produce L-galactonic acid, the gene for L-galactonate dehydratase (lgd1 or gaaB) is deleted.[1][2]
Q5: What is the role of a co-substrate in the bioconversion of this compound?
A5: A co-substrate, such as D-xylose or lactose, is often necessary for the growth of the microorganism and to provide the necessary reducing power (in the form of NADH or NADPH) for the conversion reaction.[1][2][4]
Q6: Can this compound be converted to adipic acid?
A6: Yes, this compound can be a precursor for adipic acid. A common route involves the conversion of this compound to mucic acid, which is then chemically converted to adipic acid through reactions like deoxydehydration followed by hydrogenation.[7]
Quantitative Data Summary
| Product | Microorganism | Genetic Modification | Co-substrate | Yield | Reference |
| L-galactonic acid | Trichoderma reesei Δlgd1 | Deletion of lgd1 gene | D-xylose | 0.6 to 0.9 g/g of substrate consumed | [1][2] |
| L-galactonic acid | Aspergillus niger ΔgaaB | Deletion of gaaB gene | D-xylose | 0.6 to 0.9 g/g of substrate consumed | [1][2] |
| L-galactonic acid | Engineered Aspergillus niger | Not specified | From orange peel | Close to 90% | [8][9] |
| Mucic acid | Engineered marine Trichoderma sp. | Disruption of endogenous pathway, insertion of bacterial uronate dehydrogenase | D-xylose or lactose | 1.0 to 1.1 g/g of this compound utilized | [4] |
| Mucic acid | Trichoderma reesei D-161646 | Not specified | Lactose | Up to 20 g/L in fed-batch | [3] |
Experimental Protocols
Protocol 1: Production of L-galactonic acid from this compound using Aspergillus niger
Objective: To produce L-galactonic acid from this compound using a genetically engineered strain of Aspergillus niger with a deleted gaaB gene.
Materials:
-
Engineered Aspergillus niger strain (ΔgaaB)
-
This compound
-
D-xylose (co-substrate)
-
Appropriate fungal culture medium (e.g., minimal medium with necessary salts and trace elements)
-
Shake flasks
-
Incubator shaker
-
HPLC for analysis
Procedure:
-
Inoculum Preparation: Prepare a seed culture of the A. niger ΔgaaB strain in a suitable medium and incubate until sufficient biomass is achieved.
-
Production Culture: In a shake flask, prepare the production medium containing this compound (e.g., 10 g/L) and D-xylose (e.g., 2 g/L).
-
Inoculation: Inoculate the production medium with the seed culture.
-
Incubation: Incubate the flasks at the optimal temperature and agitation speed for the strain. Maintain the desired pH, which may be lower for A. niger.[1][2]
-
Sampling and Analysis: Periodically take samples from the culture to monitor the concentrations of this compound, L-galactonic acid, and biomass using HPLC.
-
Harvesting: Once the conversion is complete (indicated by the depletion of this compound), harvest the culture broth.
-
Product Recovery: Separate the biomass from the supernatant (containing L-galactonic acid) by centrifugation or filtration. The L-galactonic acid can then be purified from the supernatant.
Protocol 2: Production of Mucic Acid from this compound using Trichoderma reesei
Objective: To produce mucic acid from this compound using an engineered strain of Trichoderma reesei.
Materials:
-
Engineered Trichoderma reesei strain (e.g., D-161646)
-
This compound
-
Lactose (co-substrate)
-
Yeast extract and ammonium salts (nitrogen sources)
-
Fed-batch bioreactor
-
HPLC for analysis
Procedure:
-
Inoculum Preparation: Grow a seed culture of the engineered T. reesei strain.
-
Bioreactor Setup: Prepare the initial batch medium in the bioreactor.
-
Inoculation: Inoculate the bioreactor with the seed culture.
-
Fed-batch Fermentation: After an initial batch phase, start a fed-batch feeding strategy with a concentrated solution of this compound and lactose.
-
Process Control: Maintain the pH at approximately 4.0 and the temperature at 35°C.[3]
-
Monitoring: Regularly monitor the concentrations of substrates and product.
-
Harvesting and Recovery: When the desired concentration of mucic acid is reached, harvest the fermentation broth. Due to the low solubility of mucic acid, it may crystallize in the broth, which can be collected by filtration.[3]
Visualizations
Caption: Metabolic pathway for L-galactonic acid production.
Caption: Pathway for mucic acid production.
Caption: Chemical conversion of this compound to adipic acid.
References
- 1. Engineering Filamentous Fungi for Conversion of this compound to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering filamentous fungi for conversion of this compound to L-galactonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing fungal production of galactaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.vtt.fi [cris.vtt.fi]
- 5. This compound reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ejosdr.com [ejosdr.com]
- 8. Conversion of orange peel to L-galactonic acid in a consolidated process using engineered strains of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up D-Galacturonic Acid Production
Welcome to the technical support center for D-Galacturonic acid (D-GalA) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of D-GalA production from pectin-rich biomass.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of pectin for this compound production?
A1: The most common and economically viable sources are pectin-rich agricultural residues. These include citrus peel and sugar beet pulp, which are abundant byproducts of the juice and sugar industries, respectively.[1] The composition and degree of esterification of pectin can vary depending on the source, which can impact the efficiency of enzymatic hydrolysis.[2][3]
Q2: Which microorganisms are typically used for the bioconversion of this compound?
A2: Genetically engineered strains of fungi and yeast are commonly employed. Notable examples include the yeast Saccharomyces cerevisiae and the filamentous fungi Aspergillus niger and Trichoderma reesei.[1][4][5] Wild-type S. cerevisiae cannot metabolize D-GalA, so it requires the introduction of a heterologous metabolic pathway.[1][6]
Q3: What are the main stages in the production of this compound from pectin?
A3: The process generally involves two key stages:
-
Enzymatic Hydrolysis: Pectin polymers are broken down by pectinase enzymes to release this compound monomers.
-
Fermentation/Biotransformation: Microorganisms convert this compound into a desired downstream product. In some processes, the goal is to accumulate D-GalA itself.
A diagram of the general workflow is provided below.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Enzymatic Hydrolysis
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Enzyme Cocktail | The complete breakdown of pectin requires a synergistic action of different enzymes. Ensure your pectinase cocktail includes endo-polygalacturonases, exo-polygalacturonases, and pectin methylesterases, as the latter is crucial for demethylating pectin, making it more accessible to other enzymes.[7] |
| Incorrect pH | The optimal pH for enzymatic hydrolysis is typically around 4.5.[4] Operating outside this range can significantly reduce enzyme activity. Calibrate your pH meter and ensure consistent pH control throughout the hydrolysis process. |
| Inhibitors in Biomass | Pectin-rich biomass can contain compounds that inhibit pectinase activity. Consider a pre-treatment step to wash the biomass and remove potential inhibitors. |
| High Substrate Concentration | Very high concentrations of pectin can lead to a viscous slurry, which can hinder enzyme mobility and substrate accessibility. An optimal pectin concentration is around 4.0 g/L.[8] |
| Incomplete Hydrolysis Time | Ensure sufficient time for the enzymes to act. Monitor the release of D-GalA over time to determine the optimal hydrolysis duration for your specific substrate and enzyme loading. |
Issue 2: Poor Microbial Growth and/or Low Product Titer During Fermentation
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| This compound Inhibition | High concentrations of D-GalA, especially at a low pH (around its pKa of 3.51), can be inhibitory to S. cerevisiae and other microorganisms.[6][9][10] Implement a fed-batch strategy to maintain a low, non-inhibitory concentration of D-GalA in the fermenter.[10] |
| Suboptimal Fermentation pH | The optimal pH for fermentation may differ from that of hydrolysis. For instance, while hydrolysis is best at pH 4.5, some engineered S. cerevisiae strains perform better at pH 5.0.[4] A compromise in pH may be necessary for simultaneous hydrolysis and fermentation, or a two-stage process with pH adjustment. |
| Presence of Inhibitory Compounds | Hydrolysates from pectin-rich biomass may contain compounds other than D-GalA that inhibit microbial growth. A detoxification step of the hydrolysate prior to fermentation may be necessary.[10] |
| Redox Imbalance | The conversion of D-GalA can lead to an intracellular redox imbalance (e.g., lack of reducing factors like NADPH), which can limit product formation.[4] Providing a co-substrate can sometimes help alleviate this issue.[1] |
| Inefficient Product Export | The desired product may accumulate inside the cells, potentially causing feedback inhibition and limiting overall production. This suggests that product export could be a bottleneck.[1] |
Issue 3: Difficulties in Downstream Processing and Purification
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Co-purification of Similar Sugars | Fermentation broths are complex mixtures. The presence of other sugars and organic acids can complicate the purification of D-GalA. |
| Product Loss at Scale | A decrease in yield is often observed when scaling up the purification process. This can be due to inefficiencies in extraction and precipitation at a larger scale.[5] |
| Product Discoloration | The final product may have a yellow or brown color due to impurities from the fermentation broth. The use of activated carbon can help to decolorize the solution.[11] |
| Low Recovery from Crystallization | The pH of the solution can affect the recovery of the product during crystallization. For instance, at lower pH values, the recovery of some D-GalA derivatives may be more difficult due to a high level of crystal formation.[12] |
Quantitative Data Summary
Table 1: Reported Yields of this compound and Derivatives in Different Systems.
| Product | Microorganism | Substrate | Scale | Titer (g/L) | Yield (g/g substrate) | Reference |
| l-Galactonate | Engineered S. cerevisiae | D-GalA in synthetic media | 600 mL Bioreactor | 3.6 | 0.49 (mol/mol sorbitol) | [4] |
| l-Galactonate | Engineered S. cerevisiae | SBPP Hydrolysate | 600 mL Bioreactor | ~3.5 | Not specified | [4] |
| meso-Galactaric acid | T. reesei Δgar1 udh | Food-grade pectin | 1 L | 18 | 1.00 | [5] |
| meso-Galactaric acid | T. reesei Δgar1 udh | Food-grade pectin | 10 L | 21 | 1.11 | [5] |
| meso-Galactaric acid | T. reesei Δgar1 udh | Food-grade pectin | 250 L | 14 | 0.77 | [5] |
| l-Galactonate | A. niger ΔgaaB | D-GalA | Flask | 5.9 | 0.7 - 0.9 | [1] |
| l-Galactonate | T. reesei Δlgd1 | D-GalA | Flask | 1.8 | 0.6 - 0.9 | [1] |
SBPP: Sugar Beet Press Pulp
Key Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Pectin-Rich Biomass
This protocol provides a general framework for the enzymatic hydrolysis of a pectin-rich substrate like sugar beet press pulp (SBPP).
-
Substrate Preparation: Suspend the dried and milled SBPP in a suitable buffer (e.g., 100 mM potassium citrate) to a desired concentration (e.g., 70 g/L).
-
Sterilization: Autoclave the substrate slurry at 121°C for 20 minutes.
-
Enzyme Addition: After cooling, add a sterile-filtered pectinase enzyme cocktail. The enzyme loading should be optimized for the specific substrate and enzyme preparation.
-
pH Adjustment: Adjust the pH to the optimal range for the enzyme cocktail, typically around 4.5.
-
Incubation: Incubate the mixture at the optimal temperature for the enzymes (e.g., 30-50°C) with agitation for a predetermined duration (e.g., 48 hours).
-
Monitoring: Periodically take samples to measure the concentration of released this compound using HPLC or a colorimetric assay.
-
Termination: Once the desired level of hydrolysis is achieved, the reaction can be stopped by heat inactivation of the enzymes (e.g., boiling for 10 minutes). The resulting hydrolysate can then be clarified by centrifugation or filtration before use in fermentation.
Protocol 2: Quantification of this compound using a Colorimetric Assay
This protocol is based on the reaction of uronic acids with m-hydroxydiphenyl.
-
Sample Preparation: Clarify the fermentation broth or hydrolysate by centrifugation or filtration to remove microbial cells and particulate matter. Dilute the sample as necessary to fall within the linear range of the assay.
-
Standard Curve: Prepare a series of this compound standards of known concentrations.
-
Assay Procedure:
-
Add a small volume of the sample or standard to a test tube.
-
Add a solution of sodium tetraborate in concentrated sulfuric acid and mix thoroughly.
-
Heat the mixture in a boiling water bath for a specific time, then cool in an ice bath.
-
Add a solution of m-hydroxydiphenyl and incubate at room temperature to allow for color development.
-
-
Measurement: Measure the absorbance of the samples and standards at the appropriate wavelength (typically around 520 nm) using a spectrophotometer.
-
Calculation: Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve. It is important to run a blank with neutral sugars that may be present in the sample, as they can cause some color formation and lead to an overestimation.[13]
Protocol 3: HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying D-GalA.
-
Sample Preparation: Centrifuge the fermentation or hydrolysis samples to remove solids. Filter the supernatant through a 0.22 µm syringe filter before injection.
-
HPLC System: An HPLC system equipped with a suitable column (e.g., an ion-exclusion column) and a refractive index (RI) or UV detector is typically used.
-
Mobile Phase: A common mobile phase is a dilute solution of sulfuric acid (e.g., 5 mM).
-
Standard Curve: Prepare a series of this compound standards of known concentrations and run them on the HPLC to generate a standard curve based on peak area.
-
Analysis: Inject the prepared samples onto the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration by comparing the peak area of the sample to the standard curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the troubleshooting logic for low product yield.
References
- 1. The introduction of the fungal d-galacturonate pathway enables the consumption of this compound by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling the Degree of Esterification of Citrus Pectin for Demanding Applications by Selection of the Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaling up and scaling down the production of galactaric acid from pectin using Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Galacturonic acid inhibits the growth of Saccharomyces cerevisiae on galactose, xylose, and arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. agritrop.cirad.fr [agritrop.cirad.fr]
Validation & Comparative
A Comparative Guide to D-Galacturonic Acid Quantification: HPLC vs. Enzymatic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of D-Galacturonic acid is crucial in various fields, including pectin analysis, food science, and studies of plant cell wall polysaccharides. This guide provides an objective comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays, supported by experimental data and detailed protocols.
This comparison guide delves into the principles, performance characteristics, and workflows of both HPLC and enzymatic methods for the determination of this compound. By presenting quantitative data in clear, structured tables and offering detailed experimental methodologies, this guide aims to equip researchers with the necessary information to select the most suitable method for their specific analytical needs.
At a Glance: Performance Comparison
The choice between HPLC and enzymatic methods for this compound quantification often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance parameters of a typical HPLC-UV method and a commercially available enzymatic assay kit.
| Performance Parameter | HPLC with UV Detection | Enzymatic Assay (Megazyme K-URONIC) |
| Principle | Chromatographic separation followed by UV detection. | Enzymatic oxidation of this compound and spectrophotometric measurement of NADH. |
| Linearity Range | 7.1 - 155.0 mg/L[1] | 5 - 150 µ g/assay (equivalent to 0.05 - 1.5 g/L in sample solution)[2][3] |
| Limit of Detection (LOD) | 1.2 mg/L[4] | 0.777 mg/L[2] |
| Limit of Quantification (LOQ) | 3.9 mg/L[4] | Calculated based on 10x the standard deviation of the blank[2] |
| Precision (Repeatability) | Coefficient of Variation (CV) < 5%[1] | Absorbance difference of 0.005 to 0.010 in duplicate determinations[3] |
| Recovery | 90 - 98%[4] | Quantitative recovery of an internal standard is expected[2] |
| Specificity | Can separate this compound from other uronic acids and neutral sugars.[5] | Specific for D-Glucuronic acid and this compound (does not differentiate between them).[2] |
| Throughput | Lower, dependent on chromatographic run time. | Higher, suitable for manual, microplate, and auto-analyzer formats.[6] |
In-Depth Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). For this compound analysis, several HPLC approaches can be employed, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for direct analysis, or Reversed-Phase HPLC with UV detection following pre-column derivatization to enhance sensitivity.[7][8] A common approach involves the use of a C18 column with an acidic mobile phase and UV detection at a low wavelength (around 210 nm).[9]
This protocol outlines a general procedure for the quantification of this compound using HPLC with UV detection.
1. Sample Preparation (from Pectin-containing material):
-
Enzymatic Hydrolysis: Suspend the sample in a suitable buffer (e.g., sodium acetate buffer, pH 5.0). Add a pectinase enzyme mixture and incubate at an optimal temperature (e.g., 50°C) for a sufficient time (e.g., 24 hours) to ensure complete hydrolysis of pectin to this compound.[10][11]
-
Termination and Clarification: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes). Cool the sample and centrifuge to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis:
-
Instrument: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic mobile phase of 0.01 N phosphoric acid in water.[9]
-
Flow Rate: 0.70 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Detection: UV detection at 210 nm.[9]
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the concentration of this compound by comparing the peak area to the calibration curve.
Caption: Workflow for HPLC analysis of this compound.
Enzymatic Method
Enzymatic assays offer a specific and often simpler alternative to chromatographic methods. A widely used enzymatic method for this compound is based on the action of the enzyme uronate dehydrogenase. This enzyme catalyzes the oxidation of this compound (and D-Glucuronic acid) in the presence of nicotinamide adenine dinucleotide (NAD+), leading to the formation of reduced nicotinamide adenine dinucleotide (NADH). The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of this compound in the sample.[3]
This protocol is based on the Megazyme K-URONIC assay kit.
1. Reagent Preparation:
-
Prepare the reagent solutions as per the kit instructions. This typically involves dissolving a buffer and NAD+ in distilled water and preparing the uronate dehydrogenase enzyme suspension.
2. Assay Procedure (Manual Format):
-
Pipette into cuvettes:
-
2.0 mL of distilled water.
-
0.2 mL of Buffer solution.
-
0.1 mL of NAD+ solution.
-
0.1 mL of the sample solution (containing between 5 and 150 µg of this compound).
-
-
Mix the contents of the cuvettes and read the initial absorbance (A1) at 340 nm after approximately 3 minutes.
-
Start the reaction by adding 0.02 mL of uronate dehydrogenase suspension.
-
Mix and incubate for approximately 10 minutes at room temperature.
-
Read the final absorbance (A2) at 340 nm.
-
A reagent blank should be run concurrently by using water instead of the sample.
3. Calculation:
-
Calculate the absorbance difference (ΔA) for both the blank and the sample (A2 - A1).
-
Subtract the absorbance difference of the blank from that of the sample to get ΔA_sample.
-
The concentration of this compound is calculated using the following formula: Concentration (g/L) = (V_f * MW) / (ε * d * V_s * 1000) * ΔA_sample where:
-
V_f = Final volume in the cuvette (mL)
-
MW = Molecular weight of this compound ( g/mol )
-
ε = Extinction coefficient of NADH at 340 nm (L * mmol⁻¹ * cm⁻¹)
-
d = Light path of the cuvette (cm)
-
V_s = Sample volume (mL)
-
Caption: Enzymatic reaction for this compound quantification.
Conclusion
Both HPLC and enzymatic methods are valuable tools for the quantification of this compound. The choice of method should be guided by the specific analytical needs of the researcher.
-
HPLC methods offer high specificity and the ability to separate and quantify different uronic acids simultaneously. They are particularly advantageous when analyzing complex samples where potential interferences are a concern. However, they typically require more expensive equipment and have a lower sample throughput.
-
Enzymatic assays , such as the Megazyme K-URONIC kit, provide a simple, rapid, and cost-effective solution with high sensitivity.[6] They are well-suited for high-throughput screening and routine analysis. A key consideration is that this specific enzymatic assay does not distinguish between this compound and D-Glucuronic acid.
For researchers requiring detailed structural information or the simultaneous quantification of multiple monosaccharides, an HPLC-based method would be more appropriate. For applications where the primary goal is the rapid and sensitive quantification of total this compound (and D-Glucuronic acid), the enzymatic method offers a convenient and reliable alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. epraise.com.tw [epraise.com.tw]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. D-Glucuronic D-Galacturonic Assay Kit - D-Hexuronic Acid | Megazyme [megazyme.com]
- 7. benchchem.com [benchchem.com]
- 8. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 9. pectinworld.com [pectinworld.com]
- 10. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of LC-MS and HPAE-PAD Methods for Uronic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) for the quantitative analysis of uronic acids. Uronic acids, such as D-glucuronic acid and D-galacturonic acid, are critical components of polysaccharides in many biological and pharmaceutical products. Accurate and reliable quantification of these acids is essential for product characterization, quality control, and stability testing.
This document outlines the key validation parameters for these analytical techniques, presents a synthesized comparison of their performance based on available literature, and provides a detailed experimental protocol for the validation of an LC-MS method for uronic acid analysis.
Method Performance Comparison: LC-MS vs. HPAE-PAD
The following tables summarize the typical performance characteristics of LC-MS and HPAE-PAD for the analysis of uronic acids. It is important to note that the data presented here is synthesized from multiple sources and does not represent a direct head-to-head comparison in a single study. The performance of any method can vary depending on the specific uronic acid, the sample matrix, the instrumentation used, and the optimization of the method.
Table 1: Typical Performance Characteristics of LC-MS for Uronic Acid Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 5 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Specificity | High (based on mass-to-charge ratio) |
Table 2: Typical Performance Characteristics of HPAE-PAD for Uronic Acid Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999[1] |
| Limit of Detection (LOD) | 4.91 - 18.75 µg/L[1] |
| Limit of Quantitation (LOQ) | 16.36 - 62.50 µg/L[1] |
| Accuracy (% Recovery) | 91.25 - 108.81%[1] |
| Precision (% RSD) | 0.22 - 2.31% (for peak areas)[1] |
| Specificity | Good (based on retention time and selective detection) |
Key Considerations for Method Selection
-
Sensitivity: LC-MS generally offers higher sensitivity, with lower limits of detection and quantitation compared to HPAE-PAD.
-
Specificity: The high specificity of MS detection, based on the mass-to-charge ratio of the analyte, provides a significant advantage for LC-MS, especially in complex matrices where co-eluting peaks can be a challenge for PAD.
-
Derivatization: HPAE-PAD has the advantage of analyzing carbohydrates directly without the need for derivatization.
-
Matrix Effects: LC-MS can be susceptible to matrix effects (ion suppression or enhancement), which can impact accuracy and precision.[2] Careful validation and the use of internal standards are crucial to mitigate these effects.
-
Robustness: HPAE-PAD is a robust and well-established technique for carbohydrate analysis.
Experimental Protocol: Validation of an LC-MS Method for Uronic Acid Analysis
This protocol outlines the key steps and acceptance criteria for the validation of an LC-MS method for the quantification of uronic acids, based on the International Council for Harmonisation (ICH) guidelines.
1. Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze blank matrix samples (e.g., placebo formulation, biological fluid) to assess for any interfering peaks at the retention time of the uronic acid and its internal standard.
-
Analyze samples of the uronic acid that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to evaluate the separation of the analyte from any degradation products.
-
If using tandem MS (MS/MS), monitor multiple fragmentation transitions to enhance specificity.
-
2. Linearity
-
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure:
-
Prepare a series of at least five calibration standards of the uronic acid in the analytical matrix, spanning the expected concentration range.
-
Analyze each standard in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the concentration and determine the linearity by calculating the coefficient of determination (R²).
-
-
Acceptance Criteria: R² ≥ 0.99.
3. Accuracy
-
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking known amounts of the uronic acid into the matrix.
-
Analyze at least five replicates of each QC level.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples in replicates (n≥5) on the same day and with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the low, medium, and high QC samples on at least two different days, with different analysts and/or different instruments if possible.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should not exceed 15% for each QC level.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte in a sample that can be reliably detected and quantified with acceptable accuracy and precision.
-
Procedure:
-
LOD: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (e.g., within 20% of the nominal value) and precision (e.g., %RSD ≤ 20%).
-
-
Procedure: Analyze a series of diluted standards and determine the concentration at which the signal-to-noise ratio is approximately 10. The LOQ should be confirmed by analyzing replicates (n≥5) at this concentration and demonstrating acceptable accuracy and precision.
6. Robustness
-
Objective: To evaluate the reliability of an analysis with respect to deliberate variations in method parameters.
-
Procedure:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a sample at each varied condition and assess the impact on the results (e.g., retention time, peak area, resolution).
-
-
Acceptance Criteria: The results should remain unaffected by the variations, demonstrating the method's reliability during normal usage.
Visualizing the Validation Process
To further clarify the experimental workflow and the relationship between the different validation parameters, the following diagrams are provided.
Caption: Workflow for the validation of an LC-MS method for uronic acid analysis.
Caption: Hierarchical relationship of analytical method validation parameters.
References
comparative analysis of pectin from different plant sources
A Comparative Guide to Pectin from Diverse Plant Sources
Pectin, a complex structural heteropolysaccharide, is a major component of the primary cell walls in terrestrial plants.[1] Commercially, it is valued for its gelling, thickening, and stabilizing properties in the food, pharmaceutical, and cosmetic industries.[2][3] The primary commercial sources for pectin production are citrus peels and apple pomace, with sugar beet pulp also being utilized.[4][5] However, the structural characteristics and functional properties of pectin—such as its gelling ability, degree of esterification, and biological activity—are strongly influenced by its botanical origin and the extraction methods employed.[2][6]
This guide provides a comparative analysis of pectin derived from different plant sources, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the appropriate pectin for their specific applications.
Comparative Analysis of Physicochemical Properties
The functionality of pectin is dictated by its chemical composition and structural features, which vary significantly between plant sources. Key parameters include pectin yield, galacturonic acid (GalA) content (an indicator of purity), the degree of esterification (DE), and acetyl group content.[7][8]
| Plant Source | Pectin Yield (%) | Galacturonic Acid (GalA) Content (%) | Degree of Esterification (DE/DM) (%) | Acetyl Content (%) | Key Characteristics & Applications |
| Citrus Peel | 25 - 35[4][5] | ~65-75 | 53 - 75 | ~1-2[9] | High gelling capacity; primary source for high-methoxyl (HM) pectin used in jams, jellies, and acidic beverages.[4][10] |
| Apple Pomace | 10 - 20[4][5] | ~60-70 | 65 - 80 | ~1-2[9] | Superior gelling properties compared to citrus pectin in some applications; widely used as a gelling agent and stabilizer.[11] |
| Sugar Beet Pulp | 15 - 25[4] | ~45-60 | 50 - 60 | High (~4-19)[9][12] | Poor gelling ability due to high acetyl content and lower molecular weight, but excellent emulsifying properties.[10][12] |
| Sunflower Head | ~16-25[13] | Varies | Varies | Varies | Considered a potential alternative source for pectin extraction.[13] |
| Mango Peel | ~25[13] | Varies | Varies | Varies | Shows good gelling strength, comparable to other commercial sources.[13] |
Experimental Protocols
The following sections detail standardized methodologies for pectin extraction and characterization, providing a baseline for comparative studies.
Conventional Pectin Extraction Protocol (Acid Hydrolysis)
Acid extraction is the most common conventional method used for commercial pectin production.[14][15] It involves hydrolyzing protopectin, the insoluble form of pectin within the plant cell wall, into a soluble form.[15]
Materials:
-
Dried plant material (e.g., citrus peel, apple pomace)
-
Hydrochloric acid (HCl) or Citric Acid
-
Ethanol (96%)
-
Deionized water
Procedure:
-
Preparation: Wash the raw plant material to remove impurities and dry it at 60-70°C. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Acid Extraction: Suspend the powdered material in hot deionized water (typically at a solid-to-liquid ratio of 1:25 to 1:30 w/v).[2] Acidify the solution to a pH of 1.5-3.0 using an acid like HCl or citric acid.[2]
-
Hydrolysis: Heat the acidic slurry to between 75°C and 100°C and maintain it for 1-4 hours with continuous stirring.[2][4] These conditions facilitate the breakdown of protopectin and its release into the solution.
-
Filtration: After extraction, separate the solid residue from the liquid extract by filtration (e.g., using a muslin cloth or vacuum filtration). The liquid extract contains the soluble pectin.
-
Precipitation: Add two volumes of 96% ethanol to the liquid extract with constant stirring to precipitate the pectin. Allow the mixture to stand for several hours to ensure complete precipitation.
-
Washing: Separate the precipitated pectin and wash it multiple times with ethanol to remove monosaccharides and other impurities.
-
Drying: Dry the purified pectin in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved. The final product is a powdered form of pectin.
Key Characterization Methods
-
Determination of Pectin Yield: The yield is calculated as the percentage of the dry weight of the extracted pectin relative to the initial dry weight of the plant material. Yield (%) = (Weight of dry pectin / Weight of dry plant material) x 100
-
Determination of Galacturonic Acid (GalA) Content: The GalA content, which indicates the purity of the extracted pectin, is commonly determined spectrophotometrically using the m-hydroxydiphenyl method. The absorbance is measured at 520 nm and compared against a standard curve prepared with D-galacturonic acid.
-
Determination of Degree of Esterification (DE): The DE is the percentage of carboxyl groups esterified with methanol and is a critical parameter for determining the gelling properties of pectin.[14] It is typically determined by a titration method.
-
An aqueous solution of pectin is titrated with NaOH in the presence of an indicator (e.g., phenolphthalein) to determine the free carboxyl groups (V1).
-
The pectin is then saponified with a known excess of NaOH to de-esterify the methyl groups.
-
The excess NaOH is back-titrated with HCl to determine the amount of NaOH used for saponification (V2).
-
The DE is calculated as: DE (%) = [V2 / (V1 + V2)] x 100
-
Visualizing Workflows and Pathways
Experimental Workflow for Pectin Analysis
The following diagram illustrates the sequential process for extracting and characterizing pectin from a plant source.
Pectin's Influence on Inflammatory Signaling
Pectin is recognized for its biological activities, including immunomodulatory effects.[6][10] It can interact with intestinal cells and modulate signaling pathways. For instance, pectin can inhibit the Toll-like receptor 2 (TLR2) signaling pathway, which plays a role in the inflammatory response.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Properties and Biomedical Applications of Pectin and Pectin-Based Composites: A Review [mdpi.com]
- 7. Deciphering Pectin: A Comprehensive Overview of Its Origins, Processing, and Promising Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparative Study of Pectin Green Extraction Methods from Apple Waste: Characterization and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activity and Pharmacological Application of Pectic Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Structural and Rheological Properties of Pectins Extracted from Industrial Sugar Beet By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction, Identification, Evaluation and Comparative Study of Pectin Obtained from Various Natural Sources [ijraset.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. pubs.acs.org [pubs.acs.org]
evaluating the accuracy of D-Galacturonic acid quantification methods
A Comparative Guide to D-Galacturonic Acid Quantification Methods
The accurate quantification of this compound, a primary component of pectin, is crucial for researchers in plant biology, food science, and drug development. Various analytical methods are available, each with distinct advantages and limitations regarding accuracy, sensitivity, and susceptibility to interference. This guide provides an objective comparison of common methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance of this compound Quantification Methods
The selection of a suitable quantification method often depends on the required sensitivity, the complexity of the sample matrix, and the available equipment. The following table summarizes the key performance characteristics of three widely used methods: colorimetric assays, enzymatic assays, and high-performance liquid chromatography (HPLC).
| Parameter | Colorimetric Method (m-hydroxydiphenyl) | Enzymatic Assay (Uronate Dehydrogenase) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Reaction of uronic acids with m-hydroxydiphenyl in sulfuric acid to form a colored product. | Oxidation of this compound by uronate dehydrogenase with the concurrent reduction of NAD+ to NADH, measured spectrophotometrically. | Separation and quantification of this compound based on its physicochemical properties as it passes through a specialized column. |
| Linear Range | Varies with specific protocol; typically in the µg/mL range. | 5 to 150 µg per assay.[1][2][3] | Typically offers a wide linear range, dependent on the detector. |
| Detection Limit | Dependent on the specific chromogenic agent and protocol. | ~15.5 mg/L.[1] | High sensitivity, often in the low µg/mL to ng/mL range. |
| Specificity | Can have cross-reactivity with neutral sugars and other substances.[4][5] The reaction must be timed precisely to minimize this.[4] | Specific for D-glucuronic acid and this compound.[1][2] | High specificity due to chromatographic separation, allowing for resolution from interfering compounds. |
| Reported Accuracy | Can be affected by interference from neutral sugars, leading to overestimation.[6] | Considered reliable and accurate.[2][7] | Considered a precise and accurate method, especially when combined with enzymatic hydrolysis for sample preparation.[6][8] |
| Common Interferences | Neutral sugars, formaldehyde, and glyceraldehyde can interfere.[4] | The assay's specificity minimizes interference from other sugars. | Co-eluting compounds can interfere if not properly separated. |
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing experimental results. Below are outlines for the key quantification methods.
Colorimetric m-Hydroxydiphenyl Method
This method is based on the reaction of uronic acids with m-hydroxydiphenyl in a concentrated sulfuric acid solution.
Protocol Outline:
-
Sample Preparation: Pectin-containing samples are first hydrolyzed to release this compound residues. This is often achieved by heating with concentrated sulfuric acid.[9]
-
Reaction:
-
Aliquots of the hydrolyzed sample or this compound standards are mixed with a solution of sodium tetraborate in sulfuric acid.
-
The mixture is heated in a water bath and then cooled.
-
m-hydroxydiphenyl reagent is added, and the solution is mixed.
-
-
Measurement: The absorbance of the resulting colored complex is measured, typically at 520-525 nm.[5][9]
-
Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve prepared with known concentrations of this compound.
Enzymatic Uronate Dehydrogenase Assay
This assay relies on the specific enzymatic oxidation of this compound.
Protocol Outline:
-
Sample Preparation: Samples may require extraction and dilution to fall within the assay's linear range. For complex samples, enzymatic activity may need to be inactivated by heating.[1]
-
Reaction:
-
The sample or this compound standard is added to a buffer solution containing NAD+.
-
The initial absorbance at 340 nm is recorded.
-
Uronate dehydrogenase is added to initiate the reaction.
-
The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C) until completion.[1]
-
-
Measurement: The final absorbance at 340 nm is measured. The change in absorbance is due to the formation of NADH.[1]
-
Quantification: The amount of NADH formed is stoichiometric with the amount of this compound and is used to calculate the concentration.[1]
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers high specificity and sensitivity for the quantification of this compound.
Protocol Outline:
-
Sample Preparation: A crucial step is the hydrolysis of pectin to release monomeric this compound. Enzymatic hydrolysis using pectinase is often preferred over acid hydrolysis to prevent the degradation of the target analyte.[6][8] One study showed that the pectinase hydrolysis-HPLC method yielded 45.5–233.1% higher galacturonic acid content than acid hydrolysis methods.[6][8]
-
Chromatographic Separation:
-
The hydrolyzed sample is filtered and injected into an HPLC system.
-
Separation is typically achieved using an ion-exchange or reversed-phase column with an appropriate mobile phase.
-
-
Detection: The eluted this compound is detected by a suitable detector, such as a refractive index (RI) or a UV-Vis detector.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of known standards from a calibration curve.
Visualizing the Evaluation Workflow
The following diagram illustrates a logical workflow for evaluating and comparing the accuracy of different this compound quantification methods.
Caption: Workflow for evaluating this compound quantification methods.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. epraise.com.tw [epraise.com.tw]
- 3. D-Glucuronic/D-Galacturonic Acid Assay Kit [neogen.com]
- 4. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. D-Glucuronic D-Galacturonic Assay Kit - D-Hexuronic Acid | Megazyme [megazyme.com]
- 8. tandfonline.com [tandfonline.com]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
A Comparative Analysis of the Biological Activities of D-Galacturonic Acid and Other Key Uronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of D-Galacturonic acid against other prominent uronic acids: D-Glucuronic acid, L-Iduronic acid, and D-Mannuronic acid. This document synthesizes available experimental data to offer an objective overview of their antioxidant, anti-inflammatory, and prebiotic properties, supported by detailed experimental protocols and visual representations of key signaling pathways.
Executive Summary
Uronic acids, a class of sugar acids, are integral components of various polysaccharides in nature and exhibit a wide range of biological activities. This compound, the primary constituent of pectin, is notable for its prebiotic and antioxidant properties. D-Mannuronic acid, a key component of alginates, has demonstrated significant anti-inflammatory effects through the modulation of Toll-like receptor (TLR) signaling. L-Iduronic acid is crucial for the biological functions of glycosaminoglycans like heparin and dermatan sulfate, playing roles in cell signaling and the regulation of inflammation and cell proliferation. D-Glucuronic acid, involved in detoxification processes in the body, also shows antioxidant potential. While direct comparative studies are limited, this guide consolidates existing data to facilitate a clearer understanding of their relative biological potential.
Comparative Biological Activity
Antioxidant Activity
The antioxidant capacity of uronic acids is a key area of interest. The available data, primarily from in vitro assays such as DPPH and ABTS radical scavenging, suggests that all four uronic acids possess antioxidant properties, though their efficacy may vary.
| Uronic Acid | Antioxidant Assay | Result (IC50) | Source |
| This compound-rich polysaccharide | DPPH Radical Scavenging | 0.91 mg/mL | [1] |
| ABTS Radical Scavenging | 1.96 mg/mL | [1] | |
| Superoxide Radical Scavenging | 3.63 mg/mL | [1] | |
| Hydroxyl Radical Scavenging | 4.08 mg/mL | [1] | |
| D-Glucuronic acid | Antioxidant Effect Order | Polygalacturonic acid > D-Glucuronic acid > this compound | [2] |
| L-Iduronic acid | Not available | Not available | |
| D-Mannuronic acid | Antioxidant Property | Mentioned as a property | [3] |
Note: The data for D-Glucuronic and this compound in the antioxidant effect order is from a qualitative comparison, and direct IC50 values were not provided in the source. The data for this compound-rich polysaccharide provides a reference for its potential antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory potential of uronic acids, particularly D-Mannuronic acid, has been a focus of recent research. D-Mannuronic acid has been shown to inhibit inflammatory pathways by acting as an antagonist to TLR2 and TLR4.
| Uronic Acid | Experimental Model | Key Findings | Quantitative Data | Source |
| This compound | Not available | Not available | Not available | |
| D-Glucuronic acid | Not available | Not available | Not available | |
| L-Iduronic acid | General (in GAGs) | Regulates cytokine/growth factor activities, involved in inflammation | Qualitative | [4][5] |
| D-Mannuronic acid | COVID-19 patient PBMCs (in vitro) | Decreased mRNA expression and supernatant levels of pro-inflammatory cytokines | IL-17, TNF-α, IL-6, and IFN-γ levels were decreased. | [6][7] |
| Rheumatoid Arthritis Patients | Decreased gene expression of miR-146a, IRAK1, TRAF6, and NF-κB. Reduced serum levels of IL-6 and TNF-α. | Significant decrease after 12 weeks of therapy. | [8][9] |
Prebiotic Activity
The ability of uronic acids to selectively promote the growth of beneficial gut bacteria is a significant aspect of their biological function. This compound, being a major component of pectin, is recognized for its prebiotic potential. Alginates, composed of D-Mannuronic and L-Guluronic acids, also exhibit prebiotic effects.
| Uronic Acid | Study Focus | Key Findings | Source |
| This compound | Prebiotic potential of galacturonooligosaccharides | Stimulates the growth of beneficial gut bacteria. | |
| D-Glucuronic acid | Not available | Not available | |
| L-Iduronic acid | Not available | Not available | |
| D-Mannuronic acid (in alginate) | Prebiotic effects of alginate-derived oligosaccharides | Promotes the growth of beneficial gut bacteria. | [10][11] |
Key Signaling Pathways
The biological activities of uronic acids are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate the Toll-like Receptor 4 (TLR4) and Transforming Growth Factor-beta (TGF-β) signaling pathways, which are modulated by some of these uronic acids.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of the uronic acid sample in a suitable solvent (e.g., water or methanol).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate or cuvettes, mix different concentrations of the sample solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
A control containing the solvent instead of the sample is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation is measured by the decrease in absorbance.
-
Protocol:
-
Generate the ABTS•+ radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Mix different concentrations of the uronic acid sample with the diluted ABTS•+ solution.
-
After a short incubation period (e.g., 6-7 minutes), measure the absorbance at the specified wavelength.
-
A control with the solvent instead of the sample is also measured.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assay (In Vitro)
-
Principle: This assay typically involves stimulating immune cells (e.g., macrophages like RAW 264.7 cells or peripheral blood mononuclear cells) with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound. The anti-inflammatory effect is determined by measuring the reduction in the production of pro-inflammatory mediators like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Protocol:
-
Culture the immune cells in a suitable medium.
-
Pre-treat the cells with different concentrations of the uronic acid for a specific duration.
-
Stimulate the cells with LPS (or another appropriate stimulus).
-
After an incubation period, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The amount of NO can be quantified using the Griess reagent.
-
The percentage of inhibition of cytokine or NO production is calculated by comparing the levels in the treated cells to the LPS-stimulated control cells.
-
Prebiotic Activity Assay (In Vitro)
-
Principle: This assay assesses the ability of a substrate to selectively stimulate the growth of beneficial bacteria (probiotics) over potentially pathogenic bacteria. This is often done in a simulated gut environment.
-
Protocol:
-
Prepare a basal culture medium that supports the growth of the selected probiotic (e.g., Bifidobacterium, Lactobacillus) and pathogenic (e.g., Escherichia coli, Clostridium perfringens) strains.
-
Use the uronic acid as the sole carbon source in the test medium. A medium with a known prebiotic (e.g., inulin) and a non-prebiotic sugar (e.g., glucose) can be used as positive and negative controls, respectively.
-
Inoculate the media with the individual bacterial strains.
-
Incubate the cultures under anaerobic conditions at 37°C.
-
Monitor bacterial growth over time by measuring the optical density (OD) at 600 nm or by plate counting to determine the number of colony-forming units (CFU).
-
The prebiotic activity score can be calculated based on the differential growth rates of the probiotic and pathogenic strains.
-
Conclusion
This comparative guide highlights the diverse biological activities of this compound and other key uronic acids. While D-Mannuronic acid shows strong potential as a targeted anti-inflammatory agent by inhibiting TLR signaling, this compound's strength lies in its prebiotic and antioxidant capacities. L-Iduronic acid's role is intricately linked to the complex functions of glycosaminoglycans in regulating cellular processes. The available data, though not always from direct comparative studies, provides a valuable foundation for researchers and drug development professionals to explore the therapeutic potential of these naturally occurring sugar acids. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacies and mechanisms of action.
References
- 1. A galacturonic acid-rich polysaccharide from Diospyros kaki peel: Isolation, characterization, rheological properties and antioxidant activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reviews on Mechanisms of In Vitro Antioxidant Activity of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological functions of iduronic acid in chondroitin/dermatan sulfate. | Department of Pediatrics [pediatrics.ucsf.edu]
- 6. β-D-mannuronic Acid (M2000) and Inflammatory Cytokines in COVID-19; An In vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-D-mannuronic Acid (M2000) and Inflammatory Cytokines in COVID-19; An In vitro Study | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 8. The role of β-d-mannuronic acid, as a new non-steroidal anti-inflammatory drug on expression of miR-146a, IRAK1, TRAF6, NF-κB and pro-inflammatory cytokines following a clinical trial in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
comparing the efficiency of different microbial strains for D-Galacturonic acid fermentation
For Researchers, Scientists, and Drug Development Professionals
The efficient conversion of D-Galacturonic acid (D-GalA), the primary component of pectin-rich biomass, into valuable chemicals and drug precursors is a significant area of research in industrial biotechnology. This guide provides an objective comparison of the fermentation performance of several key microbial strains, supported by experimental data, to aid in the selection of the most suitable biocatalyst for your specific application.
Performance Comparison of Microbial Strains
The efficiency of D-GalA fermentation varies significantly between different microbial species and engineered strains. The following table summarizes key performance metrics for the production of various target molecules from D-GalA.
| Microbial Strain | Genetic Modification | Product | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Conditions | Reference |
| Trichoderma reesei Δlgd1 | Deletion of l-galactonic acid dehydratase | L-Galactonic acid | 7.2 | 0.60 - 0.85 | 0.07 - 0.12 | Bioreactor, pH 5.5, with D-xylose co-substrate | [1][2] |
| Trichoderma reesei D-221704 | Engineered for mucic acid production | meso-Galactaric acid (Mucic acid) | 53 | 0.99 | Not Reported | Fed-batch, pH 4, glucose-limited | [3] |
| Trichoderma reesei VTT D-161646 | Engineered for mucic acid production | meso-Galactaric acid (Mucic acid) | 21 | 1.11 | 0.14 | 10 L Bioreactor, from pectin | [4] |
| Aspergillus niger ΔgaaB | Deletion of l-galactonic acid dehydratase | L-Galactonic acid | 5.4 | 0.9 | 0.04 | Bioreactor, pH 4.8, with D-xylose co-substrate | [2] |
| Aspergillus niger ΔgaaB-gaaA | Overexpression of D-galacturonate reductase | L-Galactonic acid | ~7.0 | Not Reported | Not Reported | Shake flask, pH 3.0 | [5] |
| Saccharomyces cerevisiae SiHY001 | Engineered with fungal reductive pathway | L-Galactonic acid | 9.9 | Not Reported (0.49 mol/mol sorbitol) | Not Reported | Bioreactor, pH 5.0, with sorbitol co-substrate | [6] |
| Saccharomyces cerevisiae yRJP067 | Engineered with UDH and GatA transporter | meso-Galactaric acid (Mucic acid) | ~8.0 | Not Reported | Not Reported | Batch, with glucose co-substrate from orange peel waste | [6][7][8] |
| Lactobacillus suebicus LCV1 | Wild Type | Lactic acid & Acetic acid | Not Reported | 0.09 (biomass/D-GalA) | Not Reported | Anaerobic bioreactor, pH 4.0 | [9][10][11] |
| Rhodosporidium toruloides | Wild Type | Biomass | Not Reported | Not Reported | Growth on par with glucose and xylose | Not Reported | [12][13][14] |
Key Metabolic Pathways
Microorganisms primarily utilize two distinct pathways for the catabolism of this compound: the fungal reductive pathway and the bacterial isomerase pathway.
Experimental Protocols
To ensure reproducibility and accurate comparison of results, standardized experimental protocols are essential. Below are generalized methodologies for key experiments cited in this guide.
Microbial Strain Cultivation and Fermentation
Inoculum Preparation: A single colony of the microbial strain is typically inoculated into a seed culture medium and incubated at the optimal temperature and shaking speed until it reaches the mid-exponential growth phase.
Fermentation Medium: The composition of the fermentation medium is critical and often includes a carbon source (this compound), a nitrogen source, salts, and trace elements. For strains requiring a co-substrate for growth or redox balance, compounds like D-xylose, glucose, or sorbitol are added.
Bioreactor Cultivation: Fermentations are commonly performed in stirred-tank bioreactors to control parameters such as temperature, pH, and dissolved oxygen.[2][9] The pH is typically maintained using automated addition of an acid or base. Aeration is supplied by sparging with filtered air.
Analytical Methods
Biomass Measurement: Cell growth is monitored by measuring the optical density at 600 nm (OD600) or by determining the cell dry weight. For dry weight measurement, a known volume of the culture is centrifuged, washed, and dried in an oven at a specific temperature until a constant weight is achieved.
Quantification of Substrates and Products: The concentrations of this compound and fermentation products in the culture supernatant are typically quantified using High-Performance Liquid Chromatography (HPLC).[15][16][17][18]
-
Sample Preparation: Culture samples are centrifuged to remove cells, and the supernatant is filtered through a 0.22 µm filter before analysis.
-
HPLC System: An HPLC system equipped with a suitable column (e.g., an ion-exclusion or reversed-phase column) and a detector (e.g., Refractive Index, UV, or Pulsed Amperometric Detector) is used.
-
Mobile Phase: The mobile phase is typically an acidic solution (e.g., dilute sulfuric acid) for ion-exclusion chromatography.
-
Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of the pure compound. Pre-column derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used to enhance the detection of sugars and acids.[19]
Conclusion
The selection of a microbial strain for this compound fermentation is a multifaceted decision that depends on the desired product, required yield and productivity, and the specific process conditions. Engineered strains of Trichoderma reesei and Aspergillus niger have demonstrated high yields and titers for the production of L-galactonic acid and meso-galactaric acid.[1][2][3][4] Engineered Saccharomyces cerevisiae presents a promising platform, particularly for its robustness in industrial settings, although it often requires co-substrate feeding for efficient D-GalA utilization.[6][20][21][22] For applications involving the production of organic acids like lactate and acetate under anaerobic conditions, Lactobacillus suebicus is a noteworthy candidate.[9][10][11] The native yeast Rhodosporidium toruloides shows efficient growth on D-GalA, suggesting its potential as a chassis for future metabolic engineering efforts.[12][13][14][23][24] This guide provides a foundational comparison to assist researchers in navigating the landscape of microbial D-GalA fermentation. Further process optimization and strain development will undoubtedly continue to enhance the efficiency and economic viability of these bioconversion processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Filamentous Fungi for Conversion of this compound to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scaling up and scaling down the production of galactaric acid from pectin using Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Saccharomyces cerevisiae for co-utilization of this compound and D-glucose from citrus peel waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway [frontiersin.org]
- 10. A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genomewide and Enzymatic Analysis Reveals Efficient this compound Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Genomewide and Enzymatic Analysis Reveals Efficient this compound Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides (Journal Article) | OSTI.GOV [osti.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. mdpi.com [mdpi.com]
- 20. The introduction of the fungal d-galacturonate pathway enables the consumption of this compound by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cris.vtt.fi [cris.vtt.fi]
- 22. The introduction of the fungal D-galacturonate pathway enables the consumption of this compound by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: A Novel Enzymatic-Chromatographic Method for D-Galacturonic Acid Determination Outperforms Traditional Approaches
For researchers, scientists, and drug development professionals engaged in the analysis of complex carbohydrates, the accurate quantification of D-Galacturonic acid is paramount. This guide provides a detailed comparison of a novel Pectinase Hydrolysis followed by High-Performance Liquid Chromatography (PH-HPLC) method against traditional acid hydrolysis and colorimetric techniques, supported by experimental data and detailed protocols.
A recently developed method employing enzymatic hydrolysis with pectinase followed by HPLC (PH-HPLC) demonstrates significant advantages in precision and accuracy for the determination of this compound (GalA) when compared to conventional acid-catalysis and colorimetric assays.[1][2][3][4] Traditional acid hydrolysis methods are often plagued by the degradation of GalA and incomplete sample hydrolysis, leading to unreliable and imprecise results.[1][2][4] In contrast, the PH-HPLC method provides a more precise and efficient approach for the quantification of GalA, particularly in complex samples like pectin.[1][2][3]
Comparative Performance Analysis
The quantitative data summarized below clearly illustrates the superior performance of the new PH-HPLC method over traditional acid hydrolysis.
| Performance Metric | PH-HPLC Method | Traditional Acid Hydrolysis Method | Key Advantages of PH-HPLC |
| GalA Content Determination | 45.5–233.1% higher quantified content in natural pectin feedstocks.[1][2][3] | Lower and less accurate quantification due to GalA degradation and incomplete hydrolysis.[1][2][4] | Higher accuracy and more realistic quantification of GalA. |
| Specificity | High specificity for GalA through enzymatic action and chromatographic separation. | Susceptible to interference from neutral sugars which can also react with colorimetric reagents.[4] | Reduced interference from other sugar moieties. |
| Precision | Demonstrated to be a precise approach for analyzing and quantifying GalA.[1][2][3] | Imprecise determination results due to inconsistent hydrolysis and degradation.[1][2][4] | High reproducibility and reliability of results. |
| Sample Integrity | Mild enzymatic hydrolysis preserves the integrity of the target analyte. | Harsh acid conditions can lead to the degradation of GalA.[1][2][4] | Minimizes analyte loss, ensuring more accurate measurement. |
| Throughput | HPLC analysis allows for automated and relatively high-throughput screening. | Colorimetric methods can be adapted for microtiter plates for high throughput.[5][6] | While individual sample run time may be longer, automation can increase overall throughput. |
Experimental Protocols
Novel Method: Pectinase Hydrolysis followed by HPLC (PH-HPLC)
This method utilizes the enzymatic activity of pectinase to specifically hydrolyze pectin into its constituent monomers, followed by quantification of this compound using HPLC.
1. Sample Preparation and Enzymatic Hydrolysis:
-
A solution of 4.0 g/L commercial pectin is prepared.
-
Pectinase is added at a loading of 2250 U/g of pectin.
-
The mixture is incubated at 50°C for 24 hours to ensure complete hydrolysis to detectable GalA.[1][2]
2. HPLC Analysis:
-
The hydrolyzed sample is filtered and injected into an HPLC system.
-
Separation is achieved on a suitable column (e.g., a C18 column).
-
Detection is typically performed using a refractive index (RI) or a UV detector at an appropriate wavelength.
-
Quantification is based on a standard curve generated from known concentrations of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Acid and Enzymatic Hydrolysis of Pectin for Research and Pharmaceutical Applications
A detailed guide for researchers, scientists, and drug development professionals on the methodologies and outcomes of acid and enzymatic degradation of pectin, supported by experimental data.
Pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, plays a crucial role in various industrial applications, from a gelling agent in the food industry to a drug delivery vehicle in pharmaceuticals. The functionality of pectin is intrinsically linked to its molecular weight and structural characteristics, which can be precisely modified through hydrolysis. This guide provides an objective comparison of the two primary methods of pectin hydrolysis: acid and enzymatic treatment. We will delve into the experimental protocols, present quantitative data on the hydrolysates, and visualize the underlying processes to aid in the selection of the most suitable method for your research and development needs.
Principles of Pectin Hydrolysis
Pectin is primarily composed of α-(1-4)-linked D-galacturonic acid residues, which can be interspersed with rhamnose and decorated with neutral sugar side chains. The galacturonic acid units can be esterified with methyl groups, a key determinant of pectin's properties. Hydrolysis aims to cleave the glycosidic bonds within the pectin backbone, resulting in smaller pectin fragments with altered functionalities.
Acid hydrolysis is a chemical method that utilizes strong acids and high temperatures to randomly cleave the glycosidic linkages in the pectin chain. This process is effective in depolymerizing pectin but can be harsh, leading to the degradation of the resulting sugars if not carefully controlled.
Enzymatic hydrolysis , on the other hand, employs specific enzymes, primarily polygalacturonases, to target and cleave the glycosidic bonds. This biological approach offers greater specificity and milder reaction conditions, preserving the integrity of the sugar units. Polygalacturonases can act in two different ways: endo-polygalacturonases cleave bonds randomly within the pectin chain, while exo-polygalacturonases act on the non-reducing ends of the polymer.[1][2]
Comparative Analysis of Hydrolysis Outcomes
The choice between acid and enzymatic hydrolysis significantly impacts the characteristics of the resulting pectin hydrolysates. The following tables summarize the key quantitative differences based on experimental findings.
| Parameter | Acid Hydrolysis | Enzymatic Hydrolysis | Reference |
| Yield of Reducing Compounds | 60.0% | 93.0% | [3][4][5] |
| Molecular Weight (Mw) | Significant reduction, e.g., from 8.58 x 10⁵ Da to 5.4 x 10⁴ Da after 60 min | Controlled reduction, produces oligosaccharides with a specific degree of polymerization (e.g., DP3-DP8) | [6][7][8] |
| Viscosity | Drastic reduction, leading to a loss of viscoelastic behavior | Reduction in viscosity, but can be controlled to achieve desired rheological properties | [6] |
| Solubility | Increased solubility with longer hydrolysis times | Produces soluble pectic oligosaccharides | [6] |
| Water Absorption Capacity | Significantly decreased | Not explicitly quantified in the same manner, but results in soluble fragments | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving desired hydrolysis outcomes. Below are representative methodologies for both acid and enzymatic hydrolysis of pectin.
Acid Hydrolysis Protocol
This protocol is based on the methodology described by Murata et al. (2005) for the partial hydrolysis of citrus pectin.[6]
-
Preparation of Pectin Solution: Prepare a 1% (w/v) solution of pectin in 0.2 M hydrochloric acid (HCl).
-
Hydrolysis Reaction: Heat the pectin solution to 70°C and maintain this temperature for a specified duration (e.g., 30 or 60 minutes) with constant stirring.[6]
-
Neutralization: Cool the solution and neutralize it with 1.0 M sodium hydroxide (NaOH).
-
Precipitation: Precipitate the hydrolyzed pectin by adding ethanol and centrifuge the mixture at 3000 rpm for 5 minutes.
-
Washing and Drying: Wash the resulting hydrolysates with ethanol three times to remove residual acid and salts. Dry the washed pectin hydrolysates in an oven and grind them into a fine powder.
Enzymatic Hydrolysis Protocol
This protocol is a generalized procedure based on studies utilizing polygalacturonase for pectin hydrolysis.[7][9]
-
Substrate Preparation: Dissolve pectin in a suitable buffer solution (e.g., sodium citrate buffer, pH 4.1-4.6) to the desired concentration (e.g., 1% w/v).
-
Enzyme Addition: Add the polygalacturonase enzyme to the pectin solution at a specific concentration (e.g., 10.01 U/g of pectin or 12.5 µL/g).[3][5][7]
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 45-50°C) with agitation (e.g., 150-230 rpm) for a defined period (e.g., 1.5 hours).[3][5][7][9]
-
Enzyme Inactivation: Stop the enzymatic reaction by heating the solution (e.g., boiling for 5-10 minutes).
-
Purification (Optional): The resulting pectic oligosaccharides can be further purified using techniques like chromatography if required.
Visualizing the Hydrolysis Processes
To better understand the workflows and the chemical transformations occurring during hydrolysis, the following diagrams are provided.
Caption: Comparative workflow of acid versus enzymatic hydrolysis of pectin.
Caption: Chemical structure changes in pectin after acid and enzymatic hydrolysis.
Concluding Remarks
Both acid and enzymatic hydrolysis are effective methods for the depolymerization of pectin, but they yield products with distinct characteristics. Acid hydrolysis is a straightforward method for significantly reducing the molecular weight of pectin, which can be advantageous for applications requiring low viscosity and high solubility. However, the harsh conditions can lead to the degradation of the resulting monosaccharides and a broader distribution of fragment sizes.
Enzymatic hydrolysis, while potentially more costly due to the price of enzymes, offers a more controlled and specific degradation of the pectin backbone. This method is ideal for producing pectic oligosaccharides with a defined degree of polymerization and preserving the integrity of the sugar units. The milder reaction conditions are also more environmentally friendly.
The choice between these two methods will ultimately depend on the specific requirements of the final application. For applications where a low-molecular-weight, polydisperse pectin hydrolysate is acceptable, acid hydrolysis may be a suitable option. However, for applications in drug delivery, prebiotics, and other areas requiring well-defined pectic oligosaccharides with specific biological activities, the precision and gentleness of enzymatic hydrolysis are highly advantageous. We recommend careful consideration of the desired end-product characteristics and process scalability when selecting a hydrolysis method for your research and development endeavors.
References
- 1. Polygalacturonase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Comparison of acid and enzymatic hydrolysis of pectin, as inexpensive source to cell growth of Cupriavidus necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of partial acid hydrolysates of citrus pectin for their pasting, rheological and thermal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D-Galacturonic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Galacturonic Acid, ensuring minimal environmental impact and adherence to best laboratory practices. While this compound is not classified as a hazardous substance, responsible disposal is a critical component of laboratory safety and environmental stewardship.[1][2]
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area. In case of a spill, sweep up the solid material, avoiding dust generation, and collect it in a suitable, labeled container for disposal.[2]
Disposal Procedures Overview
The primary methods for the disposal of this compound are contingent on the quantity of waste and local regulations. The options generally include disposal as non-hazardous solid waste, drain disposal of small quantities following neutralization, or incineration through a licensed waste disposal service.
Data Presentation: Disposal Options for this compound
| Disposal Method | Recommended For | Key Considerations |
| Non-Hazardous Solid Waste | Small quantities of uncontaminated solid this compound. | - Must be in a sealed, clearly labeled container.- Check with your institution's environmental health and safety (EHS) office for specific guidelines.- Do not mix with other chemical waste. |
| Drain Disposal (after Neutralization) | Very small quantities of aqueous solutions of this compound. | - Must be neutralized to a pH between 5.5 and 9.0.- Flush with copious amounts of water.- Prohibited if the solution contains heavy metals or other hazardous substances.- Always consult and adhere to local wastewater regulations. |
| Incineration | Large quantities, contaminated this compound, or solutions in organic solvents. | - Must be handled by a licensed professional waste disposal service.- Dissolving the material in a combustible solvent for incineration is a suggested method in some safety data sheets. |
| Original Container Disposal | Unused or unwanted this compound. | - Leave the chemical in its original, labeled container.- Do not mix with other waste.- Arrange for pickup by your institution's hazardous waste management service. |
Experimental Protocol: Neutralization of this compound for Drain Disposal
This protocol outlines a general procedure for neutralizing small quantities of aqueous solutions of this compound before drain disposal. This should only be performed in laboratories equipped for such procedures and in compliance with local regulations.
Materials:
-
Aqueous solution of this compound
-
Basic solution (e.g., 5% sodium bicarbonate or dilute sodium hydroxide)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers or flasks
-
Personal Protective Equipment (PPE)
Procedure:
-
Dilution: If starting with a concentrated solution, dilute the this compound solution with water in a large beaker. This helps to control the heat generated during neutralization.
-
Preparation of Basic Solution: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, or a very dilute solution of a strong base like sodium hydroxide.
-
Neutralization:
-
Place the beaker with the diluted this compound solution on a stir plate and begin gentle stirring.
-
Slowly add the basic solution dropwise to the acidic solution.
-
Monitor the pH of the solution regularly using pH indicator strips or a pH meter.
-
-
pH Adjustment: Continue adding the basic solution until the pH of the this compound solution is within the neutral range, typically between 5.5 and 9.0. Be cautious not to add an excess of the basic solution.
-
Final Disposal: Once the solution is neutralized, it can be poured down the drain, followed by flushing with a large volume of water (at least 20 times the volume of the neutralized solution).
-
Record Keeping: Document the neutralization and disposal process in your laboratory notebook or waste disposal log.
Note: this compound is a sugar acid and is known to be biodegradable by various microorganisms.[3][4][5][6][7] This inherent biodegradability supports the approach of drain disposal for small, neutralized quantities, as it is unlikely to persist in the environment. However, one safety data sheet notes that it is "slightly hazardous to water" in Germany, reinforcing the importance of adhering to local regulations.[1]
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound catabolism in microorganisms and its biotechnological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound catabolism in microorganisms and its biotechnological relevance | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. cris.vtt.fi [cris.vtt.fi]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for D-Galacturonic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-Galacturonic Acid, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and handle this chemical with confidence.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to several safety data sheets, it is crucial to recognize that its toxicological properties have not been fully investigated[1]. Therefore, caution is advised. The primary hazards are potential irritation to the eyes, skin, and respiratory tract upon contact or inhalation of dust particles[1]. The enrichment of fine dust also presents a risk of dust explosion[2].
The following personal protective equipment is recommended to ensure handler safety:
| Protective Equipment | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities. | To protect against splashes and dust particles that may cause eye irritation[3][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC)[5]. | To prevent skin contact and potential irritation[1][6]. |
| Body Protection | A lab coat or chemical-resistant apron[3][4]. For extensive handling, acid-resistant coveralls may be considered[7]. | To protect skin and clothing from spills and splashes[3]. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator for dusts should be used[6][8]. | To prevent inhalation of dust particles that may cause respiratory tract irritation[1]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a fume hood or local exhaust ventilation is recommended, especially when handling powders to control airborne levels[1].
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[4].
-
Remove all sources of ignition, as fine dust can be explosive[2][9].
2. Handling the Chemical:
-
Wash hands thoroughly after handling[1].
-
Avoid contact with eyes, skin, and clothing[1].
-
Minimize dust generation. Use dry, clean-up procedures and avoid sweeping, which can create dust clouds[6].
-
When transferring the chemical, do so carefully to prevent spills. For larger quantities, use a secondary container[3].
-
Do not eat, drink, or smoke in the handling area[10].
3. Storage:
-
Store in a cool, dry place in a tightly sealed container to prevent moisture absorption[1].
-
Avoid storing with incompatible materials, such as strong oxidizing agents[6].
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental compliance.
1. Spill Response:
-
Small Spills:
-
Restrict access to the spill area[3].
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation[3][6].
-
Place the collected material into a suitable, labeled container for disposal[2].
-
Clean the spill area with a damp cloth or paper towel to remove any remaining residue.
-
-
Large Spills:
-
Evacuate the area and restrict access[3].
-
Alert your institution's safety officer or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
2. Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations[6].
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) as chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash[2][6].
-
Consult with your institution's environmental health and safety department for specific disposal guidelines.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. carlroth.com [carlroth.com]
- 3. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 4. iigtchem.com [iigtchem.com]
- 5. leelinework.com [leelinework.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Protecting workers in acidic environments: The importance of acid-resistant protective wear | Procon [gloves.co.za]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
